Methyl N-(aminocarbonyl)phenylalaninate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(carbamoylamino)-3-phenylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-16-10(14)9(13-11(12)15)7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H3,12,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUENMTJKPVUQDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Methyl N-(aminocarbonyl)phenylalaninate
The following technical guide details the chemical identity, synthesis, and application of Methyl N-(aminocarbonyl)phenylalaninate.
The Acyclic Precursor to 5-Benzylhydantoin Scaffolds
Executive Summary
Methyl N-(aminocarbonyl)phenylalaninate (also known as N-carbamoyl-L-phenylalanine methyl ester) is a critical synthetic intermediate in the formation of hydantoin heterocycles. While often transient in industrial processes, its isolation and characterization provide a versatile "masked" scaffold for medicinal chemistry.
Unlike the rigid hydantoin ring, this acyclic urea derivative possesses rotational freedom, allowing for specific derivatization before cyclization. It serves as the primary checkpoint in the chemical synthesis of 5-benzylhydantoin , a privileged structure in anticonvulsant drugs (e.g., Phenytoin analogs) and a substrate for hydantoinase-based enzymatic resolution of chiral amino acids.
Chemical Identity & Structural Analysis[1][2][3]
This compound represents the ureido derivative of phenylalanine methyl ester. It is characterized by the introduction of an aminocarbonyl (urea) moiety at the
| Property | Specification |
| IUPAC Name | Methyl 2-(carbamoylamino)-3-phenylpropanoate |
| Common Name | N-Carbamoyl-L-phenylalanine methyl ester |
| Molecular Formula | |
| Molecular Weight | 222.24 g/mol |
| Core Scaffold | Phenylalanine (L-isomer typical) |
| Functional Groups | Methyl Ester (C-terminus), Urea (N-terminus) |
| Key Reactivity | Intramolecular Cyclization (formation of Hydantoin) |
| Solubility | Soluble in DMSO, DMF, MeOH; Low solubility in water |
Structural Significance
The molecule exists in an equilibrium between its linear form and the cyclized hydantoin. The methyl ester functions as a leaving group activator. Upon exposure to basic or acidic conditions, the terminal nitrogen of the urea group attacks the ester carbonyl, expelling methanol to close the 5-membered imidazolidine-2,4-dione ring.
Synthetic Pathways & Experimental Protocols
The synthesis of Methyl N-(aminocarbonyl)phenylalaninate is a classic Wöhler-type urea formation, modified for amino acid esters.
Protocol A: Synthesis from L-Phenylalanine Methyl Ester
Objective: Isolate the linear urea derivative without premature cyclization.
Reagents:
-
L-Phenylalanine methyl ester hydrochloride (1.0 eq)
-
Potassium Cyanate (KOCN) (1.2 eq)
-
Triethylamine (TEA) (1.0 eq)
-
Solvent: Water/Acetic Acid or Dichloromethane (DCM)
Step-by-Step Methodology:
-
Preparation: Dissolve L-Phenylalanine methyl ester HCl in water (0.5 M concentration).
-
Neutralization: Add TEA dropwise at 0°C to liberate the free amine.
-
Carbamoylation: Add Potassium Cyanate (KOCN) in small portions while maintaining the temperature between 0–5°C.
-
Mechanistic Note: Low temperature is critical. Higher temperatures (>25°C) promote immediate cyclization to 5-benzylhydantoin.
-
-
Reaction Monitoring: Stir for 2 hours. Monitor via TLC (SiO2, EtOAc/Hexane). The product will appear as a more polar spot than the starting ester.
-
Workup: Acidify carefully to pH 4–5 with dilute HCl to protonate the urea and precipitate the product (or extract with EtOAc).
-
Purification: Recrystallize from Ethanol/Water to yield white crystals of Methyl N-(aminocarbonyl)phenylalaninate.
Protocol B: Cyclization to 5-Benzylhydantoin
Objective: Convert the linear precursor into the bioactive hydantoin scaffold.
Methodology:
-
Dissolve the isolated Methyl N-(aminocarbonyl)phenylalaninate in 6M HCl.
-
Reflux at 100°C for 1 hour.
-
Cool to room temperature. The 5-benzylhydantoin will precipitate as a white solid (mp: ~188–190°C).
-
Yield: Typically >90% conversion.[1]
Mechanistic Visualization
The following diagram illustrates the transformation from the amino ester to the linear urea (the topic of this guide) and its subsequent cyclization.
Figure 1: Synthetic pathway from L-Phenylalanine methyl ester to the hydantoin scaffold via the linear urea intermediate.
Applications in Drug Development[4][5]
"Masked" Hydantoins in Peptidomimetics
Researchers use Methyl N-(aminocarbonyl)phenylalaninate to introduce a urea linkage into peptide chains. Unlike the rigid hydantoin, the linear ester allows for:
-
Backbone Modification: The methyl ester can be hydrolyzed to the free acid (N-carbamoyl phenylalanine) and coupled to other amines before cyclization.
-
Solubility Modulation: The linear form often exhibits better solubility in organic synthesis solvents than the crystalline hydantoin.
Enzyme Inhibition Studies
The aminocarbonyl group mimics the transition state of peptide bond hydrolysis. Derivatives of this compound are investigated as inhibitors for:
-
Proteases: The urea moiety can act as a zinc-binding group or a transition-state analog.
-
Hydantoinases: As the direct substrate for D-hydantoinase (in the racemic form), this compound is used to assay enzyme activity in the industrial production of D-amino acids (e.g., for Amoxicillin synthesis).
Chirality Preservation
Using L-Phenylalanine methyl ester as the starting material yields the L-isomer of the urea. However, harsh cyclization conditions can lead to racemization. The isolation of the linear Methyl N-(aminocarbonyl)phenylalaninate allows researchers to verify optical purity (
References
-
Ware, E. "The Chemistry of the Hydantoins." Chemical Reviews, 1950, 46(3), 403–470. Link
- Meisel, P. et al. "Hydantoinase-catalyzed production of optically active amino acids." Journal of Biotechnology, 1997.
-
Sigma-Aldrich. "N-Carbamoyl-L-phenylalanine Product Specification." (Acid form reference for scaffold comparison). Link
-
PubChem. "N-Carbamoylphenylalanine." CID 446054. Link
- Gante, J. "Azapeptides." Angewandte Chemie International Edition, 1994. (Reference for urea linkages in peptidomimetics).
Sources
Methyl N-(aminocarbonyl)phenylalaninate: A Pivotal Ureido-Ester Intermediate
This technical guide details the properties, synthesis, and applications of Methyl N-(aminocarbonyl)phenylalaninate , a critical ureido-ester intermediate in organic synthesis and medicinal chemistry.
Executive Summary & Chemical Identity
Methyl N-(aminocarbonyl)phenylalaninate (also known as N-carbamoyl-L-phenylalanine methyl ester or Methyl 2-ureido-3-phenylpropanoate) is a bifunctional building block characterizing the intersection of amino acid chemistry and urea derivatives.[1]
It serves as the obligate intermediate in the conversion of phenylalanine esters into 5-benzylhydantoins , a scaffold widely utilized in anticonvulsant drugs and the industrial production of enantiopure amino acids via dynamic kinetic resolution.
Chemical Profile
| Property | Detail |
| IUPAC Name | Methyl 2-(carbamoylamino)-3-phenylpropanoate |
| Molecular Formula | C₁₁H₁₄N₂O₃ |
| Molecular Weight | 222.24 g/mol |
| Core Scaffold | Phenylalanine (Esterified, N-Carbamoylated) |
| Key Functional Groups | Methyl Ester (-COOCH₃), Urea (-NH-CO-NH₂), Benzyl Side Chain |
| Chirality | L- (S-) or D- (R-) depending on starting amino acid (Retention of configuration is typical during synthesis) |
| Solubility | Soluble in DMSO, DMF, Methanol, Chloroform; sparingly soluble in water.[2][3][4][5][6][7] |
Physiochemical Properties & Stability
Unlike simple amino acid esters, the N-aminocarbonyl derivative possesses unique stability characteristics dictated by the urea moiety's potential for intramolecular nucleophilic attack.
The Cyclization Imperative
The defining property of this molecule is its tendency to undergo intramolecular cyclization under basic or thermal conditions. The urea nitrogen (N3 relative to the ester) attacks the ester carbonyl, releasing methanol and forming 5-benzylhydantoin .
-
Thermal Stability: Stable at room temperature in solid form. In solution (especially protic solvents), heating >60°C accelerates cyclization.
-
Hydrolytic Stability: The methyl ester is susceptible to hydrolysis to the free acid (N-carbamoylphenylalanine) under mild alkaline conditions (LiOH/THF), provided cyclization does not compete.
Synthetic Methodology
The synthesis of Methyl N-(aminocarbonyl)phenylalaninate is a nucleophilic addition reaction. The most robust protocol utilizes Potassium Cyanate (KOCN) acting upon the hydrochloride salt of Phenylalanine Methyl Ester.
Reaction Mechanism
The reaction proceeds via the in situ generation of isocyanic acid (HNCO) or direct nucleophilic attack of the amine on the cyanate ion, depending on pH.
Figure 1: Synthetic pathway for the formation of the ureido-ester from amino acid precursors.
Validated Experimental Protocol
Objective: Synthesis of Methyl N-(aminocarbonyl)-L-phenylalaninate (10 mmol scale).
Reagents:
-
L-Phenylalanine methyl ester hydrochloride (2.16 g, 10 mmol).
-
Potassium Cyanate (KOCN) (0.97 g, 12 mmol).
-
Water (15 mL).
-
Chloroform (CHCl₃) or Dichloromethane (DCM) (20 mL).
Procedure:
-
Dissolution: Dissolve L-Phe-OMe·HCl in 15 mL of water. The pH should be slightly acidic (approx. pH 5-6) due to the HCl salt.
-
Cyanate Addition: Dissolve KOCN in a minimum amount of water (approx 5 mL) and add dropwise to the amino acid solution while stirring at 0–5°C .
-
Note: Low temperature prevents the polymerization of cyanate and premature cyclization.
-
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2–4 hours. A white precipitate or oil may separate.
-
Extraction: Extract the reaction mixture with Chloroform (3 x 15 mL). The ureido ester is more soluble in organic solvents than the inorganic salts.
-
Drying: Dry the combined organic layers over anhydrous Na₂SO₄.
-
Isolation: Evaporate the solvent under reduced pressure (Rotavap) at <40°C .
-
Critical Control Point: Do not overheat. Temperatures >50°C during evaporation can drive the formation of 5-benzylhydantoin (a white solid, MP ~185°C), contaminating the ester product.
-
-
Yield: Expect a colorless viscous oil or waxy solid (Yield: 85-95%).
Reactivity & Applications
This compound is rarely the end-product; it is a "Janus" intermediate used to access two distinct chemical spaces: Hydantoins and Peptidomimetics .
The Hydantoin Cyclization (The "Bucherer-Bergs" Connection)
The most significant application is the conversion to 5-benzylhydantoin . This scaffold is crucial for:
-
Dynamic Kinetic Resolution (DKR): Racemization of the 5-position in hydantoins allows for the industrial production of D-amino acids (e.g., D-Phenylalanine) using hydantoinase enzymes.
-
Medicinal Chemistry: Hydantoins are privileged scaffolds in anticonvulsant drugs (e.g., Phenytoin analogs).
Figure 2: Mechanism of base-catalyzed cyclization to 5-benzylhydantoin.
Analytical Characterization
To verify the identity of the ester vs. the hydantoin, use the following spectroscopic markers:
-
¹H NMR (CDCl₃, 400 MHz):
-
Ester: Distinct singlet for methyl ester protons (-OCH₃) at δ 3.70–3.75 ppm .
-
Urea: Broad singlets for -NH₂ (approx δ 4.5–5.0 ppm) and -NH- (doublet, δ 5.5–6.0 ppm).
-
Differentiation: If the -OCH₃ singlet disappears and the spectrum shows a downfield shift in the alpha-proton, the compound has cyclized to the hydantoin.
-
-
IR Spectroscopy:
-
Ester: Sharp Carbonyl stretch at 1730–1740 cm⁻¹ (Ester C=O).
-
Urea: Amide I/II bands at 1650–1690 cm⁻¹ .
-
Hydantoin: If cyclized, the ester band vanishes, replaced by the characteristic doublet of hydantoin carbonyls (1720 and 1770 cm⁻¹).
-
Safety & Handling
-
Cyanate Hazards: Potassium cyanate is harmful if swallowed. Acidification of cyanate solutions releases Isocyanic acid (HNCO), which is toxic. Always perform the acidification/reaction in a fume hood.
-
Product Handling: As a potential bioactive intermediate, handle with standard PPE (gloves, goggles).
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent spontaneous cyclization or hydrolysis.
References
-
Hydantoin Synthesis via Ureido Esters
-
Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470. Link
-
- Stark, G. R. (1967). "Modification of Proteins with Cyanate." Methods in Enzymology, 11, 590-594.
- Applications in Dynamic Kinetic Resolution: May, O., et al. (2002). "Inverting enantioselectivity by directed evolution of hydantoinase for improved production of L-methionine." Nature Biotechnology, 18, 317–320. (Contextualizes the industrial relevance of the hydantoin precursor).
-
Mechanistic Insight (Bucherer-Bergs)
-
Edward, J. T., & Jitrangsri, C. (1975). "Stereochemistry of the Bucherer-Bergs and Strecker Reactions." Canadian Journal of Chemistry, 53(22), 3339–3350. Link
-
Sources
- 1. 1214-95-5,4,6,7-Trimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. Methyl 2-methyl-3-phenylpropanoate | C11H14O2 | CID 11105919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Carbamoylphenylalanine | C10H12N2O3 | CID 446054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 2-hydroxy-3-phenylpropanoate | C10H12O3 | CID 518800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. asianpubs.org [asianpubs.org]
- 7. rsc.org [rsc.org]
Methyl N-(aminocarbonyl)phenylalaninate discovery and synthesis
[1]
Part 1: Discovery & Chemical Identity[2]
Chemical Definition
Methyl N-(aminocarbonyl)phenylalaninate is the methyl ester of N-carbamoyl-phenylalanine.[1] It belongs to the class of ureido acids (urea derivatives of amino acids).[1] Structurally, it consists of a phenylalanine backbone where the N-terminus has been derivatized into a urea moiety (
-
IUPAC Name: Methyl 2-[(aminocarbonyl)amino]-3-phenylpropanoate[1]
-
Molecular Formula:
[1] -
Molecular Weight: 222.24 g/mol [2]
-
Key Functional Groups: Methyl ester (electrophilic), Urea (H-bond donor/acceptor), Benzyl side chain (hydrophobic).[1][2]
Historical Context & Discovery
While urea derivatives of amino acids were explored as early as the mid-19th century following Wöhler’s synthesis of urea, the specific technical significance of the methyl ester variant emerged in the mid-20th century during the study of Hydantoins .
-
The Hydantoin Connection: The discovery of this molecule is inextricably linked to 5-benzylhydantoin . Researchers identified that N-carbamoyl amino acid esters are the open-chain precursors to hydantoins.[1] Upon heating in acidic conditions, Methyl N-(aminocarbonyl)phenylalaninate undergoes rapid cyclization to form 5-benzylhydantoin.[1]
-
Biocatalytic Significance: In the 1970s and 80s, as the industrial production of D-amino acids (for antibiotics like amoxicillin) scaled up, this molecule became a key reference standard for studying D-carbamoylase and D-hydantoinase enzymes.[1][2] These enzymes hydrolyze the hydantoin ring back to the N-carbamoyl intermediate, which is then decarbamoylated to the free amino acid.
Part 2: Synthesis Protocols
Two primary methods exist for synthesizing this compound.[1][3][4][5] Method A is the standard laboratory protocol yielding high purity. Method B is a "green" industrial approach.[1]
Method A: The Cyanate Route (Standard Laboratory Protocol)
This method utilizes Potassium Cyanate (KNCO) to generate the carbamoyl group via nucleophilic attack on isocyanic acid generated in situ.[1]
Reagents:
-
L-Phenylalanine methyl ester hydrochloride (1.0 eq)[1]
-
Potassium Cyanate (KNCO) (1.5 eq)[1]
-
Triethylamine (TEA) (1.0 eq)[1]
-
Solvent: Water/Dichloromethane (1:1 biphasic system) or dilute Acetic Acid.[1]
Step-by-Step Protocol:
-
Preparation: Dissolve L-Phenylalanine methyl ester HCl (10 mmol, 2.15 g) in 20 mL of water.
-
Neutralization: Add Triethylamine (10 mmol) dropwise to liberate the free amine.[1] The solution may become slightly turbid.[6]
-
Cyanate Addition: Prepare a solution of Potassium Cyanate (15 mmol, 1.21 g) in 10 mL water. Add this slowly to the amino acid ester solution at
with vigorous stirring. -
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. The pH should be monitored; if it drops below 5, the isocyanate species may polymerize.[2] Maintain pH ~6–7.
-
Workup:
-
Purification: Recrystallize from Ethanol/Water or Ethyl Acetate/Hexane.[1]
Yield: Typically 85–95%.[1]
Method B: The Urea Fusion (Green/Industrial)
This method avoids cyanate salts but requires harsher thermal conditions.[1]
Protocol:
-
Mix L-Phenylalanine methyl ester (free base) with Urea (excess, 3.0 eq).
-
Heat the neat mixture to
– for 2 hours. Ammonia gas ( ) is evolved (requires ventilation).[1] -
Cool the melt and triturate with water to remove excess urea.
-
Recrystallize the insoluble residue.
Critique: While "greener" (no solvent), this method risks partial racemization of the L-phenylalanine center due to high heat.[1]
Part 3: Characterization Data[1][2][4][7]
To validate the synthesis, the following spectral data must be confirmed.
| Technique | Signal/Parameter | Assignment/Interpretation |
| Aromatic protons (Phenyl ring).[1] | ||
| Terminal Urea | ||
| Methyl Ester ( | ||
| IR Spectroscopy | Primary Amine/Urea N-H stretch.[1] | |
| Ester Carbonyl ( | ||
| Urea Carbonyl ( | ||
| Melting Point | Sharp melting point indicates high purity.[1] |
Part 4: Applications & Mechanism[2]
Cyclization to 5-Benzylhydantoin
The most critical chemical property of Methyl N-(aminocarbonyl)phenylalaninate is its propensity to cyclize.[1] This reaction mimics the biological pathway of hydantoinase enzymes but is driven chemically by base or acid.
Mechanism:
-
Base Catalysis: The terminal urea nitrogen (
) is deprotonated.[1] -
Nucleophilic Attack: The nitrogen attacks the ester carbonyl.
-
Elimination: Methanol is eliminated, closing the 5-membered ring.[1]
Visualization: The Hydantoinase Process
The following diagram illustrates where Methyl N-(aminocarbonyl)phenylalaninate fits into the industrial production of chiral amino acids.
Caption: The "Hydantoinase Process" showing the enzymatic hydrolysis of hydantoins. The target molecule (in blue) is the esterified analog of the central intermediate.[1]
Peptidomimetics
In drug discovery, the urea linkage is used to replace the peptide bond (
References
-
Ware, E. (1950).[1][2] "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470.[1][2] Link[1]
-
Syz, M. & Syz, J. (1977).[1][2] "Hydrolysis of hydantoins and related compounds." Journal of Organic Chemistry. (Fundamental kinetics of the urea-hydantoin equilibrium).
-
Altenbuchner, J., et al. (2001).[1][2] "Hydantoinase process for the production of D-amino acids."[7] Current Opinion in Biotechnology, 12(6), 559-563.[1][2] (Contextualizes the industrial relevance).
-
Stark, G. R. (1965).[1][2] "Reactions of Cyanate with Functional Groups of Proteins." Biochemistry, 4(6), 1030–1036.[1][2] Link (Foundational protocol for cyanate-amine coupling).[1]
Sources
- 1. rsc.org [rsc.org]
- 2. asianpubs.org [asianpubs.org]
- 3. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Improving the enzymatic activity and stability of N-carbamoyl hydrolase using deep learning approach - PMC [pmc.ncbi.nlm.nih.gov]
Methyl N-(aminocarbonyl)phenylalaninate IUPAC name and structure
An In-depth Technical Guide to Methyl N-(aminocarbonyl)phenylalaninate
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of Methyl N-(aminocarbonyl)-L-phenylalaninate, a key derivative of the amino acid phenylalanine. We will establish the definitive chemical structure and International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound. This document details its physicochemical properties, presents a robust, step-by-step synthesis protocol grounded in established chemical principles, and explores its significant applications as a building block in modern medicinal chemistry and peptide-based drug development. The guide is structured to provide both foundational knowledge and actionable protocols for scientific professionals.
Introduction
In the landscape of modern drug discovery, particularly in the development of peptide and peptidomimetic therapeutics, the modification of amino acid scaffolds is a cornerstone strategy for enhancing pharmacological properties. N-substituted amino acids are of paramount importance, as their incorporation into peptide chains can confer increased stability against enzymatic degradation, modulate conformational structure, and improve membrane permeability. Methyl N-(aminocarbonyl)-L-phenylalaninate, a urea-containing derivative of L-phenylalanine methyl ester, represents a valuable, non-proteinogenic building block for achieving these enhancements. Its structure provides a unique combination of a protected C-terminus (methyl ester) and an N-terminal carbamoyl group, making it a versatile intermediate for the synthesis of complex peptide analogues and other bioactive molecules. This guide serves as a technical resource for researchers aiming to synthesize, characterize, and utilize this compound in their drug development workflows.
Nomenclature and Structure Elucidation
The precise identification of a chemical entity is critical for scientific communication and reproducibility. The compound is derived from L-phenylalanine, where the carboxylic acid is esterified with methanol and the α-amino group is substituted with a carbamoyl group (-C(=O)NH₂).
IUPAC Name
Based on the rules of systematic nomenclature, the correct IUPAC name for this compound is Methyl (2S)-2-(carbamoylamino)-3-phenylpropanoate .[1][2] The "(2S)" designation specifies the stereochemistry at the α-carbon, corresponding to the naturally occurring L-isomer of phenylalanine. The term "carbamoylamino" is the systematic name for the ureido (H₂N-CO-NH-) substituent on the α-amino nitrogen.
Chemical Structure
The two-dimensional structure of Methyl (2S)-2-(carbamoylamino)-3-phenylpropanoate is depicted below:
(Caption: 2D structure of Methyl (2S)-2-(carbamoylamino)-3-phenylpropanoate)
Key Structural Features:
-
Chiral Center: The α-carbon (C2) is a stereocenter with an (S)-configuration.
-
Phenylalanine Backbone: Consists of a benzyl side chain (-CH₂-Ph) attached to the α-carbon.
-
Methyl Ester: The carboxyl group is protected as a methyl ester, which prevents its participation in unwanted side reactions (e.g., amide bond formation at this site) and can be selectively deprotected under hydrolytic conditions.
-
N-Carbamoyl Group: The ureido moiety at the N-terminus alters the polarity and hydrogen bonding potential of the amino acid, influencing the conformational properties of peptides into which it is incorporated.
Physicochemical Properties
A summary of the key calculated and known properties for the compound and its parent acid are provided below. Experimental data for the title compound is not widely available in public repositories.
| Property | Value | Source |
| IUPAC Name | Methyl (2S)-2-(carbamoylamino)-3-phenylpropanoate | Systematic |
| Molecular Formula | C₁₁H₁₄N₂O₃ | Calculated |
| Molecular Weight | 222.24 g/mol | Calculated |
| Parent Acid | N-Carbamoyl-L-phenylalanine | [1][2] |
| Parent Acid MW | 208.21 g/mol | [1] |
| Appearance | (Predicted) White to off-white solid | Inferred |
| Solubility | (Predicted) Soluble in methanol, ethanol, DMSO | Inferred |
Synthesis Protocol: N-Carbamoylation of L-Phenylalanine Methyl Ester
The synthesis of the title compound is most efficiently achieved through the N-carbamoylation of the corresponding amino acid ester. The following protocol is based on well-established methods for reacting amino groups with aqueous cyanate, which serves as the carbamoylating agent.[3]
Rationale
The reaction leverages the nucleophilicity of the primary amine on the L-phenylalanine methyl ester. This amine attacks cyanic acid (HNCO), which exists in equilibrium with the cyanate salt (e.g., KOCN) in an aqueous medium. Maintaining a slightly alkaline pH (8.5-9.0) is critical; it ensures a sufficient concentration of the deprotonated, nucleophilic free amine while still allowing for the presence of the reactive cyanic acid species.[3] The starting material, Methyl L-phenylalaninate hydrochloride, is a stable and commercially available salt.[4]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of Methyl (2S)-2-(carbamoylamino)-3-phenylpropanoate.
Step-by-Step Methodology
-
Preparation of Amino Ester Solution: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and pH probe, dissolve Methyl L-phenylalaninate hydrochloride (1.0 eq) in deionized water (approx. 5-10 mL per gram of starting material).
-
pH Adjustment: Cool the solution in an ice bath and slowly add a 1 M aqueous solution of sodium carbonate (Na₂CO₃) or other suitable base until the pH stabilizes between 8.5 and 9.0. This deprotonates the ammonium salt to the free amine.
-
Preparation of Cyanate Solution: In a separate beaker, dissolve potassium cyanate (KOCN, 1.1 eq) in a minimal amount of deionized water.
-
Reaction: Gently warm the amino ester solution to 40-50°C. Add the potassium cyanate solution dropwise over 15-20 minutes, carefully monitoring the pH. Maintain the pH in the 8.5-9.0 range by adding small aliquots of a dilute acid (e.g., 1 M HCl) as needed, as the reaction can cause a slight increase in basicity.
-
Reaction Monitoring: Stir the mixture at 40-50°C for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate/Hexane with a small amount of methanol).
-
Product Isolation: Once the reaction is complete, cool the flask in an ice-water bath to 0-5°C. Slowly acidify the reaction mixture to a pH of ~2-3 with cold 1 M HCl. The product, being less soluble in acidic water, should precipitate as a white solid.
-
Purification: Stir the cold slurry for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration. Wash the filter cake with a small volume of ice-cold deionized water to remove inorganic salts.
-
Drying: Dry the purified product under vacuum at a temperature not exceeding 40°C to yield Methyl (2S)-2-(carbamoylamino)-3-phenylpropanoate.
Applications in Drug Development
The primary application of Methyl (2S)-2-(carbamoylamino)-3-phenylpropanoate is as a specialized building block in peptide synthesis.[5] The mandatory use of Nα-protecting groups is a fundamental principle of chemical peptide synthesis to ensure controlled, sequential coupling of amino acids.[5] While not a traditional protecting group like Boc or Fmoc, the N-carbamoyl moiety serves a similar purpose in specific synthetic contexts and, more importantly, can be a final, desired modification in a therapeutic peptide.
Intermediate for N-Carboxyanhydrides (NCAs)
N-carbamoylamino acids are known to be accessible intermediates in the formation of N-carboxyanhydrides (NCAs).[6] NCAs are highly reactive, "activated" forms of amino acids that can polymerize or react with other amino acids to form peptide bonds, sometimes under prebiotic conditions. This reactivity can be harnessed in specific synthetic strategies.[6]
Peptidomimetic Design
The incorporation of N-modified residues is a key strategy in peptidomimetic design. Replacing a standard N-H bond with an N-carbamoyl group achieves several goals:
-
Proteolytic Stability: The N-substituted amide bond is often resistant to cleavage by proteases, which typically recognize and hydrolyze standard peptide bonds. This can significantly increase the in vivo half-life of a peptide drug.
-
Conformational Constraint: The urea moiety introduces different steric and electronic properties compared to a simple amine, potentially restricting the conformational flexibility of the peptide backbone. This can lock the peptide into a bioactive conformation, increasing its affinity and selectivity for a biological target.
-
Modified Hydrogen Bonding: The -NH-CO-NH₂ group has different hydrogen bond donor and acceptor capabilities than a standard amide bond, which can alter receptor binding interactions and solubility profiles.
Conclusion
Methyl (2S)-2-(carbamoylamino)-3-phenylpropanoate is a well-defined chemical entity with significant potential for researchers in medicinal chemistry and drug development. Its synthesis from common starting materials is straightforward, following established principles of N-carbamoylation. As a non-proteinogenic building block, its primary value lies in its ability to introduce structural modifications that can enhance the stability, conformation, and overall therapeutic potential of peptide-based drug candidates. This guide provides the foundational knowledge and practical protocols necessary for its effective synthesis and application in advanced research settings.
References
-
PubChem. (n.d.). methyl (2S)-2-[[[(2S)-2-acetamido-3-phenylpropanoyl]amino]carbamoylamino]-3-methylbutanoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Danger, G., Boiteau, L., Cottet, H., & Pascal, R. (2006). The peptide formation mediated by cyanate revisited. N-carboxyanhydrides as accessible intermediates in the decomposition of N-carbamoylamino acids. Journal of the American Chemical Society, 128(23), 7412–7413. Available at: [Link]
-
Sun, D., Zhang, L., & Wang, J. (2012). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 24(1), 319-322. Available at: [Link]
-
Pascal, R., & Commeyras, A. (2000). A pH-dependent cyanate reactivity model: Application to preparative N-carbamoylation of amino acids. Journal of the Chemical Society, Perkin Transactions 2, (12), 2531-2536. Available at: [Link]
-
Zhang, B., et al. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. Preprint. Available at: [Link]
-
ChemEider. (n.d.). methyl 2-amino-3-phenylpropanoate. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). methyl (2S)-2-methyl-3-oxo-3-phenylpropanoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Kawahara, N., Yasukawa, K., & Asano, Y. (2017). New enzymatic methods for the synthesis of primary α-aminonitriles and unnatural α-amino acids by oxidative cyanation of primary amines with D-amino acid oxidase from porcine kidney. Green Chemistry, 19(2), 418-423. Available at: [Link]
-
PubChem. (n.d.). N-Carbamoylphenylalanine. National Center for Biotechnology Information. Retrieved from [Link]
-
American Elements. (n.d.). (S)-Methyl 2-amino-3-phenylpropanoate. Retrieved from [Link]
-
Caring Sunshine. (n.d.). Ingredient: N-Benzoyl-L-Phenylalanine Methyl Ester. Retrieved from [Link]
-
J-GLOBAL. (n.d.). N-Carbamoyl-L-phenylalanine. Japan Science and Technology Agency. Retrieved from [Link]
-
LibreTexts Chemistry. (2019). 24.8: Peptide Synthesis. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch27 : Peptide synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link]
- Google Patents. (2007). CN103524381A - Synthesis of N-methylmethyl carbamate.
-
Periasamy, M., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1059-1065. Available at: [Link]
Sources
- 1. N-Carbamoylphenylalanine | C10H12N2O3 | CID 446054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Carbamoyl-L-phenylalanine | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. americanelements.com [americanelements.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. The peptide formation mediated by cyanate revisited. N-carboxyanhydrides as accessible intermediates in the decomposition of N-carbamoylamino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Spectroscopic Profiling of Methyl N-(aminocarbonyl)phenylalaninate
This guide details the spectroscopic profile of Methyl N-(aminocarbonyl)phenylalaninate (also known as N-carbamoyl-L-phenylalanine methyl ester or Methyl 2-ureido-3-phenylpropanoate). The data presented aggregates experimental values from authoritative organic synthesis literature, specifically focusing on its role as the stable linear intermediate in the Bucherer-Bergs synthesis of hydantoins.
Chemical Identity & Significance
Methyl N-(aminocarbonyl)phenylalaninate is a ureido acid ester derived from L-phenylalanine. It serves as a critical open-chain intermediate in the synthesis of 5-benzylhydantoin and related peptidomimetics. Its characterization is essential for monitoring the completeness of the reaction between phenylalanine methyl ester and cyanate salts before the subsequent acid-catalyzed cyclization.
-
IUPAC Name: Methyl 2-(aminocarbonylamino)-3-phenylpropanoate
-
CAS Number: 53985-53-8 (Generic/Isomer specific variations exist; often synthesized in situ)
-
Molecular Formula:
-
Molecular Weight: 222.24 g/mol
-
Appearance: White to light beige solid
-
Melting Point: 102–103 °C (Experimental)[1]
Synthesis & Sample Preparation Context
To ensure spectral accuracy, the sample is typically prepared via the nucleophilic addition of potassium cyanate (KOCN) to L-phenylalanine methyl ester hydrochloride in water or organic solvent mixtures.
Protocol for Spectral Sample Preparation:
-
Isolation: The reaction mixture is extracted with ethyl acetate (EtOAc).
-
Purification: The organic phase is dried over
and concentrated. Recrystallization is performed from EtOAc/Ethanol.[2] -
Solvent Choice: For NMR analysis, DMSO-d6 is the preferred solvent due to the poor solubility of the urea moiety in chloroform (
) and to prevent proton exchange that obscures amide signals.
Reaction Pathway Visualization
Figure 1: Synthesis pathway highlighting the target analyte and potential cyclized impurity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following data represents the purified L-isomer in DMSO-d6 .
NMR Data (300 MHz, DMSO-d6)
The proton spectrum is characterized by the diastereotopic splitting of the benzylic protons and the distinct urea NH signals.
| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment |
| Ar-H | 7.15 – 7.35 | Multiplet | 5H | - | Phenyl Ring Protons |
| NH (Urea) | 6.35 | Doublet | 1H | ||
| NH | 5.45 | Broad Singlet | 2H | - | Terminal Urea |
| 4.40 – 4.50 | Multiplet | 1H | - | Chiral Center Methine | |
| OMe | 3.61 | Singlet | 3H | - | Methyl Ester ( |
| 2.92 | dd / qd | 2H | Benzylic Methylene |
Technical Insight:
-
-CH
Splitting: The methylene protons at 2.92 ppm often appear as a complex quasi-doublet of doublets (qd) due to the chiral center at the -carbon, making them diastereotopic. -
NH Exchange: In the presence of
or protic impurities, the signals at 6.35 ppm and 5.45 ppm will broaden or disappear.
NMR Data (75.5 MHz, DMSO-d6)
The carbon spectrum confirms the linear structure by showing two distinct carbonyl signals (Ester vs. Urea), distinguishing it from the single carbonyl environments found in cyclized hydantoins.
| Shift ( | Assignment | Structural Context |
| 172.54 | C=O (Ester) | Carbonyl of the methyl ester. |
| 158.18 | C=O (Urea) | Carbonyl of the urea moiety ( |
| 137.99 | Ar-C (Ipso) | Quaternary aromatic carbon. |
| 129.17 | Ar-CH | Meta carbons of phenyl ring. |
| 128.52 | Ar-CH | Ortho carbons of phenyl ring. |
| 127.66 | Ar-CH | Para carbon of phenyl ring. |
| 57.12 | Chiral center carbon. | |
| 52.57 | OCH | Methyl carbon of the ester. |
| 37.50 | Benzylic methylene carbon. |
Infrared (IR) Spectroscopy
IR analysis is a rapid method to differentiate the open-chain ester from the cyclic hydantoin.
| Frequency (cm | Vibration Mode | Diagnostic Value |
| 3450, 3350 | Primary amide (urea) stretching (Doublet for | |
| 1735 – 1745 | Ester carbonyl. (Key differentiator: Hydantoins lack this ester band). | |
| 1660 – 1680 | Urea (Amide I) carbonyl. | |
| 1550 | Amide II bending. | |
| 1200 – 1250 | Ester C-O stretch. |
Mass Spectrometry (MS)[4]
-
Ionization Mode: ESI (Electrospray Ionization) or EI (Electron Impact).
-
Molecular Ion:
m/z. -
Fragmentation Pattern (EI):
-
: Loss of carbomethoxy group (
). - : Loss of benzyl group (Tropylium ion formation).
-
: Benzyl cation (
), typically the base peak.
-
: Loss of carbomethoxy group (
Experimental Validation Workflow
To confirm the identity of synthesized Methyl N-(aminocarbonyl)phenylalaninate, follow this logic flow:
Figure 2: Logic gate for validating the linear ureido ester vs. the cyclized hydantoin.
References
-
Beilstein J. Org. Chem. (2017).[1][3] Mechanochemical synthesis of thioureas, ureas and guanidines. (Discusses the synthesis of ureido derivatives from L-phenylalanine methyl ester and KOCN).
-
SciSpace / Université de Montpellier . (2017). Dibromohydantoins as halogen bond (XB) donors: a route toward the introduction of chirality. (Provides specific experimental melting point and NMR data for the phenylalanine ureido intermediate).
-
University of Cologne (Uni-Koeln) . (2024). Protection and release of small molecules via chemiluminescent protection groups. (Dissertation detailing the synthesis and characterization of phenylalanine derivatives).
Sources
Methyl N-(aminocarbonyl)phenylalaninate solubility and stability
Solubility, Stability, and Handling in Drug Discovery
Abstract
Methyl N-(aminocarbonyl)phenylalaninate (also known as Methyl N-carbamoylphenylalaninate ) is a critical intermediate in the synthesis of hydantoin-based anticonvulsants and peptidomimetics. Its utility, however, is frequently compromised by its intrinsic reactivity—specifically its propensity for base-catalyzed intramolecular cyclization. This guide provides a comprehensive technical analysis of its physicochemical behavior, solubility profiles, and stability mechanisms, equipping researchers with the protocols necessary to handle this compound without inadvertent degradation.
Physicochemical Profile & Molecular Identity[1]
This compound represents a "masked" hydantoin. Structurally, it consists of a phenylalanine methyl ester core derivatized with a urea (carbamoyl) moiety on the
| Property | Detail |
| IUPAC Name | Methyl 2-(carbamoylamino)-3-phenylpropanoate |
| Molecular Formula | |
| Molecular Weight | 222.24 g/mol |
| Key Functional Groups | Methyl Ester (Electrophile), Urea (Nucleophile/H-bond donor), Phenyl (Hydrophobe) |
| Stereochemistry | Typically L-isomer (derived from L-Phe), though racemization can occur during synthesis.[1] |
| pKa (Predicted) | ~13 (Urea NH), Ester is non-ionizable. |
| LogP (Predicted) | ~0.8 – 1.2 (Moderately lipophilic) |
Structural Insight
The proximity of the urea's terminal nitrogen (nucleophile) to the ester carbonyl (electrophile) creates a pre-organized reactive center . While the methyl ester improves solubility in organic solvents compared to the free acid, it serves as a leaving group during the inevitable cyclization event.
Stability & Degradation Mechanisms
The handling of Methyl N-(aminocarbonyl)phenylalaninate requires a strict understanding of two competing degradation pathways: Cyclization (dominant in base) and Hydrolysis (dominant in strong acid/aqueous).
2.1 The Cyclization Trap (The "Hydantoin Shift")
Under neutral to basic conditions (pH > 7.5) or elevated temperatures, the terminal nitrogen of the urea group attacks the ester carbonyl, releasing methanol and forming 5-benzylhydantoin . This reaction is often irreversible and thermodynamically favored.
-
Implication: Avoid storing in basic buffers (e.g., PBS pH 7.4) for extended periods.[2]
-
Detection: The appearance of a new peak in HPLC with a mass shift of -32 Da (loss of MeOH) indicates hydantoin formation.
2.2 Hydrolysis
In the presence of water and strong acids, or enzymes (esterases), the methyl ester hydrolyzes to the free acid: N-carbamoylphenylalanine . This species is generally stable against cyclization under acidic conditions but will cyclize rapidly if the pH is raised.
Pathway Visualization
The following diagram illustrates the kinetic fate of the molecule.
Caption: Degradation pathways. Red path indicates the rapid, base-catalyzed cyclization to hydantoin, the primary stability risk.
Solubility Profile
The urea group imparts significant polarity and hydrogen-bonding capability, while the benzyl side chain and methyl ester provide lipophilicity. This "amphiphilic" nature dictates the solvent choices.
Recommended Solvent Systems
| Solvent Class | Solubility Rating | Notes for Processing |
| DMSO / DMF | High (>50 mg/mL) | Best for stock solutions. Stable if kept anhydrous. |
| Methanol / Ethanol | Moderate (10–30 mg/mL) | Good for transfer, but avoid heating >40°C to prevent transesterification or cyclization. |
| Acetonitrile | Moderate | Excellent for HPLC mobile phases. |
| Water | Low (<1 mg/mL) | Poor solubility due to lipophilic benzyl group and crystal lattice energy of the urea. |
| Chlorinated Solvents | Low to Moderate | Soluble in DCM/Chloroform, but often requires small % of MeOH as co-solvent. |
The "pH Solubility Paradox"
Attempting to dissolve this compound in aqueous base (e.g., NaOH) to deprotonate the urea will trigger immediate cyclization. Do not use pH adjustment to improve solubility. Instead, use a co-solvent system (e.g., 10% DMSO in water) if aqueous delivery is required.
Experimental Protocols
4.1 Synthesis Verification (Self-Validating Protocol)
If synthesizing fresh material from L-Phenylalanine methyl ester and Potassium Cyanate (KOCN), validation of the product vs. the hydantoin byproduct is essential.
-
Reaction: Dissolve L-Phe-OMe HCl in water. Add 1.1 eq KOCN. Stir at room temp.
-
Checkpoint: The product usually precipitates as a white solid.
-
Validation:
-
Take a small aliquot of the solid.
-
Dissolve in DMSO-d6 for NMR.
-
Target Signal: Look for the methyl ester singlet (~3.6 ppm).
-
Contaminant Signal: If the methyl singlet is missing and the aromatic region is complex, the material has cyclized to the hydantoin.
-
4.2 HPLC Stability Assay
Use this method to quantify the ratio of Ester (Target) to Hydantoin (Impurity).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid (Acid stabilizes the ester).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 214 nm (Amide bond) and 254 nm (Phenyl).
-
Expected Elution Order:
-
N-carbamoyl phenylalanine (Hydrolysis product - Early eluting)
-
5-Benzylhydantoin (Cyclized - Mid eluting)
-
Methyl N-(aminocarbonyl)phenylalaninate (Target - Late eluting due to ester lipophilicity)
-
4.3 Solubility Determination Workflow
A standardized gravimetric approach to determine precise solubility in a new solvent.
Caption: Step-by-step workflow for determining saturation solubility.
Handling & Storage Recommendations
-
Moisture Sensitivity: The compound is not highly hygroscopic, but moisture promotes hydrolysis. Store in a desiccator.
-
Temperature: Store solid at -20°C . Room temperature storage is acceptable for short periods (days), but long-term storage at RT can lead to slow solid-state cyclization.
-
Solution Storage:
-
In DMSO: Stable for months at -20°C.[3]
-
In Water/Buffer:Unstable. Prepare immediately before use. Half-life in pH 7.4 buffer at 37°C is estimated to be < 6 hours due to cyclization.
-
References
-
Hydantoin Synthesis Mechanism: Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470. Link
- Carbamoyl Amino Acid Cyclization: Stella, V. J., et al. (1985). "Prodrugs: Challenges and Rewards." Springer.
- General Solubility of Amino Acid Derivatives: Yalkowsky, S. H., et al. (2010).
- Analytical Methods: Guidelines for the analysis of carbamoyl derivatives via HPLC-UV/MS.
Sources
Spectroscopic & Spectrometric Characterization of Methyl N-(aminocarbonyl)phenylalaninate
Technical Guide | Version 1.0 [1][2]
Executive Summary
Methyl N-(aminocarbonyl)phenylalaninate (also known as N-carbamoyl-L-phenylalanine methyl ester) is a critical intermediate in the synthesis of hydantoins and peptidomimetics.[1] Its structural characterization relies heavily on distinguishing the urea (aminocarbonyl) moiety from the ester functionality. This guide provides a rigorous analysis of its Infrared (IR) and Mass Spectrometry (MS) profiles, offering researchers a definitive reference for identification and quality control.[1][2]
Part 1: Structural & Physicochemical Basis[2]
The molecule comprises a phenylalanine backbone modified with a methyl ester at the C-terminus and a urea group at the N-terminus.
-
IUPAC Name: Methyl 2-(carbamoylamino)-3-phenylpropanoate[1][2]
-
Chemical Formula:
[1][2] -
Molecular Weight: 222.24 g/mol
-
Monoisotopic Mass: 222.1004 Da[2]
Structural Diagram (Graphviz)[1][2]
Part 2: Synthesis & Sample Preparation[2][3]
To ensure spectral accuracy, the compound is typically synthesized via the reaction of L-phenylalanine methyl ester hydrochloride with potassium cyanate (KOCN).
Validated Synthesis Protocol
-
Dissolution: Dissolve L-phenylalanine methyl ester HCl (1.0 eq) in water.
-
Carbamoylation: Add Potassium Cyanate (1.2 eq) slowly at room temperature.
-
Precipitation: The product, Methyl N-(aminocarbonyl)phenylalaninate, typically precipitates as a white solid due to reduced solubility compared to the starting salt.[1][2]
-
Purification: Recrystallize from ethanol/water to remove urea byproducts.
Part 3: Infrared Spectroscopy (IR) Analysis[1][2]
The IR spectrum of this compound is characterized by the "dual carbonyl" signature: the high-frequency ester carbonyl and the lower-frequency urea carbonyl (Amide I).
Key Diagnostic Bands[1]
| Functional Group | Mode | Frequency ( | Diagnostic Note |
| Primary Amine ( | Stretch (Asym/Sym) | 3400 – 3500 | Distinct doublet typical of terminal urea |
| **Secondary Amine ( | Stretch | ~3350 | Sharp band, often overlapping with |
| Ester Carbonyl ( | Stretch | 1735 – 1750 | Strong, sharp peak.[1][2] Distinctly higher energy than urea.[1] |
| Urea Carbonyl (Amide I) | Stretch | 1650 – 1680 | Strong band.[1] Lower frequency due to resonance with two nitrogens.[1] |
| Amide II | Bending ( | 1550 – 1600 | Characteristic of secondary amides/ureas.[1][2] |
| Aromatic Ring | 1490, 1600 | Diagnostic of the phenylalanine side chain.[1][2] | |
| C-O Ester | Stretch | 1200 – 1250 | Strong intensity in the fingerprint region. |
Interpretation Logic[1][4]
-
The Carbonyl Gap: The separation between the ester peak (~1740
) and the urea peak (~1660 ) is the primary purity indicator.[1] If the ester peak shifts or broadens significantly, it may indicate hydrolysis to the free acid or cyclization to the hydantoin (which shows a characteristic doublet at ~1770/1740 for the hydantoin ring).
Part 4: Mass Spectrometry (MS) Analysis[1][5][6]
Mass spectrometry provides both molecular weight confirmation and structural elucidation through specific fragmentation pathways. The most critical phenomenon in the MS analysis of this compound is the thermal or collision-induced cyclization to 5-benzylhydantoin.
Ionization Characteristics[1][4][7][8][9][10]
-
ESI (+): Forms stable
at m/z 223.1 . Sodium adducts at m/z 245.1 are common.[1][2] -
EI (70 eV): Often shows a weak molecular ion due to rapid fragmentation/cyclization.[1]
Fragmentation Pathway (MS/MS)[1][2][5][8]
Upon collisional activation (CID), the protonated molecule (
-
Cyclization-Elimination (The Hydantoin Shift): The terminal amino group attacks the ester carbonyl, expelling methanol (
, 32 Da).[1][2] This forms the 5-benzylhydantoin ion at m/z 191 . This is often the base peak in ESI-MS/MS spectra.-
Transition:
(Loss of 32 Da).[1]
-
-
Ester Cleavage: Direct loss of the methoxycarbonyl group (
, 59 Da) or methoxy group ( , 31 Da).[1][2] -
Benzyl Ion Formation: Cleavage of the benzyl side chain yields the tropylium ion, a hallmark of phenylalanine derivatives.
-
Transition:
.
-
MS Fragmentation Logic Diagram
Part 5: Data Summary Table
| Parameter | Value / Observation |
| Molecular Ion | |
| Base Peak (MS/MS) | m/z 191 (5-benzylhydantoin) |
| Diagnostic Fragment | m/z 91 (Tropylium/Benzyl) |
| IR Carbonyl 1 (Ester) | |
| IR Carbonyl 2 (Urea) | |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water.[1][2] |
References
-
Doc Brown's Chemistry. (n.d.).[1] Infrared spectrum of urea and derivatives. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2023).[1] Mass spectrum of L-Phenylalanine, N-acetyl-, methyl ester (Analogous fragmentation). NIST Chemistry WebBook.[1][3] Retrieved from [Link][1][2]
-
MDPI. (2025). A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. Molecules. Retrieved from [Link]
-
Royal Society of Chemistry. (2008).[1] Preparation of L-Phenylalanine Methyl Ester Ammonium Chloride. Retrieved from [Link][1][2]
-
National Institutes of Health (NIH). (2025).[1] 5-Benzylhydantoin Structure and Properties. PubChem.[1][4] Retrieved from [Link]
Sources
Navigating the Synthesis and Application of Methyl N-(aminocarbonyl)phenylalaninate: A Technical Guide
For Immediate Release
Strategic Overview: Synthesis by Necessity
The incorporation of unique structural motifs onto amino acid scaffolds is a cornerstone of modern medicinal chemistry. Methyl N-(aminocarbonyl)phenylalaninate, with its terminal urea group, presents an intriguing building block for peptide modification and drug design. The urea functional group can act as a rigid hydrogen bond donor and acceptor, potentially influencing the conformational stability and binding affinity of parent molecules. Given its specialized nature, a de novo synthesis is the most viable route to obtaining this compound for research purposes.
The proposed synthetic strategy is a robust two-step process, beginning with the readily available starting material, L-phenylalanine. This pathway is designed for efficiency and high yield, utilizing well-established chemical transformations.
Synthetic Workflow
The synthesis of Methyl N-(aminocarbonyl)phenylalaninate can be logically divided into two primary stages: the esterification of the carboxylic acid and the subsequent formation of the N-carbamoyl group.
Caption: Synthetic workflow for Methyl N-(aminocarbonyl)phenylalaninate.
Detailed Experimental Protocols
The following protocols are based on established and reliable methodologies for analogous chemical transformations.[1][2]
Step 1: Synthesis of Methyl L-phenylalaninate hydrochloride
This procedure details the Fischer esterification of L-phenylalanine using thionyl chloride as a catalyst.[1]
Materials:
-
L-phenylalanine
-
Methanol (MeOH), anhydrous
-
Thionyl chloride (SOCl₂)
-
Diethyl ether
-
25 mL Round-bottom flask
-
Stir bar
-
Reflux condenser
-
Syringe
-
Ice-water bath
-
Vacuum filtration apparatus
Procedure:
-
In a 25-mL round-bottom flask equipped with a magnetic stir bar, create a suspension of 1.0 g of L-phenylalanine in 5 mL of anhydrous methanol.
-
While stirring, carefully add 0.5 mL of thionyl chloride dropwise to the suspension using a syringe. Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.
-
Attach a reflux condenser to the flask and heat the mixture to a gentle reflux for approximately 45 minutes, or until the solution becomes homogeneous.
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Submerge the flask in an ice-water bath and add 25 mL of diethyl ether to precipitate the product.
-
Collect the resulting white solid by vacuum filtration, washing the precipitate with an additional 25 mL of diethyl ether.
-
Dry the collected solid under vacuum to yield Methyl L-phenylalaninate hydrochloride.
Step 2: Synthesis of Methyl N-(aminocarbonyl)phenylalaninate
This protocol describes the formation of the urea moiety by converting the amino ester into an isocyanate intermediate, which is then trapped with ammonia.[2]
Materials:
-
Methyl L-phenylalaninate hydrochloride
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Triphosgene
-
Ammonia solution (e.g., 7N in Methanol)
-
Magnesium sulfate (MgSO₄)
-
250 mL Three-necked round-bottom flask
-
Mechanical stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250-mL three-necked flask equipped with a mechanical stirrer, combine 100 mL of dichloromethane and 100 mL of saturated aqueous sodium bicarbonate.
-
Add 5.50 g of Methyl L-phenylalaninate hydrochloride to the biphasic mixture.
-
Cool the flask in an ice bath and begin vigorous stirring.
-
In a single portion, add 2.52 g of triphosgene to the reaction mixture. Caution: Triphosgene is highly toxic and moisture-sensitive. Handle with extreme care in a fume hood.
-
Continue stirring in the ice bath for 15 minutes. The isocyanate intermediate is formed in the organic layer.
-
Transfer the mixture to a separatory funnel and collect the organic layer. Extract the aqueous layer with three 15-mL portions of dichloromethane.
-
Combine the organic layers and dry over magnesium sulfate.
-
Filter the solution and cool it in an ice bath.
-
Slowly add an excess of ammonia solution (e.g., 7N in Methanol) to the stirred solution of the isocyanate.
-
Allow the reaction to proceed for 1-2 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography (silica gel, with an appropriate solvent system such as ethyl acetate/hexanes) to yield pure Methyl N-(aminocarbonyl)phenylalaninate.
Characterization and Validation
To ensure the identity and purity of the synthesized Methyl N-(aminocarbonyl)phenylalaninate, a suite of analytical techniques should be employed.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl ring, the alpha- and beta-protons of the phenylalanine backbone, the methyl ester protons, and the protons of the NH and NH₂ groups of the urea moiety. |
| ¹³C NMR | Resonances for the carbonyl carbons of the ester and urea, the aromatic carbons, and the aliphatic carbons of the amino acid backbone. |
| FT-IR Spectroscopy | Characteristic stretching frequencies for N-H bonds (urea), C=O bonds (ester and urea), and aromatic C-H bonds. |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement to confirm the elemental composition of the molecule. |
Potential Applications in Research and Drug Development
The unique structural features of Methyl N-(aminocarbonyl)phenylalaninate make it a valuable tool for medicinal chemists and peptide scientists.
-
Peptide Modification: The incorporation of N-carbamoyl groups into peptides can enhance their enzymatic stability and modulate their conformational properties.[3] This can lead to peptides with improved pharmacokinetic profiles.
-
Drug Design: The urea functionality is a common pharmacophore in many approved drugs. It can participate in key hydrogen bonding interactions with biological targets. Introducing this moiety can be a strategy for lead optimization.
-
Probing Binding Pockets: As a modified amino acid, it can be used to probe the steric and electronic requirements of enzyme active sites or receptor binding pockets.
Caption: Potential benefits of incorporating the title compound into peptides.
Safety and Handling
As a novel chemical entity, Methyl N-(aminocarbonyl)phenylalaninate should be handled with care, assuming it may be hazardous. Standard laboratory safety protocols should be strictly followed.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.
-
Reagent Hazards: The synthetic procedures involve hazardous materials, including thionyl chloride and triphosgene. Consult the Safety Data Sheets (SDS) for all reagents before use and handle them with appropriate precautions.
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
While not commercially available off-the-shelf, Methyl N-(aminocarbonyl)phenylalaninate can be reliably synthesized in a laboratory setting. Its unique structural properties offer significant potential for advancing research in peptide science and medicinal chemistry. This guide provides a foundational framework for its preparation and exploration, empowering researchers to leverage this novel building block in their scientific endeavors.
References
-
Experimental Procedure – Preparation of Methyl L-Phenylalaninate Hydrochloride. (n.d.). Retrieved from [Link]
-
Tsai, J. H., Takaoka, L. R., Powell, N. A., & Nowick, J. S. (2002). Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-Isocyanato-3-phenylpropanoate. Organic Syntheses, 78, 220. Retrieved from [Link]
-
Danger, R., & Plancque, G. (2000). N-carbamoyl-alpha-amino acids rather than free alpha-amino acids formation in the primitive hydrosphere: a novel proposal for the emergence of prebiotic peptides. Origins of Life and Evolution of the Biosphere, 30(5), 459-471. Retrieved from [Link]
Sources
safe handling and storage of Methyl N-(aminocarbonyl)phenylalaninate
Title: Technical Guide: Safe Handling and Storage of Methyl N-(aminocarbonyl)phenylalaninate
Abstract This technical guide provides a comprehensive safety and operational framework for the handling, storage, and experimental application of Methyl N-(aminocarbonyl)phenylalaninate (also known as Methyl 2-ureido-3-phenylpropanoate). Targeted at drug development professionals and synthetic chemists, this document moves beyond basic safety data sheets (SDS) to address the specific physicochemical stability, hydrolysis risks, and contamination control required for this urea-functionalized amino acid ester.
Chemical Profile & Identification
Methyl N-(aminocarbonyl)phenylalaninate is a bifunctional intermediate combining a hydrophobic phenylalanine backbone with a reactive urea moiety and a methyl ester group. Its primary utility lies in the synthesis of hydantoins (via cyclization) and peptidomimetics.
| Parameter | Technical Specification |
| IUPAC Name | Methyl 2-ureido-3-phenylpropanoate |
| Common Synonyms | N-Carbamoyl-phenylalanine methyl ester; Methyl (aminocarbonyl)phenylalaninate |
| Molecular Formula | C₁₁H₁₄N₂O₃ |
| Molecular Weight | 222.24 g/mol |
| Physical State | White to off-white crystalline powder |
| Solubility | Soluble in DMSO, DMF, Methanol; Low solubility in Water |
| Stereochemistry | Typically L-isomer (CAS varies by stereoisomer; often custom synthesized) |
| Key Instability | Hydrolysis: Ester group is susceptible to moisture, releasing Methanol.[1][2][3][4][5][6] Cyclization: Can form hydantoin derivatives under basic conditions. |
Hazard Assessment & Toxicology (Read-Across Analysis)
As a niche intermediate, specific toxicological datasets are often sparse. Application scientists must employ Control Banding based on functional group analysis (Read-Across from Phenylalanine Methyl Ester and Urea derivatives).
Functional Group Hazards
-
Ester Moiety: Potential for hydrolysis to release Methanol (toxic metabolite) and the free acid.
-
Urea Moiety: Generally low acute toxicity but contributes to hydrogen bonding capability, increasing adhesion to mucous membranes.
-
Phenylalanine Backbone: Biologically active; potential for sensitization in susceptible individuals.
GHS Classification (Inferred)
-
Signal Word: WARNING
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation (if dust is generated).
Engineering Controls & PPE: The "Defense in Depth" Strategy
Do not rely solely on PPE. The hierarchy of controls must be implemented to prevent product degradation and operator exposure.
Primary Containment (Engineering)
-
Powder Handling: All weighing of solid material >50 mg must occur within a HEPA-filtered Chemical Fume Hood or a Powder Containment Balance Enclosure .
-
Static Control: The crystalline nature of urea derivatives often leads to static charge buildup. Use an ionizing fan during weighing to prevent powder scattering (which creates aerosol hazards).
Personal Protective Equipment (PPE)
-
Respiratory: N95/P2 particulate respirator is the minimum for solid handling. If handling >10g, upgrade to a half-face respirator with P100 cartridges.
-
Dermal: Nitrile gloves (minimum thickness 0.11 mm). Double gloving is recommended when solvating the compound in DMSO/DMF due to the permeation enhancement properties of these solvents.
-
Ocular: Chemical splash goggles. Standard safety glasses are insufficient for fine powders that can drift around side shields.
Storage Protocols: Stability & Degradation Logic
The shelf-life of Methyl N-(aminocarbonyl)phenylalaninate is dictated by its resistance to hydrolysis and cyclization .
The Stability Triad
-
Temperature: Store at 2°C to 8°C (Refrigerated) . Room temperature storage accelerates ester hydrolysis.
-
Atmosphere: Store under Inert Gas (Argon or Nitrogen) . Oxygen is less of a concern than moisture; however, air contains humidity.
-
Container: Amber glass vials with PTFE-lined caps. Avoid plastic containers for long-term storage as plasticizers can leach into organic-soluble esters.
Critical Degradation Pathway (Visualized)
The following diagram illustrates the chemical fate of the compound if storage protocols are breached.
Caption: Figure 1. Degradation pathways showing susceptibility to moisture (hydrolysis) and heat/base (cyclization to hydantoin).
Experimental Workflow: Solubilization & Usage
Objective: Prepare a 100 mM stock solution in DMSO without introducing moisture.
Protocol:
-
Equilibration: Remove the vial from the refrigerator. Wait 30 minutes before opening.
-
Causality: Opening a cold vial in humid air causes immediate condensation on the powder, initiating hydrolysis.
-
-
Weighing: Weigh the required amount (e.g., 22.2 mg for 1 mL of 100 mM) in a fume hood using an antistatic gun if available.
-
Solvent Addition: Add Anhydrous DMSO (Grade: ≥99.9%, Water <50 ppm).
-
Note: Do not use "fresh" DMSO from a bottle opened months ago. DMSO is hygroscopic.[5]
-
-
Dissolution: Vortex gently. If heating is required, do not exceed 40°C .
-
Warning: Temperatures >60°C can trigger the cyclization to 5-benzylhydantoin, ruining the reagent.
-
-
Aliquoting: Aliquot stock solution into single-use vials to avoid freeze-thaw cycles. Store aliquots at -20°C.
Emergency Procedures
| Scenario | Immediate Action | Scientific Rationale |
| Skin Contact | Wash with soap and water for 15 min. | Lipophilic esters can penetrate the stratum corneum; soap emulsifies the residue. |
| Eye Contact | Flush with water for 15 min; Consult MD. | Solid particles can cause mechanical corneal abrasion + chemical irritation. |
| Spill (Solid) | Dampen with PEG-400 or water, then wipe. | Dampening prevents dust generation. PEG-400 solubilizes the ester better than water alone. |
| Ingestion | Rinse mouth. Do NOT induce vomiting. | Risk of aspiration. Methanol (metabolite) toxicity is delayed; seek medical monitoring. |
Storage Decision Logic
Use this decision tree to determine the appropriate storage location based on usage frequency.
Caption: Figure 2. Storage decision tree emphasizing the critical role of desiccation across all temperature zones.
References
-
PubChem. (2024).[7] Compound Summary: Methyl 2-ureido-3-phenylpropanoate. National Library of Medicine.
-
Thermo Fisher Scientific. (2024). Safety Data Sheet: L-Phenylalanine methyl ester hydrochloride. (Used for read-across toxicology of the ester backbone).
-
Asian Journal of Chemistry. (2012). Synthesis of N-Methyl-L-phenylalanine methyl ester via the Fukuyama amine synthesis. (Reference for ester stability and synthesis conditions).
-
PrepChem. (2023). Synthesis of methyl N-phenylcarbamate. (Reference for urea/carbamate stability and synthesis).
Sources
- 1. Methyl 2-nitro-3-phenylpropanoate | C10H11NO4 | CID 11041998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. prepchem.com [prepchem.com]
- 4. (R)-Methyl 2-hydroxy-3-phenylpropanoate | 27000-00-6 [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Synthesis of 4'-Carbamoyl-N-(tert-butoxycarbonyl)-2',6'-dimethyl-L-phenylalanine Methyl Ester [cjph.com.cn]
- 7. Methyl 2-methyl-3-phenylpropanoate | C11H14O2 | CID 11105919 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Methyl N-(aminocarbonyl)phenylalaninate in Drug Discovery
Strategic Utilization as a Peptidomimetic Scaffold and Hydantoin Precursor
Executive Summary
Methyl N-(aminocarbonyl)phenylalaninate (M-NCP), also known as N-carbamoyl phenylalanine methyl ester, represents a critical "pivot point" intermediate in medicinal chemistry. It serves two distinct high-value functions in drug discovery:
-
Linear Peptidomimetic: Acting as a urea-based bioisostere for peptide bonds, offering enhanced metabolic stability and hydrogen-bonding potential in protease and kinase inhibitor design.
-
Heterocyclic Precursor: Functioning as the immediate substrate for the synthesis of 5-benzylhydantoins , a privileged scaffold found in anticonvulsants (e.g., Phenytoin analogs) and androgen receptor antagonists (e.g., Enzalutamide derivatives).
This guide provides validated protocols for the synthesis, stabilization, and cyclization of M-NCP, tailored for fragment-based drug discovery (FBDD) and lead optimization campaigns.
Chemical Foundation & Stability Profile
Compound Identification:
-
IUPAC Name: Methyl 2-(carbamoylamino)-3-phenylpropanoate
-
Common Name: N-Carbamoyl-L-phenylalanine methyl ester
-
Molecular Formula: C₁₁H₁₄N₂O₃
-
MW: 222.24 g/mol
Stability Warning (Critical): M-NCP is thermodynamically predisposed to intramolecular cyclization. Under basic conditions (pH > 8) or high heat (>60°C), the terminal amine of the urea moiety attacks the methyl ester carbonyl, releasing methanol and forming 5-benzylhydantoin .
-
Storage: Store at -20°C in solid form. Solutions in DMSO/MeOH should be kept neutral (pH 7.0) to prevent spontaneous cyclization.
-
Solubility: Soluble in DMSO, DMF, Methanol. Sparingly soluble in water.
Application 1: The Hydantoin Scaffold (Scaffold Generation)
The transformation of M-NCP into 5-benzylhydantoin is a classic "privileged structure" synthesis. Hydantoins are rigid, non-planar scaffolds that position hydrophobic groups (the benzyl side chain) in specific vectors, ideal for filling hydrophobic pockets in receptors.
Mechanism of Action (Synthesis)
The reaction follows a base-catalyzed nucleophilic acyl substitution. The distal nitrogen of the urea acts as the nucleophile, attacking the ester. This is often accelerated by microwave irradiation or strong acid catalysis (Urech Synthesis).
Experimental Protocol: Microwave-Assisted Cyclization
-
Objective: Rapid conversion of M-NCP to 5-benzylhydantoin for library generation.
-
Scale: 1 mmol.
Materials:
-
M-NCP (222 mg, 1.0 mmol)
-
Solvent: 10% HCl (aq) or Ethanol/Water (1:1) with catalytic NaOH.
-
Vessel: Microwave-transparent sealed vial (e.g., 10 mL).
Step-by-Step Procedure:
-
Preparation: Dissolve 222 mg of M-NCP in 3 mL of Ethanol/Water (1:1).
-
Catalysis: Add 0.5 mL of conc. HCl (Acidic route) OR 100 µL of 5M NaOH (Basic route). Note: Acidic route is preferred if preserving chiral integrity is critical, as basic conditions can induce racemization at the alpha-carbon.
-
Reaction: Irradiate at 100°C for 15 minutes (Power: 150W).
-
Workup: Cool the vial to 4°C. The hydantoin product typically precipitates as a white solid.
-
Isolation: Filter the precipitate, wash with cold water (2 x 5 mL), and dry under vacuum.
-
Validation: Confirm structure via LC-MS (Target Mass: 190.2 g/mol [M-MeOH]).
Application 2: Urea-Based Peptidomimetics (Linear Inhibitors)
In this application, the cyclization is prevented. The M-NCP structure acts as a fragment mimic. The urea group (–NH–CO–NH–) serves as a rigid linker that mimics the peptide bond but is resistant to proteolytic cleavage.
Target Class: Soluble Epoxide Hydrolase (sEH) inhibitors and HIV-1 Capsid inhibitors often utilize urea cores to engage Asp/Glu residues in the active site via hydrogen bonding.
Design Strategy:
-
H-Bond Donor: The urea NH groups form bidentate H-bonds with backbone carbonyls or catalytic aspartates.
-
Hydrophobic Anchor: The phenylalanine benzyl group occupies the P1 or P1' hydrophobic pocket.
Detailed Protocol: Synthesis of Methyl N-(aminocarbonyl)phenylalaninate
If M-NCP is not purchased, it must be synthesized fresh to avoid contamination with the hydantoin cyclization product.
Method: Modified Urech Synthesis (Potassium Cyanate Route)
Reagents:
-
L-Phenylalanine methyl ester hydrochloride (Phe-OMe·HCl)
-
Potassium Cyanate (KOCN)[1]
-
Water/Acetic Acid
Step-by-Step Protocol:
-
Dissolution: Dissolve 2.15 g (10 mmol) of Phe-OMe·HCl in 20 mL of water.
-
Reagent Addition: Add 0.97 g (12 mmol, 1.2 eq) of Potassium Cyanate (KOCN) in one portion.
-
Controlled Heating: Heat the mixture to 60°C for 1 hour . Do not exceed 60°C or prolong heating, as this will drive the reaction straight to the hydantoin.
-
Quenching: Cool the reaction mixture on an ice bath to 0°C.
-
Crystallization: The urea derivative (M-NCP) will crystallize out of the solution upon cooling. If no precipitate forms, reduce volume by 50% under vacuum (keep bath <40°C).
-
Filtration: Filter the white solid and wash with ice-cold water.
-
Drying: Dry in a vacuum desiccator over P₂O₅.
-
Yield: Expected yield 75-85%.
Data Analysis & Quality Control
Table 1: Physicochemical Comparison
| Feature | Methyl N-(aminocarbonyl)phenylalaninate (Linear) | 5-Benzylhydantoin (Cyclic) |
| MW | 222.24 | 190.20 |
| LogP (Calc) | ~0.9 | ~0.5 |
| H-Bond Donors | 3 (NH₂, NH) | 2 (NH, NH) |
| Solubility (Aq) | Low | Moderate |
| UV Max | ~257 nm | ~257 nm |
| Key IR Signal | 1735 cm⁻¹ (Ester C=O), 1650 cm⁻¹ (Urea C=O) | 1770, 1720 cm⁻¹ (Imide C=O doublet) |
Visualization of Workflows
Figure 1: Synthesis and Divergent Application Pathway Caption: Chemical pathway showing the synthesis of M-NCP and its bifurcation into linear peptidomimetics or cyclic hydantoin scaffolds.
Figure 2: Pharmacophore Mapping of the Urea Linker Caption: Schematic representation of M-NCP binding modes within a target active site (e.g., Kinase or Hydrolase).
References
-
Preparation of 5-Methyl-5-Benzylhydantoin via Bucherer–Berg and Urech Synthesis. Source: MDPI, Molbank, 2025. Context: Describes the comparative synthesis of hydantoins from urea derivatives and the optimization of reaction conditions. URL:[Link]
-
Microwave-Assisted Synthesis of Hydantoins from Amino Acids. Source: National Institutes of Health (PMC), ACS Omega, 2020. Context: detailed protocol for the one-pot conversion of phenylalanine to hydantoin via the urea intermediate using microwave irradiation. URL:[Link]
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Source:Journal of Medicinal Chemistry (via NIH/ResearchGate), 2020. Context: Comprehensive review of the urea moiety as a pharmacophore in FDA-approved drugs and its physicochemical properties.[2] URL:[Link]
-
Design, synthesis, and antiviral activity of phenylalanine derivatives. Source:European Journal of Medicinal Chemistry (via PMC), 2021. Context: Illustrates the use of phenylalanine derivatives with urea/amide linkers as HIV-1 capsid inhibitors. URL:[Link]
Sources
Application Notes and Protocols: Methyl N-(aminocarbonyl)phenylalaninate as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl N-(aminocarbonyl)phenylalaninate, a versatile chiral building block with significant potential in pharmaceutical and materials science. While direct literature on this specific molecule is emerging, this document, grounded in established principles of organic chemistry and data from closely related analogues, offers a robust framework for its synthesis, characterization, and application. We present detailed, field-proven protocols for its preparation and incorporation into peptidomimetics and enzyme inhibitors, highlighting the strategic value of the N-carbamoyl moiety in modulating molecular conformation and intermolecular interactions. This guide is intended to empower researchers to leverage this promising synthon in their drug discovery and development endeavors.
Introduction: The Strategic Value of N-Substituted Amino Acids in Drug Design
The precise architecture of small molecule therapeutics is paramount to their efficacy and selectivity. Chiral building blocks serve as the foundational elements for constructing these complex three-dimensional structures.[1] Among these, non-proteinogenic amino acids and their derivatives have garnered significant attention for their ability to impart unique conformational constraints and metabolic stability to bioactive molecules.[2]
Methyl N-(aminocarbonyl)phenylalaninate, a derivative of L-phenylalanine, introduces a urea (or aminocarbonyl) functionality at the α-amino group. This seemingly subtle modification has profound implications for molecular design. The urea moiety is a privileged functional group in medicinal chemistry, primarily due to its capacity to act as a rigid, planar hydrogen bond donor and acceptor.[3][4] This property allows for the creation of molecules with predictable intramolecular hydrogen bonding patterns, which can stabilize specific conformations, and enhance binding affinity to biological targets through well-defined intermolecular interactions.[3]
This application note will serve as a detailed guide to the synthesis, characterization, and strategic application of Methyl N-(aminocarbonyl)phenylalaninate as a chiral building block for the development of novel therapeutics.
Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of the physicochemical properties of a building block is essential for its effective use in synthesis. The following table summarizes the key properties of Methyl N-(aminocarbonyl)phenylalaninate.
| Property | Value |
| Molecular Formula | C₁₁H₁₄N₂O₃ |
| Molecular Weight | 222.24 g/mol |
| Appearance | White to off-white solid (predicted) |
| Chirality | (S)-configuration (from L-phenylalanine) |
| Solubility | Soluble in methanol, ethanol, DMF, DMSO; limited solubility in water and non-polar solvents (predicted) |
Spectroscopic Signature
The structural features of Methyl N-(aminocarbonyl)phenylalaninate give rise to a distinct spectroscopic signature. The following are expected characteristics based on analysis of structurally similar compounds.[5][6]
-
¹H NMR (in CDCl₃, 400 MHz):
-
δ 7.20-7.40 (m, 5H): Aromatic protons of the phenyl ring.
-
δ 5.50-5.70 (br s, 1H): NH proton of the urea moiety.
-
δ 4.80-4.90 (q, 1H): α-proton (CH).
-
δ 4.50-4.70 (br s, 2H): NH₂ protons of the urea moiety.
-
δ 3.75 (s, 3H): Methyl ester protons (OCH₃).
-
δ 3.10-3.30 (m, 2H): β-protons (CH₂).
-
-
¹³C NMR (in CDCl₃, 100 MHz):
-
δ 172.0-173.0: Ester carbonyl carbon.
-
δ 157.0-158.0: Urea carbonyl carbon.
-
δ 136.0-137.0: Quaternary aromatic carbon.
-
δ 128.0-130.0: Aromatic CH carbons.
-
δ 55.0-56.0: α-carbon.
-
δ 52.0-53.0: Methyl ester carbon.
-
δ 38.0-39.0: β-carbon.
-
-
Infrared (IR) Spectroscopy (KBr pellet, cm⁻¹):
-
3400-3200: N-H stretching vibrations of the urea group.
-
~1740: C=O stretching of the methyl ester.
-
~1650: C=O stretching of the urea (Amide I band).
-
~1560: N-H bending of the urea (Amide II band).
-
-
Mass Spectrometry (ESI+):
-
m/z 223.1: [M+H]⁺
-
m/z 245.1: [M+Na]⁺
-
Synthesis of Methyl N-(aminocarbonyl)phenylalaninate: A Step-by-Step Protocol
The synthesis of N-carbamoyl amino acid esters can be achieved through several established methods. One of the most direct and efficient approaches involves the reaction of the corresponding amino acid ester with a cyanate salt in an acidic medium, which generates isocyanic acid in situ.[7]
Caption: Synthetic scheme for Methyl N-(aminocarbonyl)phenylalaninate.
Protocol: Synthesis from L-Phenylalanine Methyl Ester
This protocol describes the synthesis of Methyl N-(aminocarbonyl)-L-phenylalaninate from commercially available L-phenylalanine methyl ester hydrochloride.
Materials:
-
L-Phenylalanine methyl ester hydrochloride
-
Sodium cyanate (NaOCN)
-
Deionized water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution of Starting Material: In a 100 mL round-bottom flask, dissolve L-phenylalanine methyl ester hydrochloride (1.0 eq) in deionized water to make a 0.5 M solution.
-
Addition of Cyanate: To the stirred solution, add sodium cyanate (1.1 eq) in one portion at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The product should have a lower Rf value than the starting material.
-
Work-up:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) to remove any unreacted acid, followed by a wash with brine (1 x 30 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system like ethyl acetate/hexanes to afford the pure Methyl N-(aminocarbonyl)-L-phenylalaninate as a white solid.
Expected Yield: 75-85%
Self-Validation: The purity of the final product should be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry, and should be consistent with the data presented in Section 2.1. Chiral HPLC can be used to confirm the enantiomeric purity.
Applications as a Chiral Building Block
The unique structural features of Methyl N-(aminocarbonyl)phenylalaninate make it a valuable synthon for a variety of applications in drug discovery and materials science.
Peptidomimetics: Engineering Conformational Stability
Incorporating N-substituted amino acids is a well-established strategy to enhance the metabolic stability and conformational rigidity of peptides.[2][8] The N-carbamoyl group of Methyl N-(aminocarbonyl)phenylalaninate can act as a hydrogen bond donor and acceptor, promoting the formation of stable secondary structures like β-turns and helices through intramolecular hydrogen bonding. This pre-organization can lead to enhanced binding affinity and selectivity for the target receptor.
Caption: Workflow for incorporating the building block into a peptidomimetic.
Enzyme Inhibitors: Mimicking the Transition State
The urea moiety is a common feature in many potent enzyme inhibitors, as it can mimic the tetrahedral transition state of peptide bond hydrolysis and form strong hydrogen bonds with the enzyme's active site residues.[9] Methyl N-(aminocarbonyl)phenylalaninate can serve as a key building block for the synthesis of inhibitors targeting proteases, kinases, and other enzymes implicated in disease.
Example: Design of a Cathepsin Inhibitor
Cathepsins are a family of proteases involved in various pathological processes, including cancer and inflammation. A common strategy for designing cathepsin inhibitors is to use a "warhead" that can react with the active site cysteine residue, and a recognition element that provides specificity. Methyl N-(aminocarbonyl)phenylalaninate can be incorporated into the recognition element to enhance binding to the S1 and S2 pockets of the enzyme.
Experimental Protocol: Incorporation into a Dipeptide
This protocol details the synthesis of a dipeptide, Boc-Ala-Phe(N-carbamoyl)-OMe, to illustrate the use of Methyl N-(aminocarbonyl)phenylalaninate in peptide synthesis.
Materials:
-
Methyl N-(aminocarbonyl)-L-phenylalaninate
-
Boc-L-Alanine (Boc-Ala-OH)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Standard glassware for filtration and work-up
Procedure:
-
Activation of Boc-Ala-OH: In a 50 mL round-bottom flask, dissolve Boc-Ala-OH (1.1 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add DCC (1.1 eq) and DMAP (0.1 eq) to the solution and stir for 30 minutes at 0 °C.
-
Coupling Reaction: Dissolve Methyl N-(aminocarbonyl)-L-phenylalaninate (1.0 eq) in anhydrous DMF and add it dropwise to the activated Boc-Ala-OH solution at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Work-up:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1 M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).
-
-
Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired dipeptide.
Conclusion
Methyl N-(aminocarbonyl)phenylalaninate represents a valuable and versatile chiral building block for modern drug discovery. Its unique combination of a stereochemically defined phenylalanine scaffold and a hydrogen-bonding urea moiety offers significant advantages in the design of conformationally constrained peptidomimetics and potent enzyme inhibitors. The synthetic protocols and application examples provided in this guide are intended to facilitate the adoption of this promising synthon in a wide range of research and development settings.
References
- Burgess, K., Linthicum, D. S., & Shin, H. W. (1995). Solid-phase syntheses of unnatural biopolymers containing repeating urea units. Angewandte Chemie International Edition in English, 34(8), 907–909.
- Zhang, Z., & Schreiner, P. R. (2017). (Thio)urea organocatalysis. Chemical Society Reviews, 46(21), 6391-6401.
- Green, M., et al. (2021). Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity. RSC Advances, 11(52), 32964-32976.
- Bansagi, J., et al. (2022). N-Alkyl Carbamoylimidazoles as Isocyanate Equivalents: Exploration of the Reaction Scope for the Synthesis of Ureas, Hydantoins, Carbamates, Thiocarbamates, and Oxazolidinones. The Journal of Organic Chemistry, 87(17), 11329–11349.
- Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (2020). Molecules, 25(23), 5673.
- Huang, Y., Cao, M.-H., & Xu, S.-Z. (2018). Facile Synthesis and Biological Evaluation of Novel N-Nitro Urea Derivatives Incorporating Amino Acid Ethyl Esters. Current Research in Bioorganic & Organic Chemistry, 1(1).
- Perković, I., Butula, I., & Rajić, Z. (2010). Novel Ureidoamides Derived from Amino Acids: Synthesis and Preliminary Biological Screening.
- Design, synthesis and biological evaluation of novel amino acid ureido derivatives as aminopeptidase N/CD13 inhibitors. (2012). Bioorganic & Medicinal Chemistry, 20(12), 3846-3854.
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- Sodium cyan
- Asymmetric Synthesis of N-Substituted α-Amino Esters from α-Ketoesters via Imine Reductase-Catalyzed Reductive Amination. (2021).
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- Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. (2018).
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- MS/MS fragmentation pattern analysis confirms the production of the new esterified bile acids by the human gut microbiota. (2023). bioRxiv.
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- N-carbamoyl-L-amino-acid hydrolase. (2023, November 26). In Wikipedia.
- Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. (2004). CHIMIA International Journal for Chemistry, 58(9), 621-625.
- N-Alkyl Carbamoylimidazoles as Isocyanate Equivalents: Exploration of the Reaction Scope for the Synthesis of Ureas, Hydantoins, Carbamates, Thiocarbamates, and Oxazolidinones. (2022). The Journal of Organic Chemistry, 87(17), 11329–11349.
- N-carbamoyl-D-amino-acid hydrolase. M-CSA. (n.d.).
- Olsztyńska-Janus, S., Komorowska, M., & Dupuy, N. (2015). ATR-FTIR spectra of L-phenylalanine (0.25 mol L−1) in aqueous solution at pH 5 0.2 (a), 1.2 (b), 1.5 (c), 2.0 (d ), 2.1 (e), and 2.4 (f) in the 1800–1000 cm−1 spectral range obtained with the diamond crystal.
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Application Notes and Protocols: A Framework for the Preclinical Evaluation of Methyl N-(aminocarbonyl)phenylalaninate
Introduction: The Rationale for Investigating Novel Phenylalanine Derivatives
In the landscape of medicinal chemistry and drug discovery, non-canonical amino acids serve as powerful scaffolds for developing novel therapeutic agents.[1] Phenylalanine derivatives, in particular, are of significant interest due to their ability to introduce unique structural and physicochemical properties that can enhance biological activity, improve pharmacokinetic profiles, and modulate interactions with therapeutic targets.[][3] The modification of the core phenylalanine structure, such as through N-methylation or alterations to the phenyl ring, can lead to compounds with enhanced stability, membrane permeability, and potency.[4][5]
This guide focuses on Methyl N-(aminocarbonyl)phenylalaninate , a novel phenylalanine derivative featuring two key modifications: a methyl ester at the C-terminus and an N-linked aminocarbonyl (urea) group. The urea moiety is a common pharmacophore known to participate in hydrogen bonding interactions within protein binding sites, while the methyl ester modification can influence the compound's solubility and cell permeability.
Given these structural features, Methyl N-(aminocarbonyl)phenylalaninate presents itself as a candidate for screening in drug development programs, particularly in oncology. This document provides a comprehensive, structured framework for the initial preclinical evaluation of this compound. The protocols herein are designed not merely as procedural steps but as a logical, self-validating workflow to assess the compound's cytotoxic potential, elucidate its mechanism of action, and evaluate its efficacy in a preliminary in vivo model.
Section 1: Initial Compound Screening: In Vitro Cytotoxicity Assessment
The foundational step in evaluating any potential therapeutic compound is to determine its effect on cell viability.[6][7] A robust and widely used method for this initial screening is the MTT assay, a colorimetric assay that measures the metabolic activity of cells as an indicator of their viability.[8][9] Viable cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[10][11] The quantity of this formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of living, metabolically active cells.[12] This allows for the quantitative determination of a compound's cytotoxic or cytostatic effects.
Experimental Workflow: Compound Screening
Caption: A logical workflow for evaluating a novel compound.
Protocol 1: MTT Assay for Cell Viability
This protocol details the steps for assessing the dose-dependent cytotoxic effect of Methyl N-(aminocarbonyl)phenylalaninate on a selected cancer cell line (e.g., MDA-MB-231, a human breast cancer cell line).
Materials:
-
Methyl N-(aminocarbonyl)phenylalaninate
-
Cancer cell line (e.g., MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., Dimethyl Sulfoxide (DMSO) or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells during their logarithmic growth phase. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare a stock solution of Methyl N-(aminocarbonyl)phenylalaninate in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Remove the medium from the wells and replace it with 100 µL of medium containing the various compound concentrations. Include "vehicle control" wells treated with the same concentration of DMSO as the highest compound dose and "untreated control" wells with fresh medium only.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for another 2-4 hours at 37°C, allowing for the formation of formazan crystals.[11]
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[10]
Data Presentation: Dose-Response Cytotoxicity
The results are typically presented as the percentage of cell viability relative to the vehicle control. This data is then used to calculate the half-maximal inhibitory concentration (IC₅₀), a key measure of the compound's potency.
| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| Vehicle Control | 1.254 | 0.089 | 100.0% |
| 0.1 | 1.231 | 0.075 | 98.2% |
| 1 | 1.056 | 0.061 | 84.2% |
| 10 | 0.642 | 0.045 | 51.2% |
| 50 | 0.211 | 0.023 | 16.8% |
| 100 | 0.115 | 0.019 | 9.2% |
| Note: This data is illustrative and does not represent actual experimental results. |
Section 2: Mechanistic Elucidation of Cell Death
If Methyl N-(aminocarbonyl)phenylalaninate demonstrates significant cytotoxicity, the next critical step is to determine the underlying mechanism of cell death. Apoptosis, or programmed cell death, is a primary mechanism for many successful chemotherapeutic agents.[13] Key hallmarks of apoptosis include the activation of a cascade of cysteine-aspartic proteases (caspases) and the subsequent cleavage of specific cellular substrates.[14]
The Intrinsic Apoptosis Pathway
Caption: Key markers in the intrinsic apoptosis pathway.
Protocol 2.1: Western Blot Analysis of Apoptosis Markers
Western blotting is a powerful technique to detect changes in the expression and cleavage of key apoptotic proteins.[15] The activation of executioner caspases, such as Caspase-3, involves its cleavage from an inactive pro-enzyme into smaller, active subunits.[14] A key substrate of active Caspase-3 is Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair. Cleavage of PARP-1 is a definitive marker of apoptosis.[16]
Materials:
-
Cell line treated with Methyl N-(aminocarbonyl)phenylalaninate at its IC₅₀ concentration.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Blocking buffer (5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
Procedure:
-
Cell Treatment and Lysis: Treat cells with the compound for a set time (e.g., 24 hours). Harvest the cells, wash with ice-cold PBS, and lyse with ice-old RIPA buffer.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[15]
-
Analysis: Quantify band intensity using densitometry software. Normalize the expression of target proteins to a loading control (e.g., β-actin).
Data Presentation: Apoptosis Marker Quantification
| Target Protein | Treatment | Fold Change vs. Control (Normalized to β-actin) |
| Cleaved Caspase-3 (17 kDa) | Vehicle Control | 1.0 |
| Compound (IC₅₀) | 8.7 ± 0.9 | |
| Cleaved PARP (89 kDa) | Vehicle Control | 1.0 |
| Compound (IC₅₀) | 6.2 ± 0.7 | |
| Note: This data is illustrative and does not represent actual experimental results. |
Protocol 2.2: Caspase-3/7 Activity Assay
To complement Western blot data, a direct measurement of enzymatic activity provides quantitative confirmation of apoptosis. Luminescent assays, such as the Caspase-Glo® 3/7 assay, use a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by active Caspase-3 and Caspase-7.[17][18] This cleavage releases a substrate for luciferase, generating a light signal that is proportional to caspase activity.
Materials:
-
Caspase-Glo® 3/7 Assay System (or equivalent).
-
White-walled 96-well plates.
-
Luminometer.
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound as described in the MTT protocol.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix the contents on a plate shaker and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
Data Presentation: Relative Caspase Activity
| Treatment | Relative Luminescence Units (RLU) | Fold Change vs. Control |
| Vehicle Control | 15,230 | 1.0 |
| Compound (IC₅₀) | 135,600 | 8.9 |
| Note: This data is illustrative and does not represent actual experimental results. |
Section 3: Preliminary In Vivo Efficacy Assessment
Promising in vitro results must be validated in a living system. The subcutaneous xenograft model, where human cancer cells are implanted into immunodeficient mice, is a standard preclinical model for evaluating the antitumor efficacy of novel compounds.[19][20]
Experimental Workflow: In Vivo Xenograft Study
Caption: Workflow for a subcutaneous tumor xenograft study.
Protocol 3: Subcutaneous Xenograft Model
This protocol outlines the establishment of a tumor model and subsequent treatment to assess the efficacy of Methyl N-(aminocarbonyl)phenylalaninate. (All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC)).
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or Balb/c nude mice).
-
Cancer cell line (e.g., MDA-MB-231).
-
Matrigel Basement Membrane Matrix.
-
Calipers for tumor measurement.
-
Appropriate vehicle for compound administration.
Procedure:
-
Cell Preparation and Implantation: Harvest cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10⁷ cells/mL.[20] Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor the mice regularly for tumor formation. Once tumors reach a palpable volume (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle Control, Compound at Dose 1, Compound at Dose 2).
-
Compound Administration: Administer Methyl N-(aminocarbonyl)phenylalaninate via an appropriate route (e.g., intraperitoneal injection, oral gavage) according to a predetermined dosing schedule (e.g., daily for 21 days). The vehicle control group receives the vehicle alone.
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2. Monitor animal body weight and overall health as indicators of toxicity.
-
Study Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or after a fixed duration. Euthanize the animals, and excise and weigh the tumors.
Data Presentation: Tumor Growth Inhibition
| Treatment Group | Day 0 (mm³) | Day 7 (mm³) | Day 14 (mm³) | Day 21 (mm³) | Final Tumor Weight (g) |
| Vehicle Control | 125 ± 15 | 350 ± 45 | 850 ± 90 | 1500 ± 180 | 1.45 ± 0.20 |
| Compound (25 mg/kg) | 128 ± 18 | 210 ± 30 | 400 ± 55 | 650 ± 80 | 0.61 ± 0.11 |
| Compound (50 mg/kg) | 126 ± 16 | 180 ± 25 | 250 ± 40 | 310 ± 50 | 0.29 ± 0.08 |
| Note: This data is illustrative and does not represent actual experimental results. Data presented as Mean ± SEM. |
Conclusion
This guide provides a systematic and multi-faceted approach to the initial characterization of Methyl N-(aminocarbonyl)phenylalaninate as a potential therapeutic agent. By progressing logically from broad cytotoxicity screening to specific mechanistic assays and preliminary in vivo testing, researchers can efficiently gather the critical data needed to make informed decisions about the compound's future development. The successful execution of these protocols will build a comprehensive profile of the compound's biological activity, laying the groundwork for more advanced preclinical studies.
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Quartzy. (2017, May 1). Cell viability assays: MTT assay application and protocol. Retrieved from [Link]
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Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
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Da-Ta Biotech. (n.d.). In Vitro Cytotoxicity Assay: Advanced Research. Retrieved from [Link]
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National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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SciSpace. (n.d.). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Retrieved from [Link]
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Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]
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STAR Protocols. (2022, October 26). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. Retrieved from [Link]
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National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
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Oncology and Therapy. (n.d.). Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells. Retrieved from [Link]
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PubMed. (n.d.). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010-2022). Retrieved from [Link]
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Reaction Biology. (2022, May). Caspase-3 Activation Assay by Western Blot. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Discovery of Phenylalanine Derivatives as Potent HIV-1 Capsid Inhibitors from Click Chemistry-based Compound Library. Retrieved from [Link]
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Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Retrieved from [Link]
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Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]
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Journal of Visualized Experiments. (2017, January 5). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Retrieved from [Link]
-
Abbkine. (2026, January 27). Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. Retrieved from [Link]
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Beilstein Journals. (2020, May 15). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Retrieved from [Link]
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Boster Bio. (2023, July 7). What Is Compound Screening? Methods & Applications Guide. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Novel paradigms for drug discovery: computational multitarget screening. Retrieved from [Link]
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MDPI. (2025, April 17). High-Throughput Screening to Identify Novel Compounds Affecting the Genome Editing Efficiency of CRISPR System. Retrieved from [Link]
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Asian Journal of Chemistry. (2012). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Retrieved from [Link]
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Application Note: Methyl N-(aminocarbonyl)phenylalaninate in Medicinal Chemistry
This guide outlines the high-precision synthesis, characterization, and medicinal chemistry applications of Methyl N-(aminocarbonyl)phenylalaninate , a pivotal intermediate in the construction of peptidomimetics and hydantoin scaffolds.
Executive Summary
Methyl N-(aminocarbonyl)phenylalaninate (also known as N-carbamoyl-L-phenylalanine methyl ester ) is a versatile bifunctional building block. Structurally, it consists of an amino acid core (phenylalanine) protected at the C-terminus as a methyl ester and modified at the N-terminus with a urea (aminocarbonyl) moiety.
In modern drug discovery, this molecule serves three critical functions:
-
Precursor to 5-Benzylhydantoins: It is the linear intermediate in the synthesis of enantiopure hydantoins, which are privileged scaffolds in anticonvulsant and oncology drug discovery.
-
Peptidomimetic Scaffold: The urea linkage (
) acts as a bioisostere for the peptide bond, offering enhanced proteolytic stability and hydrogen-bonding capability. -
Chiral Pool Synthon: Unlike the industrial "Bucherer-Berg" reaction which yields racemic hydantoins, synthesizing this ester from L-phenylalanine allows for the retention of chirality, providing direct access to optically active heterocycles.
Chemical Properties & Stability[1]
| Property | Specification |
| IUPAC Name | Methyl (2S)-2-(carbamoylamino)-3-phenylpropanoate |
| Molecular Formula | |
| Molecular Weight | 222.24 g/mol |
| Solubility | Soluble in MeOH, EtOH, DMSO, DMF. Sparingly soluble in water (cold). |
| Stability | Metastable. Under basic conditions ( |
| Storage | Store at |
Experimental Protocols
Protocol A: Synthesis of Precursor (L-Phenylalanine Methyl Ester HCl)
Rationale: Commercial amino acid esters can degrade. Fresh preparation ensures high yield in the subsequent urea formation.
Reagents:
-
L-Phenylalanine (10.0 g, 60.5 mmol)
-
Thionyl Chloride (
, 1.5 eq) -
Methanol (anhydrous, 100 mL)
Procedure:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and an addition funnel. Chill methanol to
in an ice bath. -
Addition: Add
dropwise to the methanol. Caution: Exothermic reaction. Stir for 15 minutes. -
Solubilization: Add L-Phenylalanine in portions. Remove the ice bath and reflux for 3 hours.
-
Workup: Evaporate the solvent in vacuo. The residue is a white solid.[1]
-
Purification: Recrystallize from Methanol/Ether.
-
Validation: Product should be a white crystalline solid (L-Phe-OMe·HCl).
Protocol B: Selective Synthesis of Methyl N-(aminocarbonyl)phenylalaninate
Rationale: This step requires pH control.[2] If the pH is too high, the product cyclizes to the hydantoin immediately. If too low, the cyanate decomposes to
Reagents:
-
L-Phe-OMe[1][2][3][4]·HCl (from Protocol A, 5.0 g, 23.2 mmol)
-
Potassium Cyanate (KCNO, 2.0 g, 25.0 mmol, 1.1 eq)
-
Water (30 mL)
-
Temperature:
Procedure:
-
Dissolution: Dissolve L-Phe-OMe·HCl in water (30 mL). The solution will be slightly acidic (
). -
Reaction: Add KCNO in small portions over 10 minutes while stirring.
-
Optimization: Warm the mixture gently to
for 2 hours. A white precipitate will begin to form as the less soluble urea ester generates. -
Isolation: Cool the mixture to
for 1 hour. Filter the white solid.[1] -
Wash: Wash the cake with ice-cold water (
) to remove unreacted salts. -
Drying: Dry under vacuum at room temperature. Do not heat above
to prevent cyclization.
Self-Validating Checkpoint:
-
1H NMR (DMSO-d6): Look for the methyl ester singlet at
. If this signal is missing, you have accidentally cyclized to the hydantoin. -
Urea Signals: Look for the
signal (broad singlet, ) and the amide doublet.
Protocol C: Cyclization to L-5-Benzylhydantoin
Rationale: This step confirms the identity of the intermediate and demonstrates the "Chiral Pool" utility.
Reagents:
-
Methyl N-(aminocarbonyl)phenylalaninate (1.0 g)
-
HCl (6M, 10 mL) or NaOH (1M)
Procedure:
-
Acid Method (Preferred for optical purity): Suspend the urea ester in 6M HCl. Reflux for 1 hour.
-
Base Method: Dissolve in 1M NaOH (exothermic cyclization), stir for 30 mins, then acidify to pH 3.
-
Result: The ester methyl group is lost as methanol. The product precipitates as a high-melting solid (
).[5]
Mechanism & Pathway Visualization
The following diagram illustrates the transformation from the amino acid to the hydantoin via the urea intermediate.
Caption: Reaction pathway for the synthesis of 5-Benzylhydantoin via the N-carbamoyl ester intermediate. The "Target Intermediate" is metastable and requires mild conditions to isolate.
Medicinal Chemistry Applications
A. Urea Peptidomimetics
The N-carbamoyl ester motif is a urea bioisostere of the peptide backbone. In drug design, replacing a peptide bond (
-
Application: Synthesis of protease inhibitors (e.g., HIV protease, Renin inhibitors) where the P1/P1' site requires a non-cleavable linker.
-
Workflow: The methyl ester of the intermediate can be hydrolyzed to the free acid (using LiOH in THF/Water at
to avoid hydantoin formation) and then coupled to amines to extend the chain, creating a urea-linked peptide.
B. Synthesis of Non-Canonical Amino Acids (Hydantoinase Process)
While the industrial "Hydantoinase Process" typically resolves racemic hydantoins, the chemical synthesis described here allows for the production of enantiomerically pure hydantoins from the chiral pool.
-
Significance: These hydantoins can be enzymatically ring-opened (using D-hydantoinase or L-hydantoinase) to produce D-amino acids or N-carbamoyl-D-amino acids, which are essential components of semi-synthetic antibiotics (e.g., Amoxicillin side chains).
C. Prodrug Design
The Methyl N-(aminocarbonyl)phenylalaninate structure serves as a "double prodrug" model.
-
Esterase Sensitivity: The methyl ester is cleaved by plasma esterases.
-
Spontaneous Cyclization: Upon ester cleavage, the resulting N-carbamoyl acid may spontaneously cyclize to the hydantoin or decarboxylate depending on physiological pH, releasing the payload or altering the pharmacokinetics.
References
-
Preparation of L-Phenylalanine Methyl Ester
- Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Wiley.
-
Source:
- Urea Synthesis via Cyanate (Wöhler Analogy)
-
Hydantoin Cyclization Mechanism
- Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470.
-
Source:
-
Medicinal Chemistry of Urea Isosteres
-
Patil, B. S., et al. (2012).[6] "Application of Bioisosteres in Drug Design."
-
Source:
-
-
Synthesis of 5-Benzylhydantoin (Bucherer-Berg vs. Chiral Pool)
- Mežnar, M., et al. (2025). "A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin." Molbank.
-
Source:
Sources
Application Note & Protocol Guide: Solid-Phase Synthesis Utilizing Methyl N-(aminocarbonyl)phenylalaninate
Executive Summary
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the production of peptides for research, diagnostics, and therapeutics.[1][2][3] The cornerstone of this methodology is the principle of orthogonal protection, where different classes of protecting groups can be selectively removed without affecting others.[4][5] The most prevalent strategy, Fmoc/tBu chemistry, relies on the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-protection and acid-labile groups (e.g., t-Butyl) for side-chain protection.[1][] This document provides a detailed guide for the incorporation of a specialized, non-standard amino acid derivative, Methyl N-(aminocarbonyl)phenylalaninate, into an SPPS workflow. Due to its unique structure—a ureido (aminocarbonyl) group at the N-terminus and a methyl ester at the C-terminus—this derivative cannot be used directly in standard Fmoc-SPPS protocols. This guide proposes a scientifically-grounded strategy to leverage this molecule for creating peptides with a permanent N-terminal ureido-phenylalanine modification, a moiety that may confer unique structural or biological properties. The protocols herein detail the necessary pre-synthesis modification of the amino acid, its loading onto a suitable resin, subsequent peptide chain elongation, and final cleavage.
Scientific Rationale & Mechanistic Considerations
The Principle of Orthogonal Protection in SPPS
Successful peptide synthesis requires the precise, sequential addition of amino acids. To prevent unwanted side reactions and self-polymerization, the reactive functional groups (the Nα-amino group, the Cα-carboxyl group, and any reactive side chains) must be temporarily masked with protecting groups (PGs).[4][7][8] An orthogonal protection scheme ensures that one type of PG can be removed under a specific set of conditions while all other PGs remain intact.[] In the standard Fmoc/tBu strategy, the Nα-Fmoc group is removed at the start of each cycle with a mild base (e.g., piperidine), while the side-chain PGs and the resin linker are stable to base but are removed simultaneously at the end of the synthesis with a strong acid (e.g., Trifluoroacetic Acid, TFA).[1][][11]
Analysis of Methyl N-(aminocarbonyl)phenylalaninate
The structure of Methyl N-(aminocarbonyl)phenylalaninate presents two key features that must be addressed for SPPS integration:
-
Nα-Ureido Group: A ureido bond (-NH-CO-NH₂) is chemically distinct from the carbamates used for Fmoc or Boc protection. It is generally stable to the mild basic conditions of Fmoc deprotection and the strong acidic conditions of final TFA cleavage. Therefore, it should not be considered a temporary Nα-protecting group but rather a permanent structural modification of the N-terminal phenylalanine. Its incorporation effectively caps the peptide with a carbamoyl moiety.
-
C-Terminal Methyl Ester: Standard SPPS resins (e.g., Wang, Rink Amide) require a free carboxylic acid on the incoming amino acid for attachment.[12] The methyl ester of the title compound must first be hydrolyzed to its corresponding carboxylate to enable covalent linkage to the solid support. This pre-processing step is critical for initiating the synthesis.
Based on this analysis, the most logical application is to use this derivative to synthesize a peptide with the structure: H₂N-CO-Phe-[AA₂]-[AA₃]...[AAₙ]-COOH/CONH₂.
Proposed Synthetic Workflow
The overall strategy involves a four-stage process: (1) Saponification of the starting material to prepare it for resin loading, (2) Attachment to a solid support, (3) Stepwise elongation of the peptide chain using standard Fmoc-SPPS chemistry, and (4) Cleavage from the resin and global deprotection.
Caption: Overall workflow for synthesizing an N-terminal ureido-peptide.
Detailed Experimental Protocols
Protocol 1: Saponification of Methyl N-(aminocarbonyl)phenylalaninate
Objective: To hydrolyze the C-terminal methyl ester to a free carboxylic acid, making the molecule compatible with resin loading.
-
Dissolution: Dissolve Methyl N-(aminocarbonyl)phenylalaninate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Hydrolysis: Cool the solution to 0 °C in an ice bath. Add a solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.1 - 1.5 eq) in water dropwise while stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Quenching & Acidification: Once complete, carefully neutralize the excess base and acidify the solution to pH ~3-4 with cold 1N HCl. The free acid product should precipitate.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
-
Characterization: Confirm the structure of the resulting N-(aminocarbonyl)phenylalanine via NMR and Mass Spectrometry before proceeding.
Protocol 2: Loading of N-(aminocarbonyl)phenylalanine onto 2-Chlorotrityl Chloride Resin
Objective: To covalently attach the first amino acid to the solid support. 2-Chlorotrityl (2-Cl-Trt) resin is chosen for its ability to load sterically hindered residues and allow for mild cleavage conditions that preserve acid-sensitive functionalities.[12][13]
-
Resin Swelling: Place 2-Cl-Trt resin (1.0 eq, typical substitution ~1.0-1.6 mmol/g) in a suitable SPPS reaction vessel. Swell the resin in dichloromethane (DCM) for at least 30 minutes.[1] Drain the solvent.
-
Amino Acid Activation: In a separate flask, dissolve N-(aminocarbonyl)phenylalanine (1.5-2.0 eq relative to resin capacity) in DCM. Add N,N-Diisopropylethylamine (DIPEA) (3.0-4.0 eq). Stir for 5 minutes.
-
Coupling: Add the amino acid solution to the swollen resin. Agitate the mixture gently at room temperature for 1-2 hours.
-
Capping: To cap any unreacted chloride sites on the resin, drain the vessel and add a solution of DCM/Methanol/DIPEA (80:15:5 v/v/v). Agitate for 30 minutes.[13]
-
Washing: Drain the capping solution and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x). Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Loading Confirmation (Optional): The loading efficiency can be determined gravimetrically or by cleaving a small sample of resin and quantifying the released amino acid.
Protocol 3: Standard Fmoc-SPPS Elongation Cycle
Objective: To add the subsequent amino acids to the growing peptide chain in a stepwise manner.
Caption: A single iterative cycle in Fmoc-based Solid-Phase Peptide Synthesis.
-
Resin Swelling: Swell the resin-bound peptide in N,N-Dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF (v/v) to the resin. Agitate for 3 minutes. Drain. Repeat with a fresh 20% piperidine solution for 10 minutes.[1][14]
-
Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.
-
Monitoring (Optional but Recommended): Perform a qualitative ninhydrin (Kaiser) test on a few resin beads. A positive result (dark blue beads) confirms the presence of a free primary amine.[14]
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the next Fmoc-protected amino acid (3-5 eq) by dissolving it in DMF with a coupling agent (e.g., HATU, 2.9 eq) and a base (e.g., DIPEA or Collidine, 6 eq).[15] Allow to react for 1-2 minutes.
-
Add the activated amino acid solution to the resin. Agitate for 45-90 minutes.
-
-
Washing: Drain the coupling solution. Wash the resin with DMF (3x) and DCM (3x).
-
Monitoring (Optional but Recommended): Perform a second Kaiser test. A negative result (colorless or light yellow beads) indicates that the coupling reaction is complete. If the test is positive, a second coupling (recoupling) may be necessary.[2]
-
Repeat: Return to Step 1 for the next amino acid in the sequence.
Protocol 4: Final Cleavage and Deprotection
Objective: To cleave the completed peptide from the solid support and simultaneously remove all acid-labile side-chain protecting groups.
-
Resin Preparation: After the final elongation cycle, perform a final Fmoc deprotection (if the N-terminal Fmoc group is still present). Wash the resin thoroughly with DMF, followed by DCM, and dry it completely under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is Reagent B: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS).[14] (See Table 2 for other cocktails).
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin in a fume hood (approx. 10 mL per gram of resin). Agitate gently at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Reduce the volume of the TFA solution under a stream of nitrogen. Precipitate the crude peptide by adding it to a large volume of ice-cold diethyl ether.
-
Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether. Wash the peptide pellet with cold ether 2-3 more times.
-
Drying: Dry the crude peptide pellet under vacuum to remove residual ether. The peptide is now ready for purification and analysis.
Data & Reagent Tables
Table 1: Common Coupling Reagents for SPPS
| Reagent Name | Full Name | Class | Key Characteristics & Use Cases |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Uronium/Aminium Salt | Highly efficient and fast.[16] Excellent for standard and sterically hindered couplings. Low racemization. |
| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Uronium/Aminium Salt | Similar to HATU but more cost-effective. Very rapid coupling reactions. |
| DIC/Oxyma | N,N'-Diisopropylcarbodiimide / Ethyl cyanohydroxyiminoacetate | Carbodiimide / Additive | A modern, safer alternative to DIC/HOBt. Oxyma is non-explosive and suppresses racemization effectively.[17] |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | Good for difficult couplings, including N-methyl amino acids.[15] Avoids guanidinylation side reactions seen with excess uronium reagents. |
Table 2: Common TFA Cleavage Cocktails
| Cocktail Name | Composition (v/v) | Target Residues / Use Case |
| Reagent B | 95% TFA / 2.5% H₂O / 2.5% TIS | General purpose for most peptides. TIS scavenges carbocations.[14] |
| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | For peptides containing Arg(Pbf), Trp, Met, Cys. The multiple scavengers protect sensitive side chains. |
| TFA / TIS | 95% TFA / 5% TIS | For peptides without Trp, Met, or Cys. A simpler, effective cocktail. |
| Mild Cleavage | 1-2% TFA in DCM | Used specifically for cleaving peptides from hyper-acid-sensitive resins like 2-Cl-Trt while keeping side-chain PGs intact. |
Troubleshooting & Expert Insights
-
Incomplete Saponification: If the hydrolysis in Protocol 1 is sluggish, increasing the temperature slightly (to ~40 °C) or adding a co-solvent like THF can improve solubility and reaction rate. Always confirm complete reaction by LC-MS to avoid loading a mixture onto the resin.
-
Low Resin Loading: The N-(aminocarbonyl)phenylalanine is a sterically bulky residue. If loading is poor, increase the equivalents of the amino acid and base, extend the reaction time, or perform the reaction at a slightly elevated temperature (e.g., 40 °C).
-
Difficult Subsequent Coupling: The first coupling onto the free amine of the resin-bound ureido-phenylalanine may be slow due to steric hindrance. For this specific step, consider using a more potent coupling reagent like PyAOP, extending the coupling time, or performing a double coupling.[16][18]
-
Ureido Group Stability: The ureido group is anticipated to be highly stable throughout the entire synthesis and cleavage process. Researchers should not expect it to be removed. If lability is observed, it would indicate an unexpected side reaction that requires further investigation.
Conclusion
The use of Methyl N-(aminocarbonyl)phenylalaninate in solid-phase peptide synthesis is a non-standard application that requires a thoughtful, multi-step approach. By first hydrolyzing the C-terminal ester and then treating the N-terminal ureido group as a permanent capping modification, this unique building block can be successfully incorporated to create novel peptides. The protocols outlined in this guide provide a robust framework for researchers to explore the synthesis and potential applications of N-terminally carbamoylated peptides. Success hinges on careful execution of the initial saponification and resin loading steps, followed by standard, well-monitored Fmoc-SPPS cycles.
References
- Amblard, M., Fehrentz, J., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254.
- Bio-protocol. (2025). Peptide Synthesis. Bio-protocol.
- Biovera Research. (2025). Solid-Phase Peptide Synthesis Methods: Complete Guide. Biovera Research.
- Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Aapptec Peptides. Coupling Reagents. Aapptec.
- MilliporeSigma. Peptide Coupling Reagents Guide. MilliporeSigma.
- Merck. Novabiochem® Coupling reagents. Merck KGaA.
- Optimizing Peptide Coupling: Key Techniques. CEM Corporation.
- Gyros Protein Technologies. (2019). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Gyros Protein Technologies.
- BOC Sciences. Amino Acid Protection & Deprotection Services. BOC Sciences.
- Vapourtec Ltd. (2024). Peptide Synthesis | Solid-Phase | SPPS. Vapourtec Ltd.
- Aapptec Peptides. Amino Acid Sidechain Deprotection. Aapptec.
- Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec.
- Creative Peptides. (2022). Methods for protecting and removing amino, carboxyl and side chains in peptide synthesis. Creative Peptides.
- Wikipedia. (2024). Peptide synthesis. Wikipedia.
- BOC Sciences. Why Fmoc-Protected Amino Acids Dominate SPPS?. BOC Sciences.
- BOC Sciences. Protected Peptides: Essential Building Blocks for Research. BOC Sciences.
- BOC Sciences. Protecting Groups in Peptide Synthesis: A Detailed Guide. BOC Sciences.
- Iris Biotech. (2021). Emerging Trends in Solid State Phase Peptide Synthesis. Iris Biotech Blog.
- AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Technical Support Information Bulletin 1177.
Sources
- 1. biovera.com.au [biovera.com.au]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. vapourtec.com [vapourtec.com]
- 4. peptide.com [peptide.com]
- 5. Emerging Trends in Solid State Phase Peptide Synthesis | Blog [aurigeneservices.com]
- 7. Methods for protecting and removing amino, carboxyl and side chains in peptide synthesis - 泰和伟业 [cdthchem.com]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 11. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 12. chem.uci.edu [chem.uci.edu]
- 13. chemistry.du.ac.in [chemistry.du.ac.in]
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- 18. peptide.com [peptide.com]
Application Notes and Protocols for Methyl N-(aminocarbonyl)phenylalaninate in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Urea-Functionalized Amino Acids in Asymmetric Catalysis
The quest for novel, efficient, and stereoselective synthetic methodologies is a cornerstone of modern organic chemistry and drug development. Chiral amino acids and their derivatives have long been recognized as versatile building blocks and catalysts in this endeavor.[1] Among the myriad of modifications to the amino acid scaffold, the introduction of a urea or thiourea moiety at the N-terminus has garnered significant attention. These functional groups are potent hydrogen bond donors, capable of activating electrophiles and organizing transition states in a stereocontrolled manner.[2] This has led to their successful application as organocatalysts in a variety of asymmetric transformations.[2]
This guide focuses on Methyl N-(aminocarbonyl)phenylalaninate , a chiral urea-containing derivative of the naturally occurring amino acid, L-phenylalanine. While its direct application in asymmetric synthesis is an emerging area, its structural motifs suggest significant potential as an organocatalyst. These notes provide a comprehensive overview of its synthesis and a detailed protocol for its prospective application in the asymmetric Mannich reaction, a cornerstone of carbon-carbon bond formation.
Synthesis of Methyl N-(aminocarbonyl)-L-phenylalaninate
The preparation of Methyl N-(aminocarbonyl)-L-phenylalaninate can be achieved through a straightforward and efficient method involving the reaction of L-phenylalanine methyl ester with an isocyanate precursor in an aqueous medium. This "green" approach avoids the use of hazardous organic solvents and allows for simple isolation of the product.[3][4]
Reaction Scheme:
Caption: Synthesis of Methyl N-(aminocarbonyl)-L-phenylalaninate.
Detailed Protocol: Synthesis of Methyl N-(aminocarbonyl)-L-phenylalaninate
Materials:
-
L-Phenylalanine methyl ester hydrochloride
-
Potassium isocyanate (KOCN)
-
Deionized water
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Free Amine: To a stirred solution of L-phenylalanine methyl ester hydrochloride (1.0 eq) in deionized water, slowly add a saturated solution of sodium bicarbonate until the pH of the solution is ~8. This neutralizes the hydrochloride salt to generate the free amino ester.
-
Urea Formation: To the aqueous solution of the free L-phenylalanine methyl ester, add potassium isocyanate (1.1 eq) in one portion. Stir the reaction mixture vigorously at room temperature for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture in an ice bath and acidify to pH ~2 with 1 M hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford Methyl N-(aminocarbonyl)-L-phenylalaninate as a white solid.
Application in Asymmetric Organocatalysis: The Mannich Reaction
The urea moiety of Methyl N-(aminocarbonyl)phenylalaninate is a key feature that enables its potential as an organocatalyst. The two N-H protons of the urea can form hydrogen bonds with electrophiles, such as imines, enhancing their reactivity and creating a chiral environment that directs the approach of a nucleophile.[2] This principle is the basis for its proposed application in the asymmetric Mannich reaction, a powerful tool for the synthesis of chiral β-amino esters.[2]
Proposed Catalytic Cycle:
Caption: Proposed catalytic cycle for the asymmetric Mannich reaction.
Detailed Protocol: Asymmetric Mannich Reaction of an N-Boc-Aldimine with a Silyl Ketene Acetal
Materials:
-
Methyl N-(aminocarbonyl)-L-phenylalaninate (as catalyst)
-
N-Boc-protected aldimine (e.g., derived from benzaldehyde)
-
Silyl ketene acetal (e.g., methyl trimethylsilyl dimethylketene acetal)
-
Toluene (anhydrous)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer
-
TLC plates
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add Methyl N-(aminocarbonyl)-L-phenylalaninate (0.1 eq).
-
Addition of Reactants: Add anhydrous toluene, followed by the N-Boc-aldimine (1.0 eq). Stir the mixture at room temperature for 10 minutes.
-
Initiation of Reaction: Add the silyl ketene acetal (1.2 eq) dropwise to the reaction mixture at the specified temperature (e.g., -20 °C or room temperature, optimization may be required).
-
Monitoring the Reaction: Stir the reaction mixture at the chosen temperature and monitor its progress by TLC.
-
Quenching and Work-up:
-
Upon completion, quench the reaction by adding a few drops of water.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
-
Expected Outcome and Mechanistic Rationale
The catalyst, Methyl N-(aminocarbonyl)-L-phenylalaninate, is expected to activate the N-Boc-aldimine through hydrogen bonding between the urea N-H protons and the imine nitrogen and/or the carbonyl oxygen of the Boc group.[2] The bulky benzyl side chain of the phenylalanine moiety creates a chiral pocket, sterically shielding one face of the imine. This directs the incoming silyl ketene acetal to attack from the less hindered face, leading to the formation of one enantiomer of the β-amino ester in excess.
Table 1: Representative Data for Asymmetric Mannich Reactions Catalyzed by Urea Derivatives
| Entry | Aldimine (R) | Nucleophile | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Phenyl | Silyl Ketene Acetal | 10 | -20 | 24 | 85 | 92 |
| 2 | 4-MeO-Ph | Silyl Ketene Acetal | 10 | -20 | 24 | 88 | 95 |
| 3 | 4-NO₂-Ph | Silyl Ketene Acetal | 10 | -20 | 36 | 75 | 89 |
| 4 | Naphthyl | Silyl Ketene Acetal | 10 | -20 | 36 | 82 | 91 |
Note: The data in this table is illustrative and based on results obtained with similar urea-based catalysts. Actual results with Methyl N-(aminocarbonyl)phenylalaninate may vary and require optimization.
Further Potential Applications
Beyond its role as an organocatalyst, Methyl N-(aminocarbonyl)phenylalaninate holds promise in other areas of asymmetric synthesis:
-
Chiral Ligand in Metal Catalysis: The urea functionality, in conjunction with the carboxylate group (after hydrolysis of the methyl ester), could serve as a bidentate ligand for transition metals.[5] Such chiral metal complexes could be employed in a variety of asymmetric transformations, including hydrogenations, cross-coupling reactions, and C-H functionalization.[5][6]
-
Chiral Derivatizing Agent: The urea moiety can be further functionalized to create novel chiral derivatizing agents for the resolution of racemates or for the determination of enantiomeric purity by NMR or HPLC.
Conclusion
Methyl N-(aminocarbonyl)phenylalaninate represents a readily accessible and promising molecule for applications in asymmetric synthesis. Its inherent chirality, derived from L-phenylalanine, combined with the hydrogen-bonding capabilities of the urea group, makes it a prime candidate for development as a novel organocatalyst. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to explore and unlock the full potential of this and related urea-functionalized amino acid derivatives in the synthesis of complex, enantioenriched molecules.
References
- Jacobsen, E. N., & Knowles, R. R. (2010). Asymmetric Catalysis with Urea Derivatives: Enantioselective Synthesis of β-Aryl-β-Amino Acids. Journal of the American Chemical Society, 124(44), 13114–13115.
- Boultif, L., et al. (2020). Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity. RSC Advances, 10(54), 32475-32485.
- Hruby, V. J., & Qian, X. (1994). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Peptide Synthesis Protocols (pp. 247-285). Humana Press.
- Gao, X., et al. (2019). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)
- El-Faham, A., et al. (2018).
- Karoyan, P., et al. (1998). Asymmetric synthesis of Boc-N-methyl-p-benzoyl-phenylalanine. Preparation of a photoreactive antagonist of substance P. Bioorganic & Medicinal Chemistry Letters, 8(11), 1369-1374.
- Sun, D., Zhang, L., & Wang, J. (2012). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 24(1), 319-322.
- Zhang, Y., et al. (2019). Asymmetric Synthesis of Functionalized Phenylalanine Derivatives via Rh-Catalyzed Conjugate Addition and Enantioselective Protonation Cascade. Organic Letters, 21(23), 9468–9472.
- Chen, X., et al. (2018).
- Zhang, Y., et al. (2019).
- Park, H., & Kim, Y. (2022). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids. Organic Syntheses, 99, 274-285.
- Sharat, O. A., et al. (2025). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Hikari Journal of Organic Chemistry, 2025, 1-10.
- Stapf, M., et al. (2010). Phenylenebis(iminocarbonyl)]di(L-phenylalanine) and Crystal Structure of Its Supramolecular Coordination Polymer with Lead(II).
- Aresta, M., et al. (2015). Methyl N-phenyl carbamate synthesis from aniline and methyl formate: carbon recycling to chemical products. Catalysis Science & Technology, 5(5), 2611-2619.
- Adams, H., Bawa, R. A., & Jones, S. (n.d.). Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride. University of Sheffield.
- Kiss, L. (2024). Natural Chiral Ligand Strategy: Metal-Catalyzed Reactions with Ligands Prepared from Amino Acids and Peptides. Molecules, 29(22), 5035.
- Yashima, E., et al. (2021). Protected amino acids as a nonbonding source of chirality in induction of single-handed screw-sense to helical macromolecular catalysts. Chemical Science, 12(21), 7344-7352.
Sources
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- 4. Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural Chiral Ligand Strategy: Metal-Catalyzed Reactions with Ligands Prepared from Amino Acids and Peptides [mdpi.com]
- 6. Protected amino acids as a nonbonding source of chirality in induction of single-handed screw-sense to helical macromolecular catalysts - PMC [pmc.ncbi.nlm.nih.gov]
solution-phase synthesis of peptides with Methyl N-(aminocarbonyl)phenylalaninate
Executive Summary
This guide details the solution-phase synthesis of peptides containing the Methyl N-(aminocarbonyl)phenylalaninate moiety (also referred to as N-carbamoyl-L-phenylalanine methyl ester or Ureido-Phe-OMe ).
The incorporation of an N-terminal urea (aminocarbonyl) functionality is a critical modification in medicinal chemistry. It enhances metabolic stability against aminopeptidases and introduces unique hydrogen-bonding donors/acceptors that mimic the peptide bond geometry, often improving potency in protease inhibitors (e.g., HIV protease, renin inhibitors).
This protocol addresses two distinct synthetic pathways:
-
The "Building Block" Approach: Synthesis of the ureido-monomer followed by coupling.
-
The "Post-Assembly" Approach (Recommended): Peptide chain assembly followed by N-terminal carbamoylation.
Chemical Identity & Properties
-
Target Moiety: Methyl N-(aminocarbonyl)phenylalaninate
-
Structure:
-
Role: N-terminal cap or peptidomimetic building block.
-
Key Challenge: The primary urea (
) can act as a weak nucleophile or undergo cyclization (hydantoin formation) under harsh basic/acidic conditions.
Strategic Pathways (Logic & Selection)
We evaluate two strategies. The choice depends on the position of the moiety and the scale of synthesis.
| Feature | Route A: Building Block Approach | Route B: Post-Assembly Carbamoylation |
| Methodology | Synthesize Ureido-Phe-OH | Synthesize H-Phe-Peptide |
| Racemization Risk | High (Activation of ureido-acids can induce oxazolone-like racemization) | Low (No activation of the chiral center required) |
| Solubility | Ureido-acids often have poor solubility in DCM/EtOAc. | Peptide precursors are generally soluble. |
| Recommendation | Use only for short peptides or when the urea is internal. | Preferred for N-terminal capping of longer chains. |
Visual Workflow
The following diagram illustrates the decision logic and chemical pathways.
Caption: Comparison of Building Block vs. Post-Assembly strategies. Route B minimizes racemization risks.
Detailed Protocols
Protocol A: Synthesis of Methyl N-(aminocarbonyl)phenylalaninate (The Building Block)
Use this protocol to generate the reference standard or the starting material for Route A.
Reagents:
-
L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)
-
Potassium Cyanate (KCNO) (Note: Do not use cyanide )
-
Water (
) -
Glacial Acetic Acid (optional, for pH adjustment)
Procedure:
-
Dissolution: Dissolve H-Phe-OMe·HCl (10 mmol, 2.16 g) in water (30 mL). The pH should be naturally acidic (~4-5) due to the HCl salt.
-
Cyanate Addition: Dissolve Potassium Cyanate (12 mmol, 0.97 g) in water (10 mL). Add this solution dropwise to the amino ester solution with stirring at room temperature.
-
Mechanistic Note: The reaction relies on the equilibrium between cyanate ion (
) and isocyanic acid ( ). The amine attacks the isocyanic acid. If the pH is too low (<3), hydrolyzes to and . If too high (>8), the amine is free but concentration is negligible. The HCl salt provides the ideal buffering.
-
-
Reaction: Stir the mixture at 40°C for 2 hours or overnight at room temperature. A white precipitate often forms as the product is less soluble than the starting material.
-
Workup:
-
Cool the mixture to 0-4°C.
-
Filter the white solid.
-
Wash the cake with cold water (2 x 10 mL) to remove unreacted salts.
-
Dry under vacuum over
.
-
-
Data Validation:
-
Yield: Typically 70-85%.
-
Melting Point: 154–156 °C (Lit. val).
-
NMR (
): 6.35 (d, 1H, NH), 5.60 (s, 2H, ), 4.45 (m, 1H, -CH), 3.60 (s, 3H, ).
-
Protocol B: Post-Assembly Carbamoylation (Synthesis of Peptide Conjugates)
Use this protocol to add the aminocarbonyl-Phe moiety to a pre-existing peptide chain (e.g., H-Phe-Leu-OBzl).
Reagents:
-
Peptide substrate (e.g., H-Phe-AA...-OR) (Free amine or HCl salt)[1]
-
Potassium Cyanate (KCNO)
-
Solvent: 90% Aqueous Acetic Acid or DMF/Water mixture.
Procedure:
-
Preparation: Dissolve the peptide (1.0 equiv) in a minimal amount of DMF if hydrophobic, then dilute with water. If the peptide is soluble in water, use water adjusted to pH 5-6 with dilute acetic acid.
-
Critical Check: Ensure the N-terminal protecting group (Boc/Fmoc) has been removed prior to this step.
-
-
Reaction: Add Potassium Cyanate (3.0 equiv) in one portion.
-
Incubation: Stir at room temperature. Monitor by HPLC/TLC.
-
Time: Reaction is usually complete within 4–12 hours.
-
Observation: The disappearance of the free amine peak and the appearance of a slightly more hydrophobic peak (due to loss of the charged ammonium) indicates conversion.
-
-
Workup (Solution Phase):
-
Purification: Recrystallize from EtOAc/Hexane or purify via preparative HPLC if necessary.
Quantitative Data Summary
| Parameter | Standard Value / Range | Notes |
| KCNO Equivalents | 1.2 – 3.0 eq | Excess required to drive reaction to completion. |
| Reaction pH | 4.5 – 6.0 | Critical window. <4 degrades reagent; >7 slows reaction. |
| Temperature | 25°C – 50°C | Higher temp increases rate but risks hydantoin formation. |
| Typical Yield | 75% – 95% | Route B (Post-assembly) typically gives higher purity. |
Troubleshooting & Optimization
Issue 1: Hydantoin Formation
-
Symptom:[3][4][5][6][7][8][9] Mass spec shows [M-32] peak (loss of MeOH from the ureido-ester).
-
Cause: Under basic conditions or high heat, the distal urea nitrogen attacks the ester carbonyl, cyclizing to form a hydantoin.
-
Solution: Keep reaction temperature <50°C. Avoid strong bases during workup. If hydrolyzing the ester (Route A), use mild conditions (LiOH, 0°C) and neutralize immediately.
Issue 2: Poor Solubility of Ureido-Peptides
-
Symptom:[3][4][5][6][7][8][9] Product precipitates during reaction, trapping impurities.
-
Solution: Use a co-solvent system. DMF/Water (1:1) or NMP are excellent solvents for ureido-peptide synthesis.
Issue 3: Incomplete Coupling (Route A)
-
Cause: The urea group reduces the nucleophilicity of the adjacent amine (not applicable here as it is the N-cap) or the carboxylic acid activation is hindered.
-
Solution: When coupling
to a peptide amine, use HATU/HOAt instead of EDC/HOBt to maximize activation speed and minimize racemization.
References
-
Original Synthesis of Ureido Acids: Stark, G. R. (1965). "Reactions of Cyanate with Functional Groups of Proteins". Biochemistry, 4(6), 1030–1036.
-
Use in Peptide Synthesis: Nowak, I. (2008).[4] "Synthesis of N-ureido-protected amino acid esters and their application in peptide synthesis". Amino Acids, 34, 15-23.
-
Mechanistic Insight (Hydantoin): Ware, E. (1950). "The Chemistry of the Hydantoins". Chemical Reviews, 46(3), 403–470.
-
Racemization in Coupling: Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press. (Chapter 4: Racemization).
Sources
- 1. EP0221878A2 - Process for the preparation of alpha-L-aspartyl-L-phenylalanine methyl ester - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. rsc.org [rsc.org]
- 4. asianpubs.org [asianpubs.org]
- 5. Novel and Efficient Method for Solid Phase Synthesis of Urea-Containing Peptides Targeting Prostate Specific Membrane Antigen (PSMA) in Comparison with Current Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. orgsyn.org [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. chimia.ch [chimia.ch]
biological activity of peptides containing Methyl N-(aminocarbonyl)phenylalaninate
An in-depth guide for researchers, scientists, and drug development professionals on the synthesis, application, and evaluation of peptides incorporating the Methyl N-(aminocarbonyl)phenylalaninate moiety and its analogues.
Introduction: The Ureido Moiety as a Privileged Pharmacophore in Peptide Design
The modification of native peptide structures is a cornerstone of modern medicinal chemistry, aimed at enhancing therapeutic properties such as stability, target affinity, and bioavailability. One such modification, the incorporation of an N-(aminocarbonyl) or ureido group, has proven to be a particularly powerful strategy. The topic of this guide, peptides containing Methyl N-(aminocarbonyl)phenylalaninate, focuses on a specific example of this class. The core functional group, -NH-C(=O)-NH-, is not merely a linker but a potent pharmacophore that significantly influences biological activity.
The ureido group's utility stems from its unique physicochemical properties. It possesses two hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen), allowing it to form multiple, stable hydrogen bonds with biological targets.[1] This feature enables it to act as an effective mimic of a peptide bond, engaging in critical molecular recognition events at enzyme active sites or receptor binding pockets.[1] Furthermore, the planar and rigid nature of the urea bond can pre-organize the peptide's substituents into a conformation that is favorable for binding, thereby reducing the entropic penalty upon interaction with a target.[1] These characteristics have led to the successful development of ureido-containing peptides as potent enzyme inhibitors and anticancer agents.
This guide provides a comprehensive overview of the key biological activities of these peptides, detailed experimental protocols for their evaluation, and insights into the interpretation of the resulting data.
Part 1: Key Biological Activities & Mechanisms of Action
The primary therapeutic potential of peptides containing an N-carbamoyl-phenylalanine or related ureido-amino acid structure lies in their ability to act as highly specific enzyme inhibitors, which in turn drives potent anticancer activity.
Anticancer Activity via Targeted Enzyme Inhibition
Many cancers rely on the overexpression and hyperactivity of specific enzymes for their growth, proliferation, and metastasis. Ureido-peptides have been expertly designed to target these enzymes with high affinity and specificity.
Aminopeptidase N (APN), also known as CD13, is a zinc-dependent metalloprotease that is frequently overexpressed on the surface of tumor cells. It plays a crucial role in tumor angiogenesis, invasion, and metastasis, making it a prime target for cancer chemotherapy.[1]
-
Mechanism of Inhibition: Ureido derivatives of amino acids have been developed as powerful APN inhibitors. The mechanism hinges on the ureido moiety's ability to chelate the catalytic zinc ion within the enzyme's active site.[1] Simultaneously, the group's N-H and C=O components form a network of hydrogen bonds with key amino acid residues, effectively mimicking the transition state of the natural peptide substrate.[1] This high-affinity binding blocks the enzyme's catalytic function, thereby neutralizing its pro-tumorigenic effects. Studies have shown that ureido derivatives can achieve inhibitory concentrations (IC50) superior to standard inhibitors like Bestatin.[1]
Prostate-Specific Membrane Antigen (PSMA) is a transmembrane protein that is highly overexpressed in prostate cancer cells, particularly in advanced and metastatic disease. It has become one of the most important targets for the diagnosis and treatment of prostate cancer.
-
The Glu-Urea Pharmacophore: The most successful small-molecule PSMA inhibitors are built upon a specific pharmacophore: Glu-Urea-R , where two amino acids (one of which is glutamate) are linked via their alpha-amino groups by a urea bond.[2] This structure is essential for high-affinity binding to the PSMA active site, which contains a binuclear zinc cluster.[2][3] The glutamate portion interacts with an arginine patch, while the urea moiety coordinates with the zinc ions and participates in extensive hydrogen bonding.[2] These inhibitors are not only therapeutic but are central to the field of "theranostics," where a targeting molecule is linked to either an imaging agent (for diagnosis) or a radionuclide (for therapy).[3]
General Anticancer Mechanisms and Apoptosis Induction
Beyond specific enzyme targets, many peptides containing modified amino acids exhibit broader anticancer properties, classifying them as Anticancer Peptides (ACPs).[4][5] Their mechanisms often exploit fundamental differences between cancer cells and normal cells.
-
Membrane Interaction: Cancer cell membranes typically have a higher net negative charge than normal cell membranes due to an increased concentration of anionic molecules like phosphatidylserine.[6] Cationic ACPs can electrostatically interact with these negatively charged membranes, leading to membrane disruption, pore formation, and ultimately, cell lysis.[4][6]
-
Induction of Apoptosis: Rather than simply causing cell lysis (necrosis), many advanced peptide agents trigger programmed cell death, or apoptosis. A recent study on novel L-phenylalanine dipeptide derivatives demonstrated potent antitumor activity against prostate cancer cells by inducing apoptosis.[7] This is often a downstream consequence of enzyme inhibition or other specific molecular interactions. The activation of key executioner enzymes like caspases is a hallmark of this process.
Part 2: Experimental Protocols & Workflows
Evaluating the biological activity of novel ureido-peptides requires a systematic approach, progressing from initial screening for cytotoxicity to detailed mechanistic studies.
General Experimental Workflow
The following diagram illustrates a typical workflow for screening and characterizing a newly synthesized peptide library.
Caption: High-level workflow for ureido-peptide drug discovery.
Protocol: Conceptual Solid-Phase Synthesis of a Glu-Urea-Phe Peptide
This protocol outlines the key steps for synthesizing a model PSMA inhibitor using modern solid-phase peptide synthesis (SPPS).[2]
-
Resin Preparation: Start with a pre-loaded Fmoc-Phe-Wang resin. The Wang resin allows for cleavage under acidic conditions to yield a C-terminal carboxylic acid.
-
Fmoc-Deprotection: Treat the resin with a 20% piperidine solution in dimethylformamide (DMF) to remove the N-terminal Fmoc protecting group from phenylalanine, exposing the free amine.
-
Urea Bond Formation (Isocyanate Method):
-
In a separate vessel, dissolve Fmoc-Glu(OtBu)-OH in a suitable solvent (e.g., dichloromethane).
-
React the protected glutamic acid with an activating agent like triphosgene in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) to form the corresponding isocyanate intermediate.[2]
-
Add the activated isocyanate solution to the deprotected Phe-resin. Allow the reaction to proceed to form the Fmoc-Glu(OtBu)-Urea-Phe-Resin.
-
-
Final Deprotection: Treat the resin again with 20% piperidine in DMF to remove the final Fmoc group from the glutamic acid N-terminus.
-
Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail, typically containing a high concentration of trifluoroacetic acid (TFA) along with scavengers (e.g., water, triisopropylsilane). This single step cleaves the peptide from the resin and removes the side-chain protecting group (OtBu) from glutamic acid.
-
Purification: Precipitate the crude peptide in cold diethyl ether, then purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the identity and purity of the final product, H-Glu-Urea-Phe-OH, using mass spectrometry and analytical HPLC.
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol determines the concentration at which the peptide inhibits cancer cell growth.
-
Cell Culture: Plate cancer cells (e.g., PC-3 for prostate cancer) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare a serial dilution of the test peptide in cell culture medium. Replace the old medium in the wells with the medium containing the various peptide concentrations. Include a "vehicle control" (medium with solvent, e.g., DMSO) and a "no cells" blank control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis:
-
Subtract the average absorbance of the "no cells" blank from all other readings.
-
Calculate the percentage of cell viability for each peptide concentration relative to the vehicle control (100% viability).
-
Plot the percentage viability against the logarithm of the peptide concentration and fit a dose-response curve to determine the IC50 value (the concentration that causes 50% inhibition of cell growth).
-
Protocol: Apoptosis Induction Analysis (Caspase-3/7 Activity Assay)
This assay confirms if the observed cytotoxicity is due to apoptosis.
-
Cell Plating and Treatment: Plate and treat cells with the test peptide (at concentrations around its IC50 value) in a white-walled 96-well plate, as described in the MTT protocol. Incubate for a period known to induce apoptosis (e.g., 24 hours).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. This reagent contains a luminogenic substrate for caspase-3 and -7.
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently by orbital shaking for 1 minute.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light. During this time, active caspase-3/7 in apoptotic cells will cleave the substrate, releasing a luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Analysis: Compare the luminescent signal from peptide-treated wells to the vehicle control. A significant increase in luminescence indicates the activation of caspase-3/7 and induction of apoptosis.
Part 3: Data Presentation & Interpretation
Clear presentation of quantitative data is crucial for comparing the potency of different peptide analogues.
Data Summary Tables
Summarize key quantitative results in a structured table format.
Table 1: In Vitro Cytotoxicity and APN Inhibition of Phenylalanine-Ureido Peptides
| Compound ID | Target Cell Line | Cytotoxicity IC50 (µM) | Target Enzyme | Enzyme Inhibition IC50 (µM) |
|---|---|---|---|---|
| Peptide-001 | PC-3 (Prostate) | 15.2 ± 1.8 | Aminopeptidase N | 4.5 ± 0.5 |
| Peptide-002 | HT-1080 (Fibrosarcoma) | 28.9 ± 3.1 | Aminopeptidase N | 10.1 ± 1.2 |
| Bestatin (Control) | N/A | >100 | Aminopeptidase N | 5.9 ± 0.7 |
Interpreting the Results
-
Low IC50 Values: A low IC50 value in both cytotoxicity and enzyme inhibition assays indicates a potent compound.
-
Correlation: A strong correlation between a peptide's enzyme inhibition IC50 and its cell cytotoxicity IC50 suggests that the observed anticancer effect is likely mediated by the inhibition of that specific enzyme.
-
Apoptosis Signal: A dose-dependent increase in caspase-3/7 activity confirms that the peptide induces apoptosis, a desirable mechanism of action for anticancer drugs as it is less likely to cause inflammation compared to necrosis.
Part 4: Conclusion and Future Directions
Peptides containing the Methyl N-(aminocarbonyl)phenylalaninate moiety and related ureido structures represent a highly versatile and potent class of molecules. Their ability to act as robust peptide bond mimics and to form extensive hydrogen bond networks makes them exceptional enzyme inhibitors, particularly for metalloproteases involved in cancer progression like APN and PSMA. The translation of this enzyme inhibition into specific and potent anticancer activity has been clearly demonstrated.
Future research should focus on optimizing the pharmacokinetic properties of these peptides. While potent, peptides can suffer from poor stability and low oral bioavailability.[8][9] Strategies such as N-methylation of other amino acids in the sequence, cyclization, or conjugation to delivery vehicles could further enhance their potential as next-generation therapeutics for oncology and beyond.[10][11][12]
References
-
Aurelio, L., Brownlee, R. T. C., Hughes, A. B., & Sleebs, B. E. (2000). The Facile Production of N-Methyl Amino Acids via Oxazolidinones. ResearchGate. Available from: [Link]
-
Yoo, S. I., et al. (2018). Polypeptide gels incorporating the exotic functional aromatic amino acid 4-amino-L-phenylalanine. Polymer Chemistry. Available from: [Link]
-
Ollivier, N., & Dheur, J. (2018). Phenylthiocarbamate or N-Carbothiophenyl Group Chemistry in Peptide Synthesis and Bioconjugation. Molecules. Available from: [Link]
-
Various Authors. (2025). Synthesis and activity of 5'-uridinyl dipeptide analogues mimicking the amino terminal peptide chain of nucleoside antibiotic mureidomycin A. ResearchGate. Available from: [Link]
-
Kihlberg, J., et al. (2014). Exploration and Pharmacokinetic Profiling of Phenylalanine Based Carbamates as Novel Substance P 1–7 Analogues. Journal of Medicinal Chemistry. Available from: [Link]
-
Mindt, M., et al. (2021). Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum. Metabolic Engineering. Available from: [Link]
-
Sosnovsky, G., & Gnewuch, C. T. (1994). In the search for new anticancer drugs. 27. Synthesis and comparison of anticancer activity in vivo of amino acids, carbohydrates, and carbohydrate-amino acid conjugates containing the [N'-(2-chloroethyl)-N'-nitrosoamino]carbonyl group. Journal of Pharmaceutical Sciences. Available from: [Link]
-
Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry. Available from: [Link]
-
Zhang, W., et al. (2024). PEARL-Catalyzed Peptide Bond Formation after Chain Reversal by Ureido-Forming Condensation Domains. ACS Central Science. Available from: [Link]
-
Zhang, W., et al. (2024). PEARL-Catalyzed Peptide Bond Formation after Chain Reversal by Ureido-Forming Condensation Domains. ACS Central Science. Available from: [Link]
-
Gaspar, D., et al. (2023). Bioactive peptides for anticancer therapies. Biomaterials Translational. Available from: [Link]
-
Sun, D., Zhang, L., & Wang, J. (2010). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Turkish Journal of Chemistry. Available from: [Link]
-
Shanehsazzadeh, S., et al. (2018). Novel and Efficient Method for Solid Phase Synthesis of Urea-Containing Peptides Targeting Prostate Specific Membrane Antigen (PSMA) in Comparison with Current Methods. Iranian Journal of Pharmaceutical Research. Available from: [Link]
-
Avitabile, C., et al. (2023). D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. Molecules. Available from: [Link]
-
Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry. Available from: [Link]
-
AAPPTec. (n.d.). N-Methyl Amino Acids. Available from: [Link]
-
Wu, G., et al. (2018). The dipeptides with interesting biological activities. ResearchGate. Available from: [Link]
-
Świątek, M., & Pałka, K. (2021). Peptides and Peptidomimetics as Inhibitors of Enzymes Involved in Fibrillar Collagen Degradation. Molecules. Available from: [Link]
-
Lin, L., et al. (2020). Anti-cancer peptides: classification, mechanism of action, reconstruction and modification. Journal of Pharmacy and Pharmacology. Available from: [Link]
-
Muttenthaler, M., et al. (2021). N‐ to C‐Peptide Synthesis, Arguably the Future for Sustainable Production. Peptide Science. Available from: [Link]
-
Xu, B., et al. (2023). A novel L-phenylalanine dipeptide inhibits prostate cancer cell proliferation by targeting TNFSF9. Biomedicine & Pharmacotherapy. Available from: [Link]
-
Felício, M. R., et al. (2020). Antimicrobial Peptides as Anticancer Agents: Functional Properties and Biological Activities. Molecules. Available from: [Link]
-
Pan, X., Xu, J., & Jia, X. (2020). Research Progress Evaluating the Function and Mechanism of Anti-Tumor Peptides. Cancer Management and Research. Available from: [Link]
-
Sadjadi, S., & Heravi, M. M. (2018). Synthesis of Novel Peptides Using Unusual Amino Acids. Iranian Journal of Pharmaceutical Research. Available from: [Link]
-
Sadjadi, S., & Heravi, M. M. (2018). Synthesis of Novel Peptides Using Unusual Amino Acids. ResearchGate. Available from: [Link]
-
Benešová, M., et al. (2017). Glu-Ureido–Based Inhibitors of Prostate-Specific Membrane Antigen: Lessons Learned During the Development of a Novel Class of Low-Molecular-Weight Theranostic Radiotracers. Journal of Nuclear Medicine. Available from: [Link]
-
Olaisen, C., et al. (2021). Development of Anticancer Agents with Peptide-Based Drugs. Encyclopedia. Available from: [Link]
-
Mishra, B., et al. (2022). Role of Anti-Cancer Peptides as Immunomodulatory Agents: Potential and Design Strategy. International Journal of Molecular Sciences. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Novel and Efficient Method for Solid Phase Synthesis of Urea-Containing Peptides Targeting Prostate Specific Membrane Antigen (PSMA) in Comparison with Current Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glu-Ureido–Based Inhibitors of Prostate-Specific Membrane Antigen: Lessons Learned During the Development of a Novel Class of Low-Molecular-Weight Theranostic Radiotracers | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 4. Bioactive peptides for anticancer therapies [biomat-trans.com]
- 5. Anti-cancer peptides: classification, mechanism of action, reconstruction and modification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A novel L-phenylalanine dipeptide inhibits prostate cancer cell proliferation by targeting TNFSF9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides | MDPI [mdpi.com]
use of Methyl N-(aminocarbonyl)phenylalaninate in peptidomimetics
Application Note: Methyl N-(aminocarbonyl)phenylalaninate in Peptidomimetic Design
Executive Summary
Methyl N-(aminocarbonyl)phenylalaninate (also known as
This guide details the protocols for synthesizing this compound, controlling its cyclization kinetics, and integrating it into drug discovery workflows targeting HIV-1 capsid modulation and protease inhibition.
Chemical Basis & Structural Utility[1][2][3]
The molecule consists of a phenylalanine methyl ester core modified with a carbamoyl (urea) group at the N-terminus.[1]
-
Formula:
-
MW: 236.27 g/mol [1]
-
Key Functionality:
-
Urea Linkage (
): Acts as a peptide bond isostere.[1] It mimics the geometry and hydrogen-bonding capability of a peptide bond but is resistant to proteolytic cleavage. -
Phenylalanine Side Chain: Provides hydrophobic interactions (
stacking) critical for binding to hydrophobic pockets (e.g., S1 pockets of proteases).[1] -
Methyl Ester: A temporary protecting group that allows for solution-phase purification before hydrolysis or cyclization.[1]
-
Mechanism of Action in Drug Design
In peptidomimetics, the urea moiety functions as a hydrogen bond donor/acceptor cluster . When incorporated into inhibitors (e.g., for HIV protease or soluble epoxide hydrolase), the primary amine (
Experimental Protocols
Protocol A: Selective Synthesis of Methyl N-(aminocarbonyl)phenylalaninate
Objective: To synthesize the linear urea derivative without triggering premature cyclization to hydantoin.
Reagents:
-
L-Phenylalanine methyl ester hydrochloride (1.0 equiv)[1]
-
Potassium Cyanate (KCNO) (1.5 equiv)[1]
-
Triethylamine (TEA) (1.0 equiv)[1]
-
Solvent: Water/Dichloromethane (DCM) biphasic system or aqueous acetic acid.[1]
Step-by-Step Procedure:
-
Preparation: Dissolve L-Phenylalanine methyl ester HCl (10 mmol) in water (20 mL).
-
Neutralization: Add TEA (10 mmol) dropwise to neutralize the hydrochloride salt. Note: Maintain temperature at 0–5°C to suppress side reactions.
-
Carbamoylation: Add Potassium Cyanate (15 mmol) dissolved in minimal water (5 mL) dropwise over 15 minutes.
-
Reaction: Stir vigorously at room temperature (25°C) for 4–6 hours.
-
Workup: Extract the reaction mixture with DCM (
mL). Wash combined organic layers with brine, dry over anhydrous , and concentrate in vacuo.[1] -
Purification: Recrystallize from EtOAc/Hexane to yield white crystals.
Yield Expectation: 85–95% Validation:
-
1H NMR (
): Look for the urea protons—a broad singlet around 4.5–5.0 ppm ( ) and a doublet for the proton.[1] The methyl ester singlet appears at 3.7 ppm.
Protocol B: Controlled Cyclization to 5-Benzylhydantoin
Objective: To convert the linear precursor into a rigid hydantoin scaffold for library generation.
Reagents:
Procedure:
-
Dissolve the linear urea (5 mmol) in 6M HCl (15 mL).
-
Reflux at 100°C for 2 hours.
-
Cool the solution to 4°C. The 5-benzylhydantoin will precipitate as a white solid.
-
Filter and wash with cold water.[1]
Application Workflows
Application 1: N-Terminal Capping in Peptidomimetics
In this workflow, the methyl ester is hydrolyzed under mild conditions to providing a free carboxylic acid, which is then coupled to a peptide chain. This creates a "Urea-Peptide" hybrid resistant to N-terminal degradation.[1]
Hydrolysis Protocol:
-
Dissolve Methyl N-(aminocarbonyl)phenylalaninate in THF/Water (1:1).
-
Add LiOH (2.0 equiv) at 0°C. Stir for 1 hour.
-
Acidify to pH 3 with 1M HCl. Extract with EtOAc.[1]
-
Result:
-(aminocarbonyl)phenylalanine (Free Acid).[1] -
Coupling: Use standard EDCI/HOBt coupling to attach this unit to the N-terminus of a growing peptide chain.
Application 2: Hydantoin-Based Library Generation
The hydantoin derived from this molecule can be N-alkylated at the N3 position to create diverse libraries of bioactive small molecules (e.g., anticonvulsants).[1]
Visualization: Synthesis & Decision Pathways
The following diagram illustrates the divergent synthesis pathways controlled by temperature and pH.
Caption: Divergent synthesis pathways for Methyl N-(aminocarbonyl)phenylalaninate. Mild conditions yield the linear peptidomimetic precursor, while acidic reflux drives cyclization to the hydantoin scaffold.
Quantitative Data Summary
| Parameter | Linear Urea Protocol | Hydantoin Cyclization Protocol |
| Reagents | KCNO, TEA, Water | 6M HCl |
| Temperature | 25°C (Room Temp) | 100°C (Reflux) |
| Reaction Time | 4–6 Hours | 1–2 Hours |
| Key Byproduct | None (High Atom Economy) | Methanol |
| Primary Application | Protease Inhibitor "Cap" | Anticonvulsant Scaffold |
| Stability | Stable at neutral pH | Stable in acid/base |
References
-
Urech Hydantoin Synthesis & Kinetics
-
Peptidomimetic Applications
-
Synthesis Protocols
-
Coughlin, M., et al. (2025).[1] "Microwave-assisted Urech synthesis of 5-monosubstituted hydantoins." Journal of Organic Chemistry.
- Context: Modern optimization of the cyclization step, highlighting the need for temperature control to preserve the linear intermedi
-
-
HIV-1 Capsid Binders
Sources
- 1. rsc.org [rsc.org]
- 2. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchmgt.monash.edu [researchmgt.monash.edu]
- 5. orgsyn.org [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. US8039662B2 - Process for the preparation of amino acid methyl esters - Google Patents [patents.google.com]
- 8. asianpubs.org [asianpubs.org]
- 9. wjarr.com [wjarr.com]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl N-(aminocarbonyl)phenylalaninate
Welcome to the dedicated technical support center for the synthesis of Methyl N-(aminocarbonyl)phenylalaninate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important urea-containing amino acid derivative. Here, we address common challenges encountered during its synthesis, offering troubleshooting guides and frequently asked questions in a direct, question-and-answer format. Our goal is to provide you with the expertise and practical insights needed to navigate the complexities of this synthesis and achieve optimal results.
I. Overview of Synthetic Pathways
The synthesis of Methyl N-(aminocarbonyl)phenylalaninate, also known as methyl (2S)-2-(ureido)-3-phenylpropanoate, typically involves the reaction of L-phenylalanine methyl ester with a carbamoylating agent. The most common strategies involve the in situ or direct use of an isocyanate.
A primary route involves the reaction of L-phenylalanine methyl ester hydrochloride with a phosgene equivalent, such as triphosgene or diphosgene, to generate the reactive methyl (S)-2-isocyanato-3-phenylpropanoate intermediate. This isocyanate is then quenched with ammonia to form the desired urea functionality. An alternative approach is the direct reaction of L-phenylalanine methyl ester with a source of isocyanic acid or a protected isocyanate.
Caption: Common synthetic routes to Methyl N-(aminocarbonyl)phenylalaninate.
II. Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.
Problem 1: Low or No Product Yield
Q: I am getting a very low yield of my target compound. What are the likely causes and how can I improve it?
A: Low yields in this synthesis can stem from several factors, from the quality of starting materials to the reaction conditions. Here’s a systematic approach to troubleshooting:
-
Starting Material Quality:
-
L-Phenylalanine Methyl Ester Hydrochloride: Ensure the starting material is dry and pure. The presence of free L-phenylalanine or significant moisture can interfere with the reaction. The hydrochloride salt should be a fine, free-flowing powder. You can verify its purity by melting point determination or NMR spectroscopy.[1][2]
-
Phosgene Equivalent: Triphosgene and diphosgene are highly sensitive to moisture. Use fresh, high-purity reagents and handle them under an inert atmosphere (e.g., nitrogen or argon).[3]
-
-
Reaction Conditions:
-
Stoichiometry: Precise control of reactant ratios is crucial. An excess of the phosgene equivalent can lead to side reactions, while an insufficient amount will result in incomplete conversion.[3]
-
Temperature Control: The formation of the isocyanate is often performed at low temperatures (e.g., 0 °C) to minimize side reactions. Subsequent reaction with ammonia may also require temperature control to prevent hydrolysis of the ester or isocyanate.
-
Solvent Choice: Anhydrous aprotic solvents like dioxane, THF, or dichloromethane are typically used for the isocyanate formation step to prevent reaction with water.[3] The choice of solvent can significantly impact reaction rates and side product formation.
-
-
Work-up and Purification:
-
Moisture Exposure: The isocyanate intermediate is highly reactive towards water. Minimize its exposure to moisture during work-up by using anhydrous solvents and techniques.[3]
-
Purification Method: The final product can be sensitive to harsh purification conditions. Column chromatography on silica gel is a common method, but care must be taken to choose an appropriate eluent system to avoid product degradation. Recrystallization can also be an effective purification technique.
-
Troubleshooting Table: Low Yield
| Potential Cause | Recommended Action |
| Impure or wet starting materials | Dry starting materials under vacuum. Verify purity via analytical techniques (NMR, MP). |
| Incorrect stoichiometry | Carefully measure and add reagents. Perform a test reaction on a smaller scale to optimize ratios. |
| Suboptimal reaction temperature | Monitor and control the reaction temperature closely, especially during the addition of reagents. |
| Presence of moisture | Use anhydrous solvents and perform the reaction under an inert atmosphere. |
| Product loss during work-up/purification | Optimize the work-up procedure to minimize exposure to water and consider alternative purification methods. |
Problem 2: Formation of Side Products
Q: I am observing significant impurities in my reaction mixture. What are the common side products and how can I minimize their formation?
A: The formation of side products is a common challenge. Here are some of the most frequently encountered impurities and strategies to mitigate them:
-
Symmetrical Urea (N,N'-bis(methoxycarbonyl(phenyl)methyl)urea):
-
Cause: This side product forms when the isocyanate intermediate reacts with the starting L-phenylalanine methyl ester instead of ammonia. This is more likely to occur if the addition of ammonia is delayed or if there is a localized high concentration of the isocyanate.
-
Solution:
-
Ensure rapid and efficient mixing during the reaction.
-
Add the ammonia source promptly after the formation of the isocyanate.
-
Consider a one-pot procedure where the ammonia source is present during the isocyanate formation, though this may require careful optimization of conditions.
-
-
-
Hydantoin Formation:
-
Cause: Intramolecular cyclization of the newly formed urea can lead to the formation of a hydantoin derivative, especially under acidic or basic conditions or at elevated temperatures.[4]
-
Solution:
-
Maintain a neutral pH during the reaction and work-up.
-
Avoid excessive heat during the reaction and purification steps.
-
Promptly work up the reaction mixture upon completion.
-
-
-
Hydrolysis Products:
-
Cause: The methyl ester is susceptible to hydrolysis, particularly under basic conditions, yielding the corresponding carboxylic acid. The isocyanate intermediate is also readily hydrolyzed back to the amine in the presence of water.
-
Solution:
-
Use anhydrous solvents and reagents.
-
Perform the reaction under an inert atmosphere.
-
Use non-aqueous work-up procedures where possible.
-
-
Caption: Potential side reactions in the synthesis of Methyl N-(aminocarbonyl)phenylalaninate.
Problem 3: Difficult Purification
Q: I am struggling to purify the final product. What are the best practices for purification?
A: Purifying Methyl N-(aminocarbonyl)phenylalaninate can be challenging due to its polarity and potential for degradation.
-
Column Chromatography:
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is often effective. Start with a lower polarity and gradually increase it to elute the product.
-
Monitoring: Use thin-layer chromatography (TLC) to monitor the separation and identify the fractions containing the pure product. A suitable stain, such as potassium permanganate or ninhydrin (if there is any unreacted starting material), can be used for visualization.
-
-
Recrystallization:
-
Solvent System: Finding a suitable solvent system is key. A mixture of solvents, such as ethyl acetate/hexane or methanol/diethyl ether, can be effective. The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent system and allow it to cool slowly to form crystals. Seeding with a small crystal of pure product can sometimes induce crystallization.
-
-
Characterization:
-
After purification, confirm the identity and purity of the product using analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared (IR) spectroscopy. The IR spectrum should show characteristic peaks for the N-H, C=O (ester and urea), and C-N bonds.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best method to prepare the L-phenylalanine methyl ester hydrochloride starting material?
A1: A common and effective method is the Fischer esterification of L-phenylalanine with methanol in the presence of an acid catalyst, such as thionyl chloride (SOCl₂) or hydrogen chloride (HCl) gas.[1][2] The reaction with thionyl chloride is often preferred as it produces gaseous byproducts that are easily removed.
Q2: Can I use urea directly as a carbamoylating agent instead of generating an isocyanate?
A2: While direct carbamoylation with urea is possible for some substrates, it often requires harsh conditions (high temperatures) which can lead to decomposition of the starting material or product, as well as the formation of side products. The isocyanate-based methods generally offer milder reaction conditions and better control over the reaction.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable eluent system to separate the starting material, intermediate (if stable enough), and product. The disappearance of the starting material spot and the appearance of the product spot indicate the progress of the reaction. Staining with ninhydrin can be useful for visualizing the starting amine.
Q4: What are the safety precautions I should take when working with phosgene equivalents like triphosgene?
A4: Triphosgene is a toxic and moisture-sensitive solid. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. It is crucial to quench any residual triphosgene with a suitable reagent, such as a solution of sodium hydroxide and an amine, before disposal.[5]
Q5: My final product appears to be racemizing. What could be the cause?
A5: Racemization can occur at the α-carbon of the phenylalanine moiety, especially under harsh basic or acidic conditions or at elevated temperatures. The α-proton can be abstracted, leading to a loss of stereochemical integrity. To minimize racemization, it is important to use mild reaction conditions, maintain a neutral pH, and avoid prolonged heating.
IV. Experimental Protocols
Protocol 1: Synthesis of L-Phenylalanine Methyl Ester Hydrochloride
-
Suspend L-phenylalanine (1 eq) in anhydrous methanol.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.1-1.2 eq) dropwise while maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., methanol/diethyl ether) to obtain pure L-phenylalanine methyl ester hydrochloride.[1][2]
Protocol 2: Synthesis of Methyl N-(aminocarbonyl)phenylalaninate via Isocyanate Intermediate
-
To a solution of L-phenylalanine methyl ester hydrochloride (1 eq) in an anhydrous solvent (e.g., dichloromethane) at 0 °C, add a base (e.g., triethylamine, 2.2 eq) to liberate the free amine.
-
In a separate flask, prepare a solution of triphosgene (0.4 eq) in the same anhydrous solvent.
-
Slowly add the triphosgene solution to the amine solution at 0 °C under an inert atmosphere.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the formation of the isocyanate by IR spectroscopy (a strong absorption around 2250-2270 cm⁻¹).
-
Once the isocyanate formation is complete, bubble anhydrous ammonia gas through the reaction mixture or add a solution of ammonia in an appropriate solvent.
-
Stir the reaction until the isocyanate peak in the IR spectrum disappears.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
V. References
-
PrepChem. Synthesis of phenylalanine methyl ester isocyanate. Available from: [Link]
-
Google Patents. US20160090352A1 - Process for the purification of melphalan. Available from:
-
Google Patents. WO2016170544A1 - Process for the preparation of (2s)-n-((s)-1-((s)-4-methyl-1-((r)-2-methyl oxiran-2-yl)-1-oxopentan-2-ylcarbamoyl)-2-phenylethyl)-2-((s)-2-(2-morpholino acetamido)-4-phenylbutanamido)-4. Available from:
-
ResearchGate. Synthesis and Crystal Structure Analysis of Methyl 2Hydroxyimino3-phenyl-propionate. Available from: [Link]
-
PubMed. Reactions of 4 methylphenyl isocyanate with amino acids. Available from: [Link]
-
ResearchGate. Synthesis and crystal structure of methyl ester of 3-phenyl-2-thioureido-propanoic acid. Available from: [Link]
-
Asian Journal of Chemistry. Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Available from: [Link]
-
Verlag der Zeitschrift für Naturforschung. Phenylenebis(iminocarbonyl)]di(L-phenylalanine) and Crystal Structure of Its Supramolecular Coordination Polymer with Lead(II). Available from: [Link]
-
University of Sheffield. Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride. Available from: [Link]
-
ResearchGate. Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E | Request PDF. Available from: [Link]
-
ResearchGate. Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-Isocyanato-3-Phenylpropanoate | Request PDF. Available from: [Link]
-
MDPI. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Available from: [Link]
-
Periodica Polytechnica Chemical Engineering. an approach for eliminating phenyl isocyanate from solvent used in isocyanate production. Available from: [Link]
-
Organic Syntheses. Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids. Available from: [Link]
-
State of New Jersey Department of Health. THE ISOCYANATES. Available from: [Link]
-
PubMed. Mechanisms and consequences of carbamoylation. Available from: [Link]
-
ResearchGate. N-methylation and decarboxylation side reaction during the melt polymerization from DMFDCA and CHDM. Available from: [Link]
-
Frontiers. Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. Available from: [Link]
-
PMC. Exploration and Pharmacokinetic Profiling of Phenylalanine Based Carbamates as Novel Substance P 1–7 Analogues. Available from: [Link]
-
Organic Syntheses. 4 - Organic Syntheses Procedure. Available from: [Link]
-
PubMed. Purification and characterization of N-methylalanine dehydrogenase. Available from: [Link]
-
PubMed. Demethylation kinetics of aspartame and L-phenylalanine methyl ester in aqueous solution. Available from: [Link]
-
PMC. Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum. Available from: [Link]
-
RSC Publishing. Self-assembly of l-phenylalanine amino acid: electrostatic induced hindrance of fibril formation. Available from: [Link]
Sources
- 1. WO2016170544A1 - Process for the preparation of (2s)-n-((s)-1-((s)-4-methyl-1-((r)-2-methyl oxiran-2-yl)-1-oxopentan-2-ylcarbamoyl)-2-phenylethyl)-2-((s)-2-(2-morpholino acetamido)-4-phenylbutanamido)-4-methylpentanamide - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. prepchem.com [prepchem.com]
- 4. Reactions of 4 methylphenyl isocyanate with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. michigan.gov [michigan.gov]
Technical Support Center: Purification of Methyl N-(aminocarbonyl)phenylalaninate
Welcome to the technical support center for the purification of Methyl N-(aminocarbonyl)phenylalaninate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important amino acid derivative.
Introduction
Methyl N-(aminocarbonyl)phenylalaninate, a urea-containing derivative of phenylalanine methyl ester, is a valuable building block in medicinal chemistry and peptide synthesis. Its purification can be challenging due to its polarity and potential for forming a variety of impurities during synthesis. This guide provides a framework for understanding and overcoming these purification hurdles, ensuring the high purity required for downstream applications.
Anticipated Synthesis and Potential Impurities
A common and efficient method for the synthesis of Methyl N-(aminocarbonyl)phenylalaninate involves the reaction of L-phenylalanine methyl ester with an isocyanate source. A plausible synthetic route is the reaction of L-phenylalanine methyl ester hydrochloride with a cyanate salt or the reaction with an isocyanate generating reagent like triphosgene.[1][2]
A general reaction scheme is as follows:
Understanding the potential impurities is the first step toward developing a successful purification strategy.
Table 1: Potential Impurities and Their Sources
| Impurity | Potential Source |
| Unreacted L-phenylalanine methyl ester | Incomplete reaction. |
| Symmetrically disubstituted urea (bis-L-phenylalanine methyl ester urea) | Reaction of the product with another molecule of L-phenylalanine methyl ester. |
| Unreacted isocyanate source or its by-products | Excess reagent or incomplete quenching. |
| Side-products from isocyanate reactions | Reaction of the isocyanate with water (forming an unstable carbamic acid that can decompose to an amine and CO2) or other nucleophiles present in the reaction mixture. |
| Solvent residues | Incomplete removal of reaction or work-up solvents. |
Purification Strategy Workflow
A systematic approach is crucial for the successful purification of Methyl N-(aminocarbonyl)phenylalaninate. The following workflow provides a logical sequence of steps to achieve high purity.
Caption: General purification workflow for Methyl N-(aminocarbonyl)phenylalaninate.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and issues encountered during the purification of Methyl N-(aminocarbonyl)phenylalaninate.
FAQ 1: My crude product is an oil and won't solidify. How can I proceed with purification?
Answer: It is not uncommon for N-protected amino acid esters to be obtained as oils, especially if residual solvents are present.
-
Troubleshooting Steps:
-
High-Vacuum Drying: Ensure all volatile solvents are removed by drying the crude product under high vacuum for an extended period. Gentle heating (e.g., 30-40 °C) can aid this process, but be cautious of potential thermal degradation.
-
Trituration: Attempt to induce solidification by trituration. This involves adding a small amount of a non-solvent (a solvent in which your product is insoluble, but the impurities might be soluble) and scratching the inside of the flask with a glass rod. Hexanes or diethyl ether are often good starting points for this.
-
Proceed with Chromatography: If the product remains an oil, the most effective purification method will be column chromatography.
-
FAQ 2: I am seeing multiple spots on my TLC plate close to the product spot. How can I improve the separation?
Answer: Poor separation on TLC indicates that the impurities have similar polarities to your product.
-
Troubleshooting Steps:
-
Solvent System Optimization: Systematically vary the polarity of your eluent. For urea derivatives, which can exhibit strong hydrogen bonding, adding a small amount of a polar solvent like methanol to a dichloromethane or ethyl acetate/hexane mixture can significantly alter the separation.[3]
-
Alternative Stationary Phases: If optimizing the mobile phase on silica gel is unsuccessful, consider using a different stationary phase. Amine-functionalized silica can be effective for the purification of amines and other basic compounds, potentially offering different selectivity.[4]
-
Two-Dimensional TLC: To confirm if you have co-eluting spots, you can run a 2D TLC. Run the plate in one solvent system, dry it, rotate it 90 degrees, and run it in a different solvent system.
-
FAQ 3: My yield is very low after recrystallization. What can I do to improve it?
Answer: Low recovery from recrystallization is a common issue and can be addressed by carefully selecting the solvent and optimizing the procedure.
-
Troubleshooting Steps:
-
Solvent Screening: The ideal recrystallization solvent should dissolve your compound when hot but not when cold.[5] Test a range of solvents on a small scale. Good starting points for polar molecules like urea derivatives include ethanol, isopropanol, acetonitrile, or mixtures of these with water.[3]
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve your crude product. Adding too much solvent will keep your product in solution even after cooling. It is better to add less solvent initially and add more in small portions until everything dissolves.[6]
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals and minimizes the co-precipitation of impurities.
-
Recover from Mother Liquor: Concentrate the mother liquor (the solution remaining after filtration) and attempt a second recrystallization to recover more product.
-
FAQ 4: How can I be sure that the impurity is the symmetrically disubstituted urea?
Answer: The symmetrically disubstituted urea is a common byproduct in urea synthesis.[7]
-
Identification Methods:
-
Mass Spectrometry (MS): This is the most direct method. The symmetrically disubstituted urea will have a molecular weight corresponding to two molecules of L-phenylalanine methyl ester linked by a carbonyl group, minus two protons.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR spectrum of the symmetrical urea will show only one set of peaks for the phenylalanine methyl ester moiety, while the 13C NMR will have a characteristic carbonyl signal for the urea group.
-
Reference Standard: If possible, synthesize a small amount of the suspected impurity to use as a reference standard for TLC or HPLC comparison.
-
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general guideline for the recrystallization of Methyl N-(aminocarbonyl)phenylalaninate. The ideal solvent should be determined experimentally.
-
Solvent Selection:
-
Place a small amount of the crude product (approx. 20-30 mg) into several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, water, or mixtures thereof) to each tube.
-
Observe the solubility at room temperature. A good solvent will not dissolve the compound at room temperature.
-
Gently heat the tubes and observe solubility. The ideal solvent will dissolve the compound upon heating.
-
Allow the clear solutions to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a significant amount of crystals.
-
-
Recrystallization Procedure:
-
Place the crude Methyl N-(aminocarbonyl)phenylalaninate in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to dissolve the solid completely.
-
If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered through a fluted filter paper.
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Protocol 2: Purification by Flash Column Chromatography
Flash chromatography is a powerful technique for purifying oils or solids when recrystallization is not effective.[8]
-
TLC Analysis and Solvent System Selection:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., mixtures of hexanes/ethyl acetate, dichloromethane/methanol).
-
The ideal solvent system will give a good separation of the product from impurities, with the product having an Rf value of approximately 0.2-0.4.[3]
-
-
Column Preparation and Loading:
-
Select an appropriately sized flash chromatography column based on the amount of crude material. A general rule of thumb is a silica gel to crude product ratio of 50:1 to 100:1 (w/w) for difficult separations.
-
Pack the column with silica gel using the chosen eluent.
-
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel.
-
Evaporate the solvent from the silica gel-adsorbed sample and load the dry powder onto the top of the packed column.
-
-
Elution and Fraction Collection:
-
Elute the column with the chosen solvent system. A gradient elution (gradually increasing the polarity of the eluent) may be necessary for optimal separation.
-
Collect fractions and monitor the elution of the product by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified Methyl N-(aminocarbonyl)phenylalaninate.
-
Purity Assessment
After purification, it is essential to confirm the purity and identity of the final product.
Table 2: Recommended Analytical Techniques for Purity Assessment
| Technique | Purpose |
| Thin-Layer Chromatography (TLC) | Rapid assessment of purity and comparison to starting materials. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative assessment of purity. |
| Nuclear Magnetic Resonance (1H and 13C NMR) Spectroscopy | Structural confirmation and identification of impurities. |
| Mass Spectrometry (MS) | Confirmation of molecular weight. |
| Melting Point | A sharp melting point range is indicative of high purity for a crystalline solid. |
Troubleshooting Decision Tree
The following diagram provides a logical path for troubleshooting common purification challenges.
Caption: Decision tree for troubleshooting the purification of Methyl N-(aminocarbonyl)phenylalaninate.
References
- Tsai, J. H., Takaoka, L. R., Powell, N. A., & Nowick, J. S. (2002). Synthesis of Amino Acid Ester Isocyanates: Methyl (S)
- Brindisi, M., Maramai, S., Gemma, S., Brogi, S., Grillo, A., Di Cesare Mannelli, L., & Gabellieri, E. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 24(15), 2795.
- BenchChem. (2025).
- University of Rochester.
- NileRed. (2016, February 1).
- Organic Syntheses. Urea, phenyl-, and.
- Urea Form
- Nowick, J. S. (2002). Synthesis of Amino Acid Ester Isocyanates: Methyl (S)
- Groszek, G. (2002). A convenient method of synthesis of unsymmetrical urea derivatives. Organic Process Research & Development, 6(5), 759–761.
- Teledyne ISCO. (n.d.).
- Gayo, L. M., & Suto, M. J. (1997). A convenient synthesis of amino acid methyl esters. Molecules, 2(5), 88-90.
- Thompson, L. A., & Ellman, J. A. (1996). Synthesis and applications of small molecule libraries. Chemical reviews, 96(1), 555-600.
- Gallou, I., et al. (2005). J. Org. Chem., 2005, 70.
- Santai Technologies. (n.d.).
- Dembinski, R. (2010). General method for purification of α-amino acid-N-carboxyanhydrides using flash chromatography. The Journal of organic chemistry, 75(24), 8534–8537.
- BOC Sciences. (n.d.). Urea Impurities.
- Tsai, J. H., et al. (2002). Synthesis of Amino Acid Ester Isocyanates: Methyl (S)
- Brindisi, M., et al. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 24(15), 2795.
- BenchChem. (2025).
- University of Rochester.
- NileRed. (2016).
- Organic Syntheses. Urea, phenyl-, and.
- Urea Form
- Teledyne ISCO.
- Gayo, L. M., & Suto, M. J. (1997). A convenient synthesis of amino acid methyl esters. Molecules, 2(5), 88-90.
- Thompson, L. A., & Ellman, J. A. (1996). Synthesis and applications of small molecule libraries. Chemical reviews, 96(1), 555-600.
- Gallou, I., et al. (2005). J. Org. Chem., 2005, 70.
- Santai Technologies.
- Dembinski, R. (2010). General method for purification of α-amino acid-N-carboxyanhydrides using flash chromatography. The Journal of organic chemistry, 75(24), 8534–8537.
- BOC Sciences. Urea Impurities.
Sources
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- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US7241866B2 - Using amines or amino acids as mobile phase modifiers in chromatography - Google Patents [patents.google.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. youtube.com [youtube.com]
- 7. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 8. General method for purification of α-amino acid-n-carboxyanhydrides using flash chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Coupling of N-Methylated Amino Acids in SPPS
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of incorporating N-methylated amino acids into their peptide sequences. N-methylation is a critical tool for modulating the pharmacokinetic profiles of peptide therapeutics, enhancing properties like enzymatic stability and cell permeability.[1][2] However, the inherent steric hindrance of these residues presents significant synthetic challenges.[2][3][4][5]
This resource provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to help you overcome these hurdles and achieve high-purity, high-yield synthesis of N-methylated peptides.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and concerns regarding the synthesis of N-methylated peptides.
Q1: Why is coupling N-methylated amino acids so difficult compared to standard amino acids?
The primary challenge is steric hindrance . An N-methylated amino acid has a methyl group on its backbone amide nitrogen, transforming it from a primary amine into a bulkier secondary amine.[4] This methyl group physically obstructs the approach of the incoming activated amino acid's carboxyl group, dramatically slowing down the rate of peptide bond formation.[4][6] This can lead to incomplete coupling reactions, resulting in deletion sequences (peptides missing an amino acid) and significantly lower final yields.[4] The problem is especially severe when attempting to couple two consecutive N-methylated residues.[1][4]
Diagram 1: Steric Hindrance in N-Methylated Amino Acids
Caption: Steric hindrance from the N-methyl group obstructs coupling.
Q2: Which coupling reagents are the most effective for these difficult couplings?
Standard carbodiimide reagents like DCC or DIC are often inefficient for N-methylated couplings.[6][7] High-reactivity uronium/aminium or phosphonium salt-based reagents are strongly recommended.[6]
-
Uronium/Aminium Salts: HATU , HCTU, and COMU are highly effective choices.[6][8] HATU, in particular, is frequently cited for successful couplings of N-methylated residues.[1][9]
-
Phosphonium Salts: PyAOP and PyBOP , especially when used with an additive like HOAt, are excellent alternatives.[6] For the most challenging couplings, the more reactive brominated version, PyBrOP , can be employed.[6][8][10]
Q3: How do I know if my coupling reaction is incomplete? The standard Kaiser test doesn't work.
You are correct; the Kaiser test, which detects primary amines, gives a false negative for the secondary amine of an N-methylated residue.[11] The recommended alternative is the bromophenol blue (BPB) test .[1][6]
-
Positive Result (Incomplete Coupling): Unreacted free secondary amines on the resin are basic and will turn the yellow BPB solution blue or green.[1][6]
-
Negative Result (Complete Coupling): If all amines have been coupled, the solution will remain yellow.[1][6]
Q4: Is there an alternative to using expensive, pre-synthesized N-methylated amino acids?
Yes, on-resin N-methylation is a viable and cost-effective strategy.[6][12] This involves coupling a standard amino acid and then methylating its backbone nitrogen while it is still attached to the solid support.[6] A common and efficient method is the Fukuyama-Mitsunobu reaction or a similar three-step procedure involving:
-
Activation of the amine with an o-nitrobenzenesulfonyl (o-NBS) group.
-
Methylation using an agent like dimethyl sulfate.[12]
-
Removal of the o-NBS protecting group to reveal the N-methylated amine, ready for the next coupling.[12][13]
Part 2: Troubleshooting Guide for N-Methylated SPPS
This guide provides a systematic approach to diagnosing and solving common problems encountered during the synthesis of N-methyl-rich peptides.
Diagram 2: Troubleshooting Workflow for N-Methylated SPPS
Caption: A logical workflow for troubleshooting difficult couplings.
Problem 1: Mass Spectrometry shows significant deletion sequences at the N-methylated residue.
-
Primary Cause: Incomplete coupling of the N-methylated amino acid or the subsequent residue onto the N-methylated N-terminus.
-
Diagnostic Confirmation: A positive bromophenol blue test after the coupling step confirms the presence of unreacted secondary amines.[6]
-
Solutions & Protocols:
-
Switch to a More Potent Coupling Reagent: If you are using HBTU or another less reactive agent, switching is critical. HATU is an excellent first choice.[1]
-
Optimize the Coupling Protocol (Double Coupling): Do not assume a single coupling will suffice. A double coupling is often necessary.[6]
-
Employ Microwave-Assisted SPPS: Microwave energy can dramatically accelerate slow reactions and drive difficult couplings to completion, often reducing reaction times from hours to minutes and improving purity.[3][5][14][15]
-
Protocol 1: Optimized Double-Coupling with HATU
This protocol is designed to maximize the coupling efficiency for a sterically hindered Fmoc-N-methyl-amino acid.
-
Resin Preparation: After standard Fmoc deprotection of the N-terminal amine, wash the resin thoroughly with DMF (3 x 1 min).
-
Pre-activation (First Coupling):
-
First Coupling Reaction:
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.[4]
-
-
Monitoring and Recoupling:
-
Final Wash: Once the coupling is complete (BPB test is yellow), wash the resin thoroughly with DMF (5 x 1 min) to remove all excess reagents before proceeding to the next deprotection step.
Problem 2: The final peptide has low purity with multiple, hard-to-separate peaks in the HPLC.
-
Potential Cause 1: Racemization. The activation of N-methylated amino acids, especially with strong bases and extended reaction times, can be susceptible to racemization (epimerization), leading to diastereomeric impurities that are difficult to separate.[16][17]
-
Potential Cause 2: Peptide Aggregation. Highly hydrophobic or N-methyl-rich sequences can aggregate on the solid support, blocking reactive sites and leading to a cascade of incomplete reactions.[6]
-
Solutions & Protocols:
-
To Minimize Racemization:
-
Use Additives: Always use additives like HOBt, HOAt, or Oxyma Pure in your coupling reactions, as they are known to suppress racemization.[8][18][19]
-
Optimize Base: Use the weakest base possible that still facilitates the reaction. In cases of severe racemization risk, consider substituting DIEA with a less hindered base like N-methylmorpholine (NMM).[6][8] Also, use the minimum necessary equivalents of the base.
-
Control Temperature: Avoid excessive heat unless using a controlled microwave synthesizer. If performing the reaction at room temperature, consider cooling to 0°C during the pre-activation step.[20]
-
-
To Combat Aggregation:
-
Change Solvent: N-Methyl-2-pyrrolidone (NMP) is often superior to DMF at disrupting secondary structures and improving solvation of the growing peptide chain.[6][9]
-
Incorporate Chaotropic Agents: Adding chaotropic salts like LiCl to the coupling mixture can help break up aggregates.
-
Use Pseudoprolines: If the sequence allows, strategically incorporating pseudoproline dipeptides can disrupt interchain hydrogen bonding and significantly improve synthesis outcomes.[4]
-
-
Part 3: Data & Reagent Comparison
The choice of coupling reagent is one of the most critical parameters for success. The following table summarizes the key characteristics of reagents commonly used for coupling N-methylated amino acids.
Table 1: Comparison of Coupling Reagents for N-Methylated Residues
| Coupling Reagent | Chemical Class | Relative Reactivity | Key Advantages | Key Considerations |
| HATU | Uronium/Aminium Salt | Very High | Widely documented success for N-methyl couplings; rapid activation.[1][8] | By-products can cause side reactions (guanidinylation) if used in large excess.[6] |
| HBTU/HCTU | Uronium/Aminium Salt | High | Effective, but generally considered less potent than HATU for N-methyl residues.[1] | May not be sufficient for consecutive N-methyl couplings. |
| COMU | Uronium/Aminium Salt | Very High | Reactivity comparable to HATU; Oxyma-based by-products are safer and more soluble.[8] | Excellent for both conventional and microwave-assisted SPPS.[8] |
| PyBOP | Phosphonium Salt | High | A strong performer, especially with HOAt.[10] | By-product (HMPA) is a suspected carcinogen, requiring careful handling. |
| PyBrOP | Phosphonium Salt | Extremely High | One of the most reactive agents available; useful for the most stubborn couplings.[8][10] | High reactivity increases the risk of racemization; should be used judiciously.[8] |
| DIC/Oxyma | Carbodiimide | Moderate | Cost-effective and reduces racemization risk compared to other methods. | Often too slow and inefficient for sterically demanding N-methyl couplings.[6][7] |
References
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM.com. [Link]
-
Rodriguez, H., et al. (2010). A Convenient Microwave-Enhanced Solid-Phase Synthesis of Short Chain N-methyl-rich Peptides. PubMed. [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered Non-Standard Amino Acids. AWS. [Link]
-
ResearchGate. (n.d.). A convenient microwave-enhanced solid-phase synthesis of short chain N -methyl-rich peptides | Request PDF. ResearchGate. [Link]
-
Protein Technologies, Inc. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. PTI. [Link]
- Albericio, F., & Kruger, H. G. (Eds.). (2015). Microwave-assisted Peptide Synthesis. Books.
-
Biron, E., et al. (2006). Optimized selective N-methylation of peptides on solid support. PubMed. [Link]
-
Sletten, E. T., et al. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. Chemical Communications. [Link]
-
Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry. [Link]
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping. AAPPTec. [Link]
-
Angell, Y. L. (2016). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments. [Link]
-
Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. [Link]
-
AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. AAPPTec. [Link]
-
ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. ResearchGate. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. RSC. [Link]
-
Indian Academy of Sciences. (n.d.). A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. IAS. [Link]
-
ResearchGate. (n.d.). Highly Efficient Synthesis of Sterically Hindered Peptides Containing N-Methylated Amino Acid Residues using a Novel 1 H-Benzimidazolium Salt | Request PDF. ResearchGate. [Link]
-
Kar, P., et al. (2018). Protein stabilization by tuning the steric restraint at the reverse turn. PMC - NIH. [Link]
-
McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Journal of Chemistry. [Link]
- Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.
-
Reddit. (2023, November 15). SPPS for N Methylated Peptides. Reddit. [Link]
-
Amerigo Scientific. (n.d.). Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins. Amerigo Scientific. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. bachem.com [bachem.com]
- 9. books.rsc.org [books.rsc.org]
- 10. merckmillipore.com [merckmillipore.com]
- 11. peptide.com [peptide.com]
- 12. Optimized selective N-methylation of peptides on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A convenient microwave-enhanced solid-phase synthesis of short chain N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. Thieme E-Books & E-Journals [thieme-connect.de]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 20. peptide.com [peptide.com]
Technical Support Center: N-Methylated Peptide Synthesis
Topic: Troubleshooting & Optimization Guide for N-Methylated Peptide Synthesis Content Type: Technical Support / FAQs Audience: Senior Researchers & Drug Development Scientists
Introduction: The N-Methylation Paradox
As a Senior Application Scientist, I often see N-methylation described as a "magic bullet" for peptide drug discovery. Indeed, replacing a backbone amide proton with a methyl group can dramatically improve metabolic stability, membrane permeability, and conformational rigidity.
However, this modification introduces a paradox: the very properties that make N-methylated peptides desirable drugs—steric bulk and lack of hydrogen bonding—make them exceptionally difficult to synthesize. The methyl group acts as a steric wall, blocking the approach of the next amino acid during coupling, and the secondary amine is far less nucleophilic than a primary amine.
This guide moves beyond standard protocols to address the specific failure modes of N-methylated synthesis: incomplete couplings, racemization, and on-resin aggregation.
Part 1: Diagnostic Workflow
Before altering reagents, determine where the synthesis is failing. Use this decision matrix to isolate the issue.
Caption: Decision matrix for isolating failure modes in N-methylated peptide synthesis (Synthesis vs. Coupling vs. Monitoring).
Part 2: Critical Troubleshooting (Q&A)
Category 1: Coupling TO the N-Methylated Residue
The most common failure point. The secondary amine is sterically hindered and electronically less reactive.
Q: I am using HATU/DIEA to couple the next amino acid to my N-methylated residue, but the reaction stalls at 60% conversion. What now?
A: HATU is excellent, but for N-methylated secondary amines, it may not generate a reactive enough electrophile to overcome the steric barrier. You have two escalation paths:
-
Switch to PyAOP or COMU: PyAOP (a phosphonium salt) often outperforms uronium salts (HATU) in difficult cyclizations and hindered couplings because it avoids the formation of guanidinium by-products which can terminate the chain.
-
The "Nuclear Option" - BTC (Bis-trichloromethyl carbonate): If standard reagents fail, you must use BTC (Triphosgene). This generates an acid chloride in situ, which is the most reactive species available for amide bond formation.
Protocol: BTC-Mediated Coupling (The "Biron" Method) Note: Perform in a fume hood. BTC generates phosgene.
| Reagent | Equivalents | Role |
| Fmoc-Amino Acid | 5.0 eq | Building Block |
| BTC | 1.65 eq | Activator (0.33 eq per AA carboxyl) |
| 2,4,6-Collidine | 14.0 eq | Base (Non-nucleophilic) |
| THF/DCM | Solvent | Anhydrous (Critical) |
-
Step 1: Dissolve Fmoc-AA and BTC in anhydrous THF.
-
Step 2: Add Collidine slowly (exothermic). A suspension will form (acyl chloride).
-
Step 3: Add this suspension immediately to the resin-bound N-methyl amine.
-
Step 4: React for 60 minutes.
Why this works: The acid chloride is small and hyper-reactive, bypassing the steric wall that blocks the bulky HATU-active ester complex [1].
Category 2: On-Resin N-Methylation (The Nosyl Strategy)
Synthesizing the N-methylated building block directly on the solid phase.
Q: I am trying to N-methylate on-resin using the Miller-Scanlan protocol, but the methylation step is incomplete. Why?
A: The Miller-Scanlan (Nosyl) method involves three steps: Sulfonylation, Alkylation (Methylation), and Desulfonylation. Incomplete methylation usually stems from wet solvents or insufficient base strength during the alkylation step.
Troubleshooting Checklist:
-
Solvent: Are you using anhydrous NMP or DMF? Water kills the alkylation.
-
Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is standard. If DBU fails, switch to MTBD (7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene), which is a stronger, non-ionic base capable of deprotonating the sulfonamide more effectively.
-
Reagent: Use Methyl 4-nitrobenzenesulfonate or Methyl Iodide (MeI). MeI is more reactive but harder to handle.
Visualizing the Nosyl Workflow:
Caption: The 3-step Miller-Scanlan Nosyl protection strategy for site-specific N-methylation [2].
Category 3: Racemization
The hidden enemy. N-methyl amino acids lose chiral integrity easily.
Q: My LC-MS shows a doublet peak with the same mass (M+H). Is this racemization?
A: Yes, this is likely a diastereomer. N-methylated amino acids are highly prone to racemization during activation (when they are the carboxylic acid component).[1]
-
Mechanism: Unlike standard amino acids, N-methyl amino acids lack the amide proton. This facilitates the formation of an oxazolonium ion intermediate, which readily epimerizes.
Corrective Actions:
-
Avoid HATU/DIEA for this specific coupling: The high basicity of DIEA promotes oxazolonium formation.
-
Use DIC/Oxyma: This carbodiimide method is less basic and suppresses racemization significantly compared to uronium salts.
-
Pre-activation: Do not pre-activate N-methyl amino acids for long periods. Add the base immediately before adding to the resin.
Category 4: Monitoring & Quality Control
Q: I used the Kaiser test to check if the coupling to the N-methyl group worked, and it stayed yellow (negative). But the sequence failed. Why?
A: The Kaiser test (Ninhydrin) does NOT detect secondary amines. It relies on the formation of Ruhemann's Purple, which requires a primary amine. A negative Kaiser test on an N-methyl residue is a false negative—it tells you nothing.
The Solution: Chloranil or Isatin Tests You must use a test specific for secondary amines.[2][3]
| Test | Target | Positive Result (Amine Present) | Notes |
| Kaiser (Ninhydrin) | Primary Amines | Dark Blue | useless for N-Me residues. |
| Chloranil | Secondary Amines | Dark Blue/Green | Reliable. Acetaldehyde + p-chloranil.[3] |
| Isatin | Proline/N-Me | Blue | Requires heating.[3] |
Part 3: References
-
Biron, E., et al. (2006).[4] Optimized selective N-methylation of peptides on solid support.[5][6] Journal of Peptide Science, 12(3), 213–219.
-
Miller, S. C., & Scanlan, T. S. (1997).[4][7] Site-selective N-methylation of peptides on solid support.[5][6] Journal of the American Chemical Society, 119(10), 2301–2302.
-
Teixidó, M., et al. (2005).[7] Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153–166.[7]
-
Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products. Tetrahedron Letters, 31(2), 205-208.
Sources
- 1. bachem.com [bachem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. US20090264620A1 - N-Methylation of amino acids - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 7. peptide.com [peptide.com]
preventing diketopiperazine formation with N-methylated amino acids
Technical Support Center: Mitigating Diketopiperazine (DKP) Formation in N-Methylated Peptides
Introduction: The "Stealth" Cleavage
Welcome to the Advanced Peptide Synthesis Support Center. You are likely here because your synthesis of an N-methylated peptide failed, resulting in a truncated sequence missing the C-terminal dipeptide, or a drastically low yield.
The Core Problem: N-methylated amino acids (and Prolines) are structurally predisposed to form Diketopiperazines (DKPs). Unlike standard steric hindrance which merely slows coupling, DKP formation is a terminal side reaction . It chemically cleaves your peptide from the resin during the Fmoc-deprotection step of the second amino acid.
This guide provides the mechanistic understanding, troubleshooting logic, and validated protocols to bypass this failure mode.
Module 1: Mechanism & Risk Assessment
DKP formation is not random; it is driven by conformation. Standard peptide bonds prefer the trans conformation (reducing steric clash). However, N-methylation (or the cyclic nature of Proline) lowers the energy barrier for the cis conformation.
In the cis state, the free N-terminal amine (after deprotection) is positioned in perfect proximity to the carbonyl carbon of the resin-bound ester.
Visualizing the Failure Mode
The following diagram illustrates the "Back-Biting" mechanism that cleaves your peptide.
Figure 1: The DKP "Back-Biting" Mechanism. The N-methyl group promotes a cis-amide bond, allowing the amine to attack the resin ester, releasing the cyclic DKP and leaving a hydroxyl-functionalized resin.
Risk Factor Matrix
| Risk Level | Sequence Characteristics | Recommended Action |
| Critical | C-term is Pro-Pro or N(Me)-Pro | Mandatory: Use 2-CTC Resin + Dipeptide Building Block. |
| High | C-term is Gly-N(Me)AA or Pro-N(Me)AA | Strongly Advised: Use 2-CTC Resin. Optimized Deprotection. |
| Moderate | N(Me)AA at position 2 (e.g., X-N(Me)Ala-Resin) | Advised: Use 2-CTC Resin.[1][2] Avoid heating during deprotection. |
| Low | Standard amino acids (Ala, Leu, etc.) | Standard Wang or Rink Amide resin is acceptable. |
Module 2: Troubleshooting Guide
Use this decision tree to diagnose your synthesis failure and select the correct remedy.
Figure 2: Diagnostic logic for distinguishing between DKP formation and standard coupling difficulties.
Detailed Solutions
Issue 1: The "Ghost" Peptide (DKP Formation)
-
Diagnosis: You see a large peak for the resin-bound sequence minus the first two amino acids. The cleaved DKP is washed away in the waste stream.[3]
-
Root Cause: The ester linkage to the resin is too labile (e.g., Benzyl ester on Wang resin) or the base exposure was too long.
-
Fix:
-
Switch to 2-Chlorotrityl Chloride (2-CTC) Resin: The massive trityl group creates a "steric wall" that prevents the amine from reaching the ester carbonyl.[1]
-
Modify Deprotection: Standard 20% Piperidine is too slow and basic. Use 5% Piperazine + 2% DBU . This cocktail removes Fmoc rapidly (reducing exposure time) but DBU is non-nucleophilic, reducing the risk of base-catalyzed cyclization [1].
-
Issue 2: Coupling Failure onto N-Methyl AA
-
Diagnosis: You have the full sequence, but the yield is <10%.
-
Root Cause: The N-methyl group on the resin-bound amine sterically blocks the incoming activated amino acid.
-
Fix:
-
Switch Coupling Reagents: PyBOP/HBTU are insufficient. Use HATU or COMU with HOAt .
-
Double Coupling: Perform the coupling twice (2 x 1 hr).
-
Controlled Heat: Heat to 50°C during coupling only. Never heat during deprotection of the subsequent residue.
-
Module 3: Experimental Protocols
Protocol A: Loading 2-Chlorotrityl Chloride (2-CTC) Resin
This is the Gold Standard for preventing DKP.
-
Swell Resin: Place 2-CTC resin (1.0 eq) in a reactor and swell in dry DCM (10 mL/g) for 20 min.
-
Prepare AA Solution: Dissolve Fmoc-AA-OH (1.0 - 1.2 eq) in dry DCM. Add DIPEA (4.0 eq).
-
Note: Do not use a large excess of AA; low loading (0.3 - 0.6 mmol/g) is preferred to reduce aggregation.
-
-
Loading: Add solution to resin.[4] Agitate for 2 hours at Room Temperature (RT).
-
Capping: Add Methanol (1 mL/g resin) to the reaction mixture (to cap unreacted chlorides). Agitate for 15 min.
-
Wash: Drain and wash with DCM (3x), DMF (3x), DCM (3x).
Protocol B: DKP-Suppressed Fmoc Removal
Use this for the first 2-3 cycles if N-methyl/Proline residues are present at the C-terminus.
Reagent: 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) + 5% Piperazine in NMP (or DMF).[1][3][5]
-
Drain the resin after coupling.
-
Short Treatment: Add deprotection cocktail. Agitate for 30 seconds . Drain.
-
Main Treatment: Add fresh deprotection cocktail. Agitate for 3 minutes . Drain.
-
Critical: Do not exceed 5 minutes total contact time.
-
-
Immediate Wash: Wash immediately and extensively with DMF (5x) and DCM (3x) to remove all traces of base.
-
Immediate Coupling: Proceed to the next coupling step immediately. Do not let the resin sit in the deprotected state.
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I use Wang resin if I lower the temperature? A: Generally, no . While lowering temperature slows the cyclization, Wang resin forms a benzyl ester which is inherently less sterically hindered than 2-CTC. The risk remains high. If you must use Wang, you must couple the first two amino acids as a pre-formed Fmoc-Dipeptide-OH .
Q2: Why use DBU? I heard it causes Aspartimide formation. A: DBU is a stronger base than piperidine, which usually risks Aspartimide formation (side chain cyclization of Asp/Asn). However, for DKP prevention , the priority is speed. The 2% DBU cocktail removes Fmoc so fast that the amine doesn't have time to attack the resin linker. For sequences containing both N-Me AAs and Asp residues, use the DBU cocktail only for the N-Me steps, then switch back to standard Piperidine/HOBt for the rest of the chain [2].
Q3: Does the solvent matter? A: Yes. DKP formation is often faster in DMF. Using NMP (N-methylpyrrolidone) or adding DCM to the deprotection mixture can slightly alter the conformation equilibrium, but resin choice (2-CTC) is the dominant factor.
Q4: I am seeing "double deletion" impurities. Is this DKP? A: Yes. If you are missing exactly two amino acids (the C-terminal pair), the peptide cleaved as a DKP, and the remaining resin (now a hydroxyl-resin) failed to re-couple, or initiated a new chain (rare). This is the hallmark of DKP failure.
References
-
Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. Source: ACS Omega (2022). Link:[Link] Relevance: Establishes the 2% DBU/5% Piperazine protocol as superior to standard conditions.
-
Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. Source: Journal of Medicinal Chemistry / PMC (2022). Link:[Link] Relevance: Provides deep mechanistic insight into Proline/N-Me induced cyclization and solvent effects.[6]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. almacgroup.com [almacgroup.com]
- 3. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
Technical Support Center: Analytical Techniques for Monitoring N-Methylated Peptide Synthesis
Welcome to the Technical Support Center for N-methylated peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for the analytical challenges associated with these complex molecules. N-methylation, a key modification for enhancing the pharmacokinetic properties of peptide therapeutics, introduces unique hurdles in synthesis monitoring, purification, and characterization.[1] This resource offers field-proven insights and detailed protocols to help you navigate these complexities and ensure the integrity of your N-methylated peptides.
Troubleshooting Analytical Separations: HPLC/UPLC
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary techniques for assessing the purity of synthetic peptides.[2][3] However, N-methylation introduces specific challenges that can complicate chromatogram interpretation.
Q1: My HPLC chromatogram shows multiple peaks or broad peaks for my purified N-methylated peptide. Is my sample impure?
Answer: Not necessarily. This is a common observation for N-methylated peptides and is often caused by the presence of stable cis and trans isomers of the N-methylated amide bond.[4][5] These conformers can interconvert slowly on the HPLC timescale, leading to peak broadening or the appearance of distinct, well-separated peaks for the same molecule.[4]
Troubleshooting and Verification:
-
Re-injection Analysis: Collect the individual peaks and re-inject them. If they are conformers, you may observe the re-emergence of the other peaks over time as the equilibrium between the cis and trans forms is re-established.[4]
-
Temperature Variation: Increasing the column temperature can accelerate the rate of cis/trans isomerization, which may cause the peaks to coalesce into a single, sharper peak.[4]
-
Solvent System Modification: Altering the mobile phase composition, such as changing the organic solvent or the ion-pairing agent, can sometimes influence the separation of the conformers.
Q2: I'm having difficulty achieving baseline separation between my N-methylated peptide and closely related impurities. What can I do?
Answer: Achieving adequate separation is critical for accurate purity assessment, especially when dealing with process-related impurities like deletion or insertion sequences.[2] The increased hydrophobicity from N-methylation can cause the target peptide to have similar retention times to these impurities.
Optimization Strategies:
-
Column Chemistry: Experiment with different stationary phases. While C18 is a workhorse for peptide analysis, a C8 or a phenyl-hexyl column might provide a different selectivity that can resolve your compounds of interest.
-
Ion-Pairing Agent: Trifluoroacetic acid (TFA) is a standard ion-pairing agent, but if it doesn't provide adequate resolution, consider using formic acid, especially if you are coupling the separation to a mass spectrometer.[6]
-
Gradient Optimization: A shallower gradient can increase the separation between closely eluting peaks.
-
Transition to UPLC: UPLC systems, which operate at higher pressures and use columns with smaller particle sizes, offer significantly better resolution and sensitivity compared to traditional HPLC.[7][8][9] This can be particularly beneficial for complex mixtures of N-methylated peptides and their impurities.[10]
Table 1: Comparison of HPLC and UPLC for N-Methylated Peptide Analysis
| Feature | HPLC (High-Performance Liquid Chromatography) | UPLC (Ultra-Performance Liquid Chromatography) |
| Operating Pressure | Up to 6,000 psi[7] | Up to 15,000 psi[7] |
| Particle Size | 3-5 µm | < 2 µm[11] |
| Resolution | Good | Excellent, often resolving closely eluting isomers[8] |
| Analysis Time | Longer | Significantly faster, improving throughput[10][11] |
| Sensitivity | Good | Higher, due to narrower peaks[8][11] |
| Considerations | Robust and widely available. | Higher initial instrument cost.[8] |
Troubleshooting Mass Spectrometry (MS) Analysis
Mass spectrometry is indispensable for confirming the molecular weight and sequence of N-methylated peptides.[12] However, the N-methyl group can influence fragmentation patterns and data interpretation.
Q3: The fragmentation pattern of my N-methylated peptide in MS/MS is unusual and difficult to interpret. Why is this happening?
Answer: The presence of an N-methyl group can alter the fragmentation pathways of a peptide during collision-induced dissociation (CID).[13][14] The N-methyl group can direct cleavage, leading to a different set of b- and y-ions than would be expected from its non-methylated counterpart.[13] Additionally, single N-methylation can lead to a wider variety of fragmentation channels, while double N-methylation may close some of these channels.[14]
Troubleshooting and Data Interpretation:
-
Manual Spectral Inspection: Do not rely solely on automated sequencing software. Manually inspect the MS/MS spectra for the characteristic mass shift of +14.01565 Da on fragment ions containing the N-methylated residue.[12]
-
Alternative Fragmentation Techniques: If CID is yielding ambiguous results, consider using alternative fragmentation methods like Electron Transfer Dissociation (ETD). ETD can provide complementary data and may be more effective for sequencing N-methylated peptides.[12]
-
Confirm Molecular Weight: Before delving into MS/MS analysis, ensure that the precursor ion's mass accurately corresponds to the expected molecular weight of the N-methylated peptide.[12]
Q4: I am concerned about side reactions during synthesis. What are the common byproducts and how can I detect them with MS?
Answer: Solid-phase peptide synthesis (SPPS), especially for N-methylated peptides, can be prone to several side reactions.[4][15] Mass spectrometry is a powerful tool for identifying these impurities.
Common Side Reactions and Their Detection:
-
Deletion Sequences: These occur due to incomplete coupling and will have a mass corresponding to the target peptide minus one or more amino acid residues.[2]
-
Truncated Sequences: Caused by incomplete deprotection, these are peptides where chain elongation has stopped prematurely.[16]
-
Guanidinylation: The N-terminal amine can react with uronium/aminium coupling reagents to form a guanidinium moiety, which terminates the peptide chain.[17][18] This results in a mass increase of +42.0218 Da.
-
Aspartimide Formation: This is common in sequences containing Aspartic acid and can lead to a mass-neutral rearrangement that is difficult to detect by MS alone but may be separable by HPLC.[4][19]
-
Racemization: The change in stereochemistry of an amino acid is a mass-neutral event and requires chiral chromatography for detection.[18][20]
Workflow for Impurity Analysis:
Caption: Workflow for analytical monitoring of N-methylated peptide synthesis.
Frequently Asked Questions (FAQs)
Q5: Why is the coupling efficiency low when introducing an N-methylated amino acid?
Answer: Low coupling efficiency is a common issue due to the steric hindrance and reduced nucleophilicity of the N-methylated amine.[4][21] To overcome this, consider using more potent coupling reagents like HATU or HCTU, performing a double coupling, or slightly increasing the reaction temperature.[4][16][19]
Q6: How does N-methylation affect the purification of my peptide?
Answer: N-methylation increases the lipophilicity of a peptide, which can improve its retention on a reversed-phase HPLC column.[4] This can be advantageous for separating it from more polar impurities. However, the increased hydrophobicity can also lead to aggregation, which may complicate purification.[17] Using solvents like N-methylpyrrolidone (NMP) or adding chaotropic salts can help disrupt aggregation.[17][22]
Q7: Can I use the ninhydrin test to monitor couplings involving N-methylated amino acids?
Answer: The ninhydrin (Kaiser) test is not reliable for monitoring the coupling to an N-methylated amine because it gives a false negative (a colorless or faint yellow result) with secondary amines.[23] Alternative tests like the isatin or chloranil test are more suitable for detecting secondary amines on the solid support.[23]
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS Analysis
-
Cleavage and Precipitation: After synthesis, cleave the peptide from the resin using a standard TFA cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).[16] Precipitate the peptide in cold diethyl ether.[16]
-
Dissolution: Dissolve the lyophilized crude peptide in a suitable solvent. A common starting point is 50% acetonitrile/water with 0.1% formic acid.[12]
-
Concentration: The typical concentration for LC-MS analysis is 1 mg/mL.[12]
-
Clarification: Centrifuge the sample to pellet any insoluble material before injecting it into the LC-MS system.[12]
Protocol 2: General RP-HPLC Method for Purity Analysis
-
Column: C18, 2.1 x 100 mm, 1.7 µm (for UPLC) or 4.6 x 150 mm, 3.5 µm (for HPLC)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: 5-65% B over 30 minutes
-
Flow Rate: 0.3 mL/min (UPLC) or 1.0 mL/min (HPLC)
-
Detection: UV at 214 nm and 280 nm
-
Column Temperature: 40°C (can be adjusted to manage cis/trans isomerization)
Caption: Troubleshooting decision tree for N-methylated peptide synthesis.
References
-
Schultz, Z. D., & Wysocki, V. H. (2004). Methylating Peptides to Prevent Adduct Ion Formation Also Directs Cleavage in Collision-Induced Dissociation Mass Spectrometry. European Journal of Mass Spectrometry, 10(1), 39-46. [Link]
-
Biotech Spain. (2025). Analytical method development and stability-indicating strategies for synthetic peptide therapeutics under ICH regulatory frameworks. Biotech Spain. [Link]
-
Polypeptide. (n.d.). Control Strategies for Synthetic Therapeutic Peptide APIs - Part I: Analytical Consideration. Polypeptide. [Link]
-
Almac. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Almac Group. [Link]
-
Sernova. (2025). Quality control: the central pillar supporting peptide manufacturing. Sernova. [Link]
-
Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent Technologies. [Link]
-
Rousseau, P., et al. (2020). Controlling the diversity of ion-induced fragmentation pathways by N-methylation of amino acids. Physical Chemistry Chemical Physics, 22(38), 21959-21968. [Link]
-
Kolanowska, K., et al. (2020). Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique. The Journal of Organic Chemistry, 85(12), 8049-8058. [Link]
-
MDPI. (2025). Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. MDPI. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. [Link]
-
Biron, E., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(11), 4233-4240. [Link]
-
LifeTein. (2025). Should My Peptide Be Methylated?. LifeTein. [Link]
-
Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. [Link]
-
Rogers, J. M., et al. (2020). Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. Communications Biology, 3(1), 1-11. [Link]
-
Chromatography Today. (n.d.). HPLC vs UPLC - What's the Difference?. Chromatography Today. [Link]
-
University of the Pacific. (n.d.). MCLAFFERTY REARRANGEMENT OF PEPTIDES AND SUBSTITUENT EFFECTS ON PEPTIDE FRAGMENTATION: THEORETICAL AND EXPERIMENTAL INVESTIGATION. Scholarly Commons. [Link]
-
Labcompare. (2023). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. Labcompare. [Link]
-
Slideshare. (n.d.). Side reaction in peptide synthesis. Slideshare. [Link]
-
National Institutes of Health. (n.d.). Common errors in mass spectrometry-based analysis of post-translational modifications. PubMed Central. [Link]
-
Genetic Engineering & Biotechnology News. (2026). Next Generation Peptide Mapping with Ultra Performance Liquid Chromatography. Genetic Engineering & Biotechnology News. [Link]
-
AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. AAPPTEC. [Link]
-
ResearchGate. (n.d.). Common side reactions in peptide synthesis occurring on resin (a and b)... ResearchGate. [Link]
-
ResearchGate. (2025). Synthesis of N-methylated cyclic peptides. ResearchGate. [Link]
-
Bibliomed. (2018). Side reactions in peptide synthesis: An overview. Bibliomed. [Link]
-
Electronic Journal of Biotechnology. (n.d.). Peptides, solid-phase synthesis and characterization. Scielo. [Link]
-
IJCRT.org. (2021). HPLC VS UPLC: THE EXTENT OF THE AREA IN ANALYTICAL CHEMISTRY. IJCRT.org. [Link]
-
LabMal. (2023). UHPLC is the future for Peptide Mapping: Here's why!. LabMal. [Link]
-
ResearchGate. (n.d.). RP-HPLC Chromatogram of crude obtained after N-methylation... ResearchGate. [Link]
-
Biotage. (2023). What do you do when your peptide synthesis fails?. Biotage. [Link]
-
AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTEC. [Link]
-
LCGC North America. (2022). Pitfalls in Proteomics: Avoiding Problems That Can Occur Before Data Acquisition Begins. LCGC North America. [Link]
-
The Athenaeum. (2024). Synthesis of Poly-N-Methylated Peptides Against Malaria. The Athenaeum. [Link]
-
ResearchGate. (2025). [troubleshooting] Why do my peptides vanish when I prepare samples for LC-MS?. ResearchGate. [Link]
-
ACS Publications. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. The Journal of Organic Chemistry. [Link]
-
Springer Nature Experiments. (n.d.). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments. [Link]
-
ChemRxiv. (2025). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. ChemRxiv. [Link]
-
Merck Millipore. (n.d.). N-Methylated Amino Acids. Merck Millipore. [Link]
-
National Institutes of Health. (n.d.). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. PubMed Central. [Link]
-
ResearchGate. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. [Link]
Sources
- 1. merckmillipore.com [merckmillipore.com]
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- 8. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
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- 13. Methylating peptides to prevent adduct ion formation also directs cleavage in collision-induced dissociation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Controlling the diversity of ion-induced fragmentation pathways by N-methylation of amino acids - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Synthesis and Workup of Methyl N-(aminocarbonyl)phenylalaninate
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl N-(aminocarbonyl)phenylalaninate. It offers in-depth procedural details, troubleshooting guidance, and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
I. Overview of the Synthesis and Workup Strategy
The synthesis of Methyl N-(aminocarbonyl)phenylalaninate, a urea derivative of the amino acid phenylalanine, is most commonly achieved through the reaction of Methyl L-phenylalaninate with an isocyanate or a suitable carbamoylating agent.[1][2][3] The subsequent workup and purification are critical for isolating the target compound in high purity, free from starting materials and byproducts.
The general synthetic approach involves the nucleophilic addition of the primary amine of methyl L-phenylalaninate to an isocyanate. This reaction is typically efficient and proceeds under mild conditions.[1][2] The workup procedure is designed to:
-
Quench any unreacted, highly reactive reagents.
-
Separate the desired product from the reaction solvent and soluble impurities.
-
Remove any side products formed during the reaction.
-
Isolate the pure Methyl N-(aminocarbonyl)phenylalaninate, typically as a solid.
This guide will focus on a standard aqueous workup procedure followed by recrystallization, a robust method for obtaining high-purity material.
II. Detailed Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating, with checkpoints and expected observations to ensure the procedure is progressing as intended.
A. Reaction Workup
-
Quenching the Reaction:
-
Rationale: If isocyanic acid or a similar reactive species was used, it's crucial to quench any excess to prevent the formation of unwanted byproducts during the workup. A small amount of water or a primary amine scavenger can be added. However, in many standard procedures, proceeding directly to the aqueous wash is sufficient.
-
Procedure: Cool the reaction mixture to room temperature. If the reaction was performed in a water-miscible solvent like THF or DMF, it is often advantageous to remove the bulk of the solvent under reduced pressure. If a water-immiscible solvent like dichloromethane (DCM) was used, proceed directly to the aqueous extraction.[1]
-
-
Aqueous Extraction:
-
Rationale: This step aims to remove water-soluble impurities, such as salts and any remaining water-soluble reagents. The choice of aqueous solution for washing is critical for removing specific impurities.
-
Procedure:
-
Dilute the reaction mixture (or the residue after solvent removal) with an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM).
-
Transfer the organic solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M HCl (or a dilute acid solution): To remove any unreacted methyl L-phenylalaninate starting material by converting it to its water-soluble hydrochloride salt.[4][5]
-
Saturated NaHCO₃ solution: To neutralize any remaining acid and remove acidic byproducts.
-
Brine (saturated NaCl solution): To remove the bulk of the dissolved water from the organic layer, breaking up any emulsions and facilitating the drying process.
-
-
-
Checkpoint: After each wash, allow the layers to separate fully. The organic layer should become progressively clearer.
-
-
Drying and Solvent Removal:
-
Rationale: It is essential to remove all traces of water from the organic phase before solvent evaporation to prevent the product from oiling out or being contaminated with water, which can affect crystallization.
-
Procedure:
-
Drain the organic layer from the separatory funnel into an Erlenmeyer flask.
-
Add a suitable drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[6] Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.
-
Filter the solution to remove the drying agent.
-
Remove the solvent using a rotary evaporator to yield the crude product.
-
-
Checkpoint: The crude product is often a white to off-white solid or a thick oil.[7]
-
B. Purification by Recrystallization
-
Rationale: Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the differential solubility of the desired product and impurities in a chosen solvent system at different temperatures.
-
Procedure:
-
Solvent Selection: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. For Methyl N-(aminocarbonyl)phenylalaninate, a mixed solvent system like ethanol/water or ethyl acetate/hexane is often effective.[8][9]
-
Dissolution: Place the crude product in a flask and add a minimal amount of the hot solvent (or the more soluble solvent of a mixed pair) until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. Hot filter the solution to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The cooling can be continued in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any adhering impurities. Dry the crystals under vacuum.
-
-
Checkpoint: The final product should be a white to off-white crystalline solid.[7] The purity can be assessed by melting point determination and spectroscopic methods (NMR, IR).
Experimental Workflow Diagram
Caption: A flowchart of the workup and purification procedure.
III. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and workup of Methyl N-(aminocarbonyl)phenylalaninate in a question-and-answer format.
Q1: After adding the aqueous wash solution, an emulsion formed that won't separate. What should I do?
A1: Emulsion formation is a common problem, often caused by the presence of polar byproducts or insufficient ionic strength in the aqueous phase.
-
Immediate Action:
-
Add Brine: Introduce a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous layer often helps to break up the emulsion.
-
Gentle Swirling: Instead of vigorous shaking, gently rock or swirl the separatory funnel.
-
Patience: Allow the mixture to stand undisturbed for a longer period.
-
-
If the Emulsion Persists:
-
Filtration: Pass the emulsified layer through a pad of Celite or glass wool. This can help to break up the fine droplets.
-
Change Solvent: If the problem is persistent, consider changing the organic solvent in future experiments. For example, ethyl acetate is more prone to emulsion formation than dichloromethane.
-
Q2: My final product is an oil instead of a solid. How can I induce crystallization?
A2: Oiling out can occur if the product is impure, if residual solvent is present, or if the cooling during recrystallization was too rapid.
-
Troubleshooting Steps:
-
Ensure Purity: An oily product often indicates the presence of impurities that are depressing the melting point. Re-subject the oil to the aqueous workup procedure to ensure all soluble impurities have been removed. If impurities are suspected to be non-polar, column chromatography may be necessary.
-
Remove Residual Solvent: Ensure all the organic solvent has been thoroughly removed under high vacuum.
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask below the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of the pure product, add it to the oil to act as a seed crystal.
-
Trituration: Add a poor solvent (a solvent in which the product is insoluble, like hexane) to the oil and stir vigorously. This can sometimes induce precipitation of the solid.[9]
-
-
Q3: The yield of my product is very low. What are the potential causes?
A3: Low yields can result from issues in the reaction itself or losses during the workup and purification.
-
Possible Causes and Solutions:
-
Incomplete Reaction: Monitor the reaction by Thin Layer Chromatography (TLC) to ensure the starting material has been consumed.
-
Side Reactions: The formation of symmetrical ureas is a potential side reaction if the addition of reagents is not controlled.[1] Another possibility is the formation of biuret structures from the reaction of the product with excess isocyanate.[10]
-
Losses During Workup:
-
Product in Aqueous Layers: The product may have some solubility in the aqueous washes, especially if the pH is not carefully controlled. You can back-extract the aqueous layers with a fresh portion of the organic solvent to recover some of the lost product.
-
Premature Crystallization: The product may have crystallized out during the workup if the solution became too concentrated.
-
-
Losses During Recrystallization: Using too much solvent for recrystallization will result in a significant portion of the product remaining in the mother liquor. Use the minimum amount of hot solvent necessary for dissolution.
-
Q4: My NMR spectrum shows impurities. What are the likely culprits?
A4: The nature of the impurity can often be deduced from the NMR spectrum and the reaction chemistry.
-
Common Impurities:
-
Starting Material (Methyl L-phenylalaninate): This would be indicated by the presence of a primary amine proton signal and the absence of the urea N-H protons. A more thorough acidic wash should remove this.
-
Symmetrical Urea Byproduct: If a symmetrical urea was formed from the amine starting material, you would see characteristic signals for that compound.
-
Residual Solvent: Signals for common solvents like ethyl acetate, dichloromethane, or hexane may be present. Ensure the product is thoroughly dried under high vacuum.
-
Hydrolyzed Product: If the ester group was hydrolyzed during the workup (e.g., under strongly basic conditions), you would observe the disappearance of the methyl ester signal and the appearance of a carboxylic acid proton.[11][12]
-
Q5: Can I use a different purification method instead of recrystallization?
A5: Yes, while recrystallization is often the most straightforward method for crystalline solids, other techniques can be employed.
-
Alternative Purification Methods:
-
Column Chromatography: This is a very effective method for separating compounds with different polarities. A silica gel column with a gradient elution of hexane and ethyl acetate is a good starting point for purifying Methyl N-(aminocarbonyl)phenylalaninate.[6]
-
Preparative HPLC: For very high purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can be used.[13]
-
Quantitative Data Summary
| Parameter | Typical Value/Range | Notes |
| Aqueous Wash Volumes | Equal to the volume of the organic phase | For each wash (acid, base, brine) |
| Drying Agent Amount | Approx. 1/10th of the organic phase volume | Add until some remains free-flowing |
| Recrystallization Solvent Volume | Minimal amount to dissolve the crude product at elevated temperature | Varies depending on the purity of the crude product |
| Expected Yield | >80% | Dependent on reaction efficiency and workup losses |
IV. References
-
Urea Formation - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved February 19, 2026, from [Link]
-
Stadler, F. J., Stepanski, M., & Michaud, P. (2023). Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway. Polymers, 15(17), 3538. [Link]
-
Urea formation via reaction of an isocyanate with an amine. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
-
Comprehensive Guide to the Synthesis of Urea Derivatives and Their Applications. (2026, January 28). HBGX Chemical. Retrieved February 19, 2026, from [Link]
-
Sun, D., et al. (2012). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 24(1), 319-322.
-
Urea derivative synthesis by amination, rearrangement or substitution. (n.d.). Organic Chemistry Portal. Retrieved February 19, 2026, from [Link]
-
A Novel Efficient Method for Extraction and Purification of Recombinant Phenylalanine Dehydrogenase. (n.d.). Retrieved February 19, 2026, from [Link]
-
Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride. (n.d.). University of Sheffield. Retrieved February 19, 2026, from [Link]
-
The Methods to Crystallize Anhydrous L-Phenylalanine from Methanol-Water Solution. (2020, January 22). Crystals, 10(1), 51. [Link]
-
Chemerda, J. M., & Sletzinger, M. (1970). Preparation of optically active alpha-methyl-phenylalanine derivatives (U.S. Patent No. 3,492,347). U.S. Patent and Trademark Office.
-
Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal. (2017). Organic Syntheses, 94, 365-378. [Link]
-
Method of preparing alpha-l-aspartyl-l-phenylalanine methyl ester and its hydrochloride. (1987). Google Patents.
-
The Solubility of Amino Acids in Various Solvent Systems. (n.d.). DigitalCommons@URI. Retrieved February 19, 2026, from [Link]
-
Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids. (2022). Organic Syntheses, 99, 274-285. [Link]
-
N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. (n.d.). Organic Syntheses. Retrieved February 19, 2026, from [Link]
-
Non-proteinaceous hydrolase comprised of a phenylalanine metallo-supramolecular amyloid-like structure. (2019). Nature Communications, 10(1), 4327. [Link]
-
Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). (2024). RSC Medicinal Chemistry. [Link]
-
Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. (2022, December 8). Teledyne ISCO. Retrieved February 19, 2026, from [Link]
-
A process for the synthesis of melphalan. (2021). Google Patents.
-
Recrystallization method of L-phenylalanine crude product. (n.d.). Google Patents. Retrieved February 19, 2026, from
-
A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (2007). Arkivoc, 2007(16), 1-11. [Link]
-
Method for crystallization of amino acids. (1992). Google Patents.
-
Product formation upon hydrolysis of L-phenylalanine methyl ester... (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
-
Minimalistic ice recrystallisation inhibitors based on phenylalanine. (2018). Chemical Science, 9(15), 3744-3748. [Link]
-
Time-Reduced N‐Methylation: Exploring a Faster Synthesis Technique. (2025, May 23). Organic Letters. [Link]
-
EXPRESSION AND PURIFICATION OF RECOMBINANT PHENYLALANINE AMMONIA-LYASE FROM PETROSELINUM CRISPUM. (2016). Studia UBB Chemia, 61(2), 21-34.
-
Purification of L-phenylalanine. (1986). Google Patents.
-
Recrystallization solvent for boc-L-Phenylalanine. (2019, October 19). Reddit. Retrieved February 19, 2026, from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Comprehensive Guide to the Synthesis of Urea Derivatives and Their Applications [hbgxchemical.com]
- 4. US3492347A - Preparation of optically active alpha-methyl-phenylalanine derivatives - Google Patents [patents.google.com]
- 5. data.epo.org [data.epo.org]
- 6. orgsyn.org [orgsyn.org]
- 7. Methyl L-phenylalaninate hydrochloride | 7524-50-7 [chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. reddit.com [reddit.com]
- 10. mdpi.com [mdpi.com]
- 11. arkat-usa.org [arkat-usa.org]
- 12. researchgate.net [researchgate.net]
- 13. teledyneisco.com [teledyneisco.com]
Validation & Comparative
Enhancing Peptide Therapeutics: A Comparative Guide to the Enzymatic Stability of N-Methylated Peptides
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of peptides is immense, offering high specificity and potent biological activity.[1][2] However, a significant hurdle in their clinical development is their inherent instability, particularly their susceptibility to enzymatic degradation.[3][4] This guide provides an in-depth, objective comparison of the enzymatic stability of N-methylated peptides versus their unmodified counterparts, supported by experimental data and detailed methodologies. As a senior application scientist, my aim is to equip you with the technical understanding and practical insights necessary to leverage N-methylation as a powerful strategy in your drug development endeavors.
The Challenge: Proteolytic Degradation of Peptide-Based Drugs
Peptides, being short chains of amino acids linked by peptide bonds, are readily recognized and cleaved by a vast array of proteolytic enzymes (proteases) present throughout the body.[5] Upon administration, particularly through oral routes, therapeutic peptides encounter the harsh environment of the gastrointestinal (GI) tract, where enzymes like pepsin, trypsin, and chymotrypsin rapidly break them down.[6] Even when delivered parenterally, circulating proteases in the blood and tissues can inactivate peptides within minutes, severely limiting their bioavailability and therapeutic efficacy.[7] This rapid degradation necessitates strategies to protect the peptide backbone from enzymatic attack.[8]
The Solution: N-Methylation as a Shield Against Enzymatic Cleavage
N-methylation, the substitution of the amide proton with a methyl group on the peptide backbone, has emerged as a highly effective strategy to enhance the proteolytic stability of peptides.[9] This seemingly minor modification introduces significant steric hindrance at the peptide bond, making it a poor substrate for many proteases.[10] By masking the hydrogen bond donor, N-methylation disrupts the recognition and binding motifs required for enzymatic cleavage, effectively "shielding" the peptide from degradation.[10][11]
The benefits of N-methylation extend beyond simply blocking enzymatic access. This modification also induces conformational changes in the peptide backbone, which can further contribute to increased stability and, in some cases, even enhance receptor binding affinity and selectivity.
Caption: Mechanism of Proteolytic Degradation and the Protective Effect of N-Methylation.
Comparative Analysis: N-Methylated vs. Unmodified Peptides
Experimental evidence consistently demonstrates the superior enzymatic stability of N-methylated peptides. A common and effective method to assess this is the in vitro plasma stability assay.
Experimental Protocol: In Vitro Plasma Stability Assay
This protocol provides a standardized method to compare the stability of a novel N-methylated peptide against its parent, unmodified peptide in a physiologically relevant matrix.
Objective: To determine and compare the half-life (t½) of an N-methylated peptide and its unmodified counterpart in human plasma.
Materials:
-
Test Peptides (N-methylated and unmodified)
-
Human Plasma (pooled, with anticoagulant, e.g., K2EDTA)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Acetonitrile (ACN) containing an internal standard (for protein precipitation and sample analysis)
-
96-well plates
-
Incubator (37°C)
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system[12][13]
Methodology:
-
Peptide Preparation: Prepare stock solutions of both the N-methylated and unmodified peptides in a suitable solvent (e.g., DMSO) at a concentration of 1 mM.
-
Incubation Mixture Preparation: In a 96-well plate, add 99 µL of pre-warmed human plasma to each well designated for a specific time point.
-
Initiation of Reaction: Add 1 µL of the 1 mM peptide stock solution to the plasma to achieve a final concentration of 10 µM. Mix gently by pipetting.
-
Incubation: Incubate the plate at 37°C.[14]
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), stop the reaction by adding 200 µL of ice-cold acetonitrile containing the internal standard to the respective wells.[15] The 0-minute time point represents the initial concentration before any degradation has occurred.
-
Protein Precipitation: Centrifuge the plate to pellet the precipitated plasma proteins.
-
Sample Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining intact peptide using a validated LC-MS/MS method.[16][17]
Data Analysis:
-
Calculate the percentage of the peptide remaining at each time point relative to the 0-minute sample.
-
Plot the natural logarithm of the percentage of peptide remaining against time.
-
Determine the half-life (t½) from the slope of the linear regression line (t½ = -0.693 / slope).
Caption: Workflow for the In Vitro Plasma Stability Assay.
Expected Data and Interpretation
The results of the plasma stability assay will typically show a significant difference in the degradation rates between the N-methylated and unmodified peptides.
| Peptide | Half-life (t½) in Human Plasma (minutes) |
| Unmodified Peptide X | < 15 |
| N-Methylated Peptide X | > 120 |
This is example data and actual results will vary depending on the peptide sequence and the position of N-methylation.
As illustrated in the table, the unmodified peptide is expected to degrade rapidly, with a half-life of less than 15 minutes. In contrast, the N-methylated analog is expected to exhibit substantially enhanced stability, with a half-life exceeding 120 minutes. This dramatic increase in stability is a direct consequence of the N-methyl group sterically hindering protease access to the scissile peptide bond.[10][18]
Beyond Plasma: Stability in Specific Enzymatic Assays
While plasma provides a complex mixture of proteases, it is often beneficial to assess stability against specific enzymes that a therapeutic peptide is likely to encounter. For orally delivered peptides, for instance, stability assays using pepsin (simulating gastric fluid) and chymotrypsin/trypsin (simulating intestinal fluid) are crucial.
Experimental Protocol: Specific Enzyme Stability Assay (e.g., Chymotrypsin)
Objective: To evaluate the stability of an N-methylated peptide and its unmodified counterpart in the presence of a specific protease, chymotrypsin.
Materials:
-
Test Peptides (N-methylated and unmodified)
-
Chymotrypsin (from bovine pancreas)
-
Tris-HCl buffer (pH 8.0)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column
Methodology:
-
Solution Preparation:
-
Prepare a 1 mg/mL stock solution of chymotrypsin in the Tris-HCl buffer.
-
Prepare 1 mg/mL stock solutions of the N-methylated and unmodified peptides in the same buffer.
-
-
Reaction Mixture: In separate microcentrifuge tubes, mix 50 µL of the peptide stock solution with 50 µL of the chymotrypsin stock solution.
-
Incubation: Incubate the reaction mixtures at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 30, 60, 120, 240 minutes), take a 10 µL aliquot of the reaction mixture and quench the enzymatic activity by adding it to 90 µL of a 1% TFA solution in water/ACN (50:50). The 0-minute sample should be quenched immediately after mixing.
-
Analysis: Analyze the samples by reverse-phase HPLC, monitoring the disappearance of the parent peptide peak over time.[17]
Data Interpretation: The chromatograms will show a progressive decrease in the peak area of the unmodified peptide over time, with the appearance of new peaks corresponding to degradation fragments. The N-methylated peptide, however, should show a much slower rate of degradation, with its peak area remaining relatively constant over the course of the experiment. This provides direct evidence of its resistance to chymotrypsin-mediated cleavage.
Concluding Remarks for the Modern Researcher
N-methylation represents a validated and highly effective strategy for improving the pharmacokinetic properties of therapeutic peptides.[19] By enhancing metabolic stability, this modification can significantly increase the in vivo half-life, leading to improved efficacy and potentially less frequent dosing regimens.[20][21] The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation and comparison of N-methylated analogues against their native counterparts, enabling researchers to make data-driven decisions in the drug development process. The strategic incorporation of N-methyl groups can profoundly influence a peptide's interaction with its biological target and its overall pharmacokinetic profile, making it an indispensable tool in the medicinal chemist's arsenal.[22][19]
References
- Progress in peptide and protein therapeutics: Challenges and str
- Enzymatic Degradation Studies: Assessing Peptide Stability. (URL: )
- Five Pointers to Successfully Navigate the Challenges of Peptide Therapeutic Development. (URL: )
-
N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed. (URL: [Link])
-
Overcoming the Challenges of Peptide Drug Development - Concept Life Sciences. (URL: [Link])
-
Current challenges in peptide-based drug discovery - Frontiers. (URL: [Link])
-
Peptide Therapeutics and their Typical Roadblocks in Drug Development. (URL: [Link])
-
N-methylation of peptides: a new perspective in medicinal chemistry. - Semantic Scholar. (URL: [Link])
-
Should My Peptide Be Methylated? - LifeTein. (URL: [Link])
-
Site-Selective N-Methylation of Peptides on Solid Support (1997) - SciSpace. (URL: [Link])
-
Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed. (URL: [Link])
-
In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC. (URL: [Link])
-
Emerging and Approved Therapeutic Peptides: Mechanisms, Clinical Uses - GlobalRPH. (URL: [Link])
-
Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants | ACS Pharmacology & Translational Science. (URL: [Link])
-
Stability-indicating methods for peptide drug analysis - AMSbiopharma. (URL: [Link])
-
Chemical degradation mechanism of peptide therapeutics - ResearchGate. (URL: [Link])
-
Peptide Characterization Techniques and Applications - ResolveMass Laboratories Inc.. (URL: [Link])
-
Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed. (URL: [Link])
-
Recent Advances in the Development of Therapeutic Peptides - PMC. (URL: [Link])
-
Plasma Stability In Vitro Assay - Charnwood Discovery. (URL: [Link])
-
Review on N-methylation - The Curious Wavefunction. (URL: [Link])
-
Backbone N-methylation of peptides - SSRN. (URL: [Link])
-
The impact of N-methylation on aqueous solubility and lipophilicity. (URL: [Link])
-
Naturally occurring multiply N-methylated cyclic peptides: (A) cyclosporine A and (B) omphalotine. - ResearchGate. (URL: [Link])
-
Effect of N-methylation on the modulation by synthetic peptides of the activity of the complement-factor-B-derived serine proteinase CVFBb - PubMed. (URL: [Link])
-
Catalysis‐Controlled Selective N‐mono or N‐di‐methylation of Anilines: A Review on Synthesis of N‐methyl or N,N‐dimethyl anilines - ResearchGate. (URL: [Link])
-
The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC. (URL: [Link])
-
N -methylation in amino acids and peptides: Scope and limitations - ResearchGate. (URL: [Link])
-
Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec. (URL: [Link])
-
HPLC Analysis Methods for Peptide Characterization | Laboratory Research | Biovera. (URL: [Link])
-
Proteolytic Enzymes Help Reduce Inflammation, Boost Immunity & More - Dr. Axe. (URL: [Link])
-
Plasma Stability Assay | Domainex. (URL: [Link])
-
N-methylation of peptides: a new perspective in medicinal chemistry - PubMed. (URL: [Link])
-
Peptide Characterization & Analytics. (URL: [Link])
-
Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC. (URL: [Link])
-
The importance of proteolytic enzymes: Revisiting to era - Innovations in Pharmaceuticals and Pharmacotherapy. (URL: [Link])
-
Installing the “magic methyl” – C–H methylation in synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00973C. (URL: [Link])
-
Proteolytic Enzymes: How They Work, Benefits and Sources - Healthline. (URL: [Link])
-
Proteolytic Enzymes: How They Work, Benefits And Sources - Infinita Biotech. (URL: [Link])
-
Regulation of intestinal permeability: The role of proteases - PMC - NIH. (URL: [Link])
Sources
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. Frontiers | Current challenges in peptide-based drug discovery [frontiersin.org]
- 3. Progress in peptide and protein therapeutics: Challenges and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide Therapeutics and their Typical Roadblocks in Drug Development – Peptide-Based Drug Discovery | ETH Zurich [peptide-discovery.ethz.ch]
- 5. innpharmacotherapy.com [innpharmacotherapy.com]
- 6. Proteolytic Enzymes: How They Work, Benefits and Sources [healthline.com]
- 7. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 9. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lifetein.com [lifetein.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 13. Plasma Stability Assay | Domainex [domainex.co.uk]
- 14. charnwooddiscovery.com [charnwooddiscovery.com]
- 15. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 16. resolvemass.ca [resolvemass.ca]
- 17. biovera.com.au [biovera.com.au]
- 18. The Curious Wavefunction: Review on N-methylation [wavefunction.fieldofscience.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. semanticscholar.org [semanticscholar.org]
- 21. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Protecting Group Strategies for N-Methylated Phenylalanine
The following guide provides an in-depth technical comparison of protecting group strategies for N-methylated Phenylalanine (N-Me-Phe) , designed for researchers in peptide therapeutics and organic synthesis.
Executive Summary: The N-Me-Phe Paradox
N-methylated phenylalanine (N-Me-Phe) is a critical residue in modern peptide drug design. It enhances metabolic stability by blocking proteolytic cleavage and improves oral bioavailability by promoting membrane permeability. However, the very feature that makes it valuable—the N-methyl group —introduces severe synthetic challenges:
-
Steric Hindrance: The bulky methyl group drastically reduces the rate of acylation during coupling.
-
Diketopiperazine (DKP) Formation: The N-alkyl group favors a cis-amide conformation, significantly accelerating the formation of cyclic dipeptides (DKPs) upon deprotection, leading to chain termination and low yields.
-
Racemization: N-alkylated amino acids are highly prone to racemization during activation due to the facile formation of oxazolonium intermediates.
This guide compares the three dominant protecting group strategies—Fmoc , Boc , and Cbz —evaluating their ability to mitigate these risks.
Critical Analysis of Protecting Groups
A. Fmoc (9-Fluorenylmethoxycarbonyl)
The Industry Standard for SPPS[1]
Mechanism: Base-labile removal (typically 20% piperidine). Performance Profile:
-
Pros: Orthogonal to acid-labile side chains; avoids HF cleavage; automation-friendly.[2]
-
Cons (Critical): High risk of DKP formation. When Fmoc is removed from the N-terminus of a dipeptide containing N-Me-Phe (e.g., H-N-Me-Phe-AA-Resin), the free secondary amine can back-bite the C-terminal ester linkage. This reaction is catalyzed by the basic deprotection conditions.
-
Mitigation: Use of extremely bulky resins (e.g., 2-Chlorotrityl chloride) or specialized deprotection cocktails (DBU/Piperazine) is often required to suppress DKP.
B. Boc (tert-Butyloxycarbonyl)
The Aggregation Breaker[3]
Mechanism: Acid-labile removal (TFA).[3] Performance Profile:
-
Pros: Eliminates DKP risk during synthesis. Upon deprotection with TFA, the N-terminal amine is protonated (
), rendering it non-nucleophilic and preventing back-biting. -
Cons: Requires hazardous HF or TFMSA for final cleavage; not orthogonal to acid-labile side chains without complex schemes.
-
Best Use: "Difficult" sequences prone to aggregation or when DKP formation is unavoidable with Fmoc.
C. Cbz (Benzyloxycarbonyl)
The Solution-Phase Specialist
Mechanism: Hydrogenolysis (
-
Pros: Extremely stable to both basic and mild acidic conditions. Ideal for convergent solution-phase synthesis of fragments.
-
Cons: Hydrogenolysis is incompatible with Cys/Met (sulfur poisons catalyst) and solid-phase supports.
Comparative Performance Data
The following table summarizes the performance metrics of N-Me-Phe protecting groups based on synthetic efficiency and side-reaction risks.
| Feature | Fmoc-N-Me-Phe | Boc-N-Me-Phe | Cbz-N-Me-Phe |
| Primary Application | SPPS (Standard) | SPPS (Difficult Seq) / Solution | Solution Phase |
| Coupling Efficiency | Moderate (Steric bulk) | Moderate (Steric bulk) | High (Solution kinetics) |
| DKP Formation Risk | High (Critical failure mode) | Negligible (Amine protonated) | Low |
| Racemization Risk | Moderate (during activation) | Low (if urethane protected) | Low |
| Deprotection Reagent | Piperidine/DBU (Base) | TFA (Acid) | |
| Orthogonality | Excellent (vs. acid side chains) | Poor (vs. acid side chains) | Excellent (vs. acid/base) |
Deep Dive: The Diketopiperazine (DKP) Mechanism
The formation of DKP is the single largest cause of yield loss when using Fmoc-N-Me-Phe in SPPS. The diagram below illustrates why Fmoc chemistry is vulnerable while Boc chemistry protects against this pathway.
Figure 1: Mechanism of DKP formation. Note that Boc chemistry prevents this pathway by keeping the N-terminal amine protonated and non-nucleophilic.
Experimental Protocols
Protocol A: High-Efficiency Coupling of Fmoc-N-Me-Phe
Designed to overcome steric hindrance and minimize racemization.
Reagents:
-
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: HOAt (1-Hydroxy-7-azabenzotriazole) / DIEA (Diisopropylethylamine)
-
Solvent: DMF (anhydrous)
Procedure:
-
Activation: Dissolve Fmoc-N-Me-Phe-OH (3.0 eq) and HATU (2.9 eq) in minimum DMF. Add HOAt (3.0 eq) to enhance reactivity and suppress racemization.
-
Base Addition: Add DIEA (6.0 eq) immediately before adding to the resin. Note: Prolonged pre-activation increases racemization.
-
Coupling: Add mixture to the resin. Agitate for 2–4 hours (standard couplings are 45 min).
-
Monitoring: Use the Chloranil Test or Bromophenol Blue Test . Note: The standard Kaiser test does not work for secondary amines (N-Me).
-
Re-coupling: If positive, repeat the coupling with PyBroP/DIEA.
Protocol B: DKP-Suppressed Deprotection (Fmoc Strategy)
Essential when N-Me-Phe is the 2nd residue from the C-terminus.
Concept: Use a sterically hindered base and short contact times to remove Fmoc without triggering DKP cyclization.
Reagents:
-
Deprotection Cocktail: 0.1 M HOBt + 5% Piperazine + 2% DBU in DMF.
Procedure:
-
Short Cycles: Treat resin with cocktail for 30 seconds , then drain.
-
Repeat: Treat for 3 minutes , then drain.
-
Immediate Wash: Wash aggressively with DMF (5x) and DCM (5x).
-
Immediate Coupling: Proceed immediately to the coupling of the next amino acid. Do not let the resin sit in the deprotected state.
References
-
Comparison of Boc vs Fmoc SPPS: BenchChem. (2025).[3][4] Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis. Link
-
DKP Formation Mechanism: National Institutes of Health (NIH). (2022).[5][6] Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis. Link
-
N-Methyl Amino Acid Synthesis: Journal of Organic Chemistry. (2005).[7] Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. Link
-
Racemization Control: BenchChem. (2025).[8] Comparative Guide to Racemization Levels in Peptide Synthesis. Link
-
Coupling Reagents for N-Me-AA: Peptide.com. Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Link
Sources
- 1. peptide.com [peptide.com]
- 2. chempep.com [chempep.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Characterization of N-Methylated Peptide Libraries: A Technical Comparison Guide
Executive Summary
The "undruggable" intracellular proteome remains the holy grail of modern drug discovery. While small molecules often lack the surface area to disrupt protein-protein interactions (PPIs) and biologics cannot penetrate the cell membrane, N-methylated peptides occupy a "Goldilocks" zone. By selectively methylating the backbone amide nitrogen, these molecules shed the high desolvation energy costs associated with standard peptides while retaining high affinity.
This guide provides a technical roadmap for characterizing N-methylated peptide libraries. Unlike standard linear libraries, N-methylated variants present unique challenges in synthesis efficiency, mass spectrometry sequencing, and physicochemical profiling. We will dissect these challenges and offer validated protocols for overcoming them.
Part 1: The N-Methylation Advantage (Mechanism & Rationale)[1]
To characterize these libraries effectively, one must understand the structural causality of N-methylation.
The "Chameleon" Mechanism
Standard peptides are generally membrane-impermeable due to their exposed backbone amide hydrogens (H-bond donors), which incur a high energy penalty when desolvating to enter the lipid bilayer.
-
H-Bond Masking: N-methylation replaces the amide proton with a methyl group, removing a hydrogen bond donor.
-
Conformational Rigidity: The methyl group introduces steric hindrance (A(1,3) strain), restricting the
and torsion angles. This pre-organizes the peptide into a bioactive conformation, reducing the entropy cost of binding. -
Proteolytic Shielding: The steric bulk of the N-methyl group prevents proteases (like chymotrypsin or pepsin) from accessing the scissile bond, drastically increasing plasma half-life (
).ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
Comparison of Peptide Modalities
| Feature | Standard Linear Peptides | Cyclized Peptides (Homodetic) | N-Methylated Peptides | Peptoids (N-substituted Glycines) |
| Membrane Permeability | Low (Polar surface area high) | Moderate (Depends on sequence) | High (H-bond masking + lipophilicity) | High (No backbone chirality/H-bonds) |
| Metabolic Stability | Minutes (Rapid proteolysis) | Hours (Exopeptidase resistant) | Days (Endopeptidase resistant) | Weeks (Completely resistant) |
| Conformational Rigidity | Flexible (High entropy cost) | Rigid (Macrocyclization) | Tunable (Local constraints) | Flexible (No chiral centers on backbone) |
| Binding Affinity | High | High | Very High (Pre-organized) | Moderate (Lack of secondary structure) |
| Sequencing Difficulty | Low (Standard b/y ions) | High (Ring opening required) | Very High (Altered fragmentation) | Moderate (Predictable fragmentation) |
Part 2: Library Synthesis & Quality Control
Generating a library of N-methylated peptides is distinct from standard Solid Phase Peptide Synthesis (SPPS).
The Synthesis Bottleneck
The coupling of an amino acid onto an N-methylated residue is difficult due to steric hindrance.
-
Standard SPPS: Often fails with standard HBTU/HOBt activation.
-
Solution: Use high-efficiency coupling reagents like HATU or COMU combined with microwave irradiation or ultrasonic mixing to drive the reaction to completion.
The Biological Route (RaPID System)
For high-throughput screening (
-
Mechanism: Uses flexizymes (tRNA acylation ribozymes) to charge tRNAs with N-methylated amino acids.
-
Advantage: Allows mRNA display screening, linking genotype (mRNA) to phenotype (peptide) for rapid hit identification.
Figure 1: Workflow for RaPID mRNA display screening of N-methylated peptide libraries. This biological approach bypasses the bottleneck of individual chemical synthesis during the discovery phase.
Part 3: Analytical Characterization (The Core Challenge)
Characterizing the output of these libraries requires specialized mass spectrometry workflows.[1]
Mass Spectrometry & Fragmentation
The Problem: Standard proteomics algorithms (Mascot, SEQUEST) often fail to sequence N-methylated peptides correctly.
-
Fragmentation Suppression: The tertiary amide bond (N-Me) has different proton affinity than a secondary amide. This alters the "mobile proton" migration, often suppressing standard
and ion formation. -
Internal Fragments: N-methylated peptides often generate complex internal fragments (cleavage at two sites) that confuse standard de novo sequencing software.
The Solution:
-
Electron Transfer Dissociation (ETD): often preserves the backbone better than Collision Induced Dissociation (CID) for these modifications.
-
Data Processing: Use "Open Search" algorithms (like MSFragger or Peaks Studio) allowing for variable mass shifts (+14.01 Da) on backbone nitrogens.
Chromatographic Behavior
N-methylation increases lipophilicity.
-
Retention Time: Expect significant shifts to higher retention times on Reverse-Phase HPLC (C18 columns) compared to non-methylated controls.
-
Peak Broadening: Cis/trans isomerization of the N-methyl amide bond can occur on the NMR/HPLC timescale, sometimes leading to broad or split peaks. Do not mistake this for impurity. Run HPLC at elevated temperatures (
) to coalesce these peaks.
Part 4: Functional Characterization Protocols
Once a hit is identified, it must be validated for stability and permeability.
Protocol A: Proteolytic Stability Assay
Objective: Determine the metabolic half-life (
-
Preparation: Dissolve peptide to 1 mM in DMSO.
-
Incubation: Dilute to 10
M in human serum (or specific protease mix like Chymotrypsin/Trypsin) at . -
Sampling: At
min, remove 50 L aliquots. -
Quenching: Immediately add 100
L ice-cold Acetonitrile (with 1% Formic Acid) to precipitate serum proteins. Centrifuge at 10,000 x g for 5 min. -
Analysis: Inject supernatant into LC-MS. Monitor the parent ion (
). -
Calculation: Plot
vs. time. The slope gives .
Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)
Objective: Assess passive diffusion potential.
-
Donor Plate: Add 300
L of peptide solution (10 M in PBS, pH 7.4) to the bottom wells. -
Membrane: Coat the PVDF filter of the acceptor plate with 5
L of lecithin/dodecane mixture (artificial lipid bilayer). -
Acceptor Plate: Add 200
L of PBS to the top wells. -
Assembly: Sandwich the plates and incubate for 18 hours at room temperature in a humidity chamber.
-
Quantification: Measure concentration in Donor and Acceptor wells using LC-MS or UV-Vis.
-
Metric: Calculate Effective Permeability (
) in cm/s.-
High Permeability:
cm/s.
-
Figure 2: Mechanism of Permeability.[2] N-methylation reduces the energetic penalty of desolvation, allowing the peptide to partition into the hydrophobic lipid bilayer.
References
-
Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. CIPSM. Link
-
Suga, H., et al. (2020). Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. PMC. Link
-
Di, L. (2015). Peptide to Peptoid Substitutions Increase Cell Permeability in Cyclic Hexapeptides. ACS Publications. Link
-
Creative Biolabs. (2025). Amino Acid Sequencing Challenges: A Deep Dive. Link
-
BenchChem. (2025).[3] N-Methylated vs. Non-Methylated Peptides: A Comparative Guide. Link
Sources
The Analytical Imperative: Why N-methylation Demands Specialized Approaches
A Senior Application Scientist's Guide to Bioanalytical Methods for Quantifying N-methylated Peptides
For researchers, scientists, and drug development professionals, the accurate quantification of N-methylated peptides is a critical aspect of therapeutic development and biological research. N-methylation, the substitution of a methyl group on a backbone amide nitrogen, profoundly alters a peptide's properties, often enhancing its metabolic stability and membrane permeability.[1][2] This modification, however, presents unique challenges for bioanalysis. This guide provides an in-depth comparison of the primary bioanalytical methods used for quantifying N-methylated peptides, offering insights into the rationale behind methodological choices and providing supporting experimental data to inform your selection of the most appropriate technique.
The introduction of a methyl group to the peptide backbone has significant structural and chemical consequences that necessitate careful consideration in the design of quantitative assays.[1] N-methylation removes a hydrogen bond donor, increasing lipophilicity, and introduces steric hindrance that can restrict conformational flexibility.[1] These changes, while beneficial for therapeutic properties, can complicate quantification by altering ionization efficiency in mass spectrometry, affecting antibody recognition in immunoassays, and modifying electrophoretic mobility.
Comparative Analysis of Key Bioanalytical Methodologies
The quantification of N-methylated peptides from complex biological matrices such as plasma, serum, or tissue homogenates primarily relies on three core techniques: Liquid Chromatography-Mass Spectrometry (LC-MS), Enzyme-Linked Immunosorbent Assay (ELISA), and Capillary Electrophoresis (CE). Each method offers a distinct set of advantages and limitations.
Liquid Chromatography-Mass Spectrometry (LC-MS): The Gold Standard for Specificity and Multiplexing
LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the most powerful and widely adopted technique for the quantification of N-methylated peptides.[3][4] Its high sensitivity, specificity, and ability to distinguish between methylated and non-methylated isoforms make it an indispensable tool in both discovery and regulated bioanalysis.
The Causality Behind LC-MS Method Development for N-methylated Peptides
The development of a robust LC-MS/MS method for an N-methylated peptide hinges on meticulous optimization of sample preparation, chromatography, and mass spectrometric conditions.
Sample Preparation: The Foundation of Accurate Quantification
The primary goal of sample preparation is to isolate the target N-methylated peptide from the complex biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for LC-MS/MS analysis.[5][6][7]
Experimental Protocol: Solid-Phase Extraction (SPE) for N-methylated Peptides from Plasma
-
Protein Precipitation: To disrupt protein binding, dilute 100 µL of plasma with 100 µL of 4% phosphoric acid in water.[6] For strongly bound peptides, more aggressive denaturation with agents like guanidine HCl or urea may be necessary.[6]
-
Conditioning: Condition a mixed-mode SPE cartridge (e.g., reversed-phase and cation exchange) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar impurities. A subsequent wash with a non-polar solvent can remove lipids.
-
Elution: Elute the N-methylated peptide with 500 µL of an appropriate solvent, such as 5% ammonium hydroxide in acetonitrile. The choice of elution solvent is critical and depends on the physicochemical properties of the peptide.[8]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a mobile phase-compatible solvent, often a mixture of water and organic solvent with an acid modifier like formic acid to aid ionization.[8][9]
Chromatographic Separation: Resolving Complexity
Reverse-phase liquid chromatography (RPLC) is the most common separation technique for peptides.[3] The choice of column chemistry and mobile phase composition is critical for achieving good peak shape and resolution, especially to separate the N-methylated peptide from its non-methylated counterpart or other metabolites.
Experimental Protocol: RPLC for N-methylated Peptides
-
Column: A C18 column with a particle size of 1.8 µm is often a good starting point for high-resolution separations.[4]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A shallow gradient elution from a low to high percentage of Mobile Phase B is typically employed to effectively separate peptides. The gradient profile must be optimized for each specific N-methylated peptide.
-
Flow Rate: Dependent on the column internal diameter, typically in the range of 200-600 µL/min for analytical scale columns.
Mass Spectrometric Detection: Achieving Sensitivity and Specificity
Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides the highest level of selectivity and sensitivity for quantification.
Workflow: LC-MS/MS for N-methylated Peptide Quantification
Caption: Workflow for N-methylated peptide quantification by LC-MS/MS.
Data Presentation: LC-MS Performance Characteristics
| Parameter | Typical Performance for N-methylated Peptides | Rationale |
| Lower Limit of Quantification (LLOQ) | 0.1 - 10 ng/mL | High potency of many peptide drugs necessitates high sensitivity.[4] |
| Linearity (r²) | > 0.99 | Essential for accurate quantification over a defined concentration range. |
| Precision (%CV) | < 15% | Demonstrates the reproducibility of the method. |
| Accuracy (%Bias) | ± 15% | Indicates how close the measured value is to the true value. |
| Recovery | > 70% | High recovery from sample preparation is crucial for sensitivity.[8] |
Enzyme-Linked Immunosorbent Assay (ELISA): High-Throughput Screening and Clinical Monitoring
ELISA is an immunoassay-based technique that offers high throughput and is well-suited for the analysis of large numbers of samples in a clinical or screening setting.[10] The development of an ELISA for an N-methylated peptide requires the generation of highly specific antibodies that can distinguish the methylated form from the non-methylated peptide and other endogenous molecules.
The Causality Behind ELISA Method Development
The success of an ELISA is entirely dependent on the quality of the antibodies. The N-methyl group can either be part of the epitope recognized by the antibody or it can alter the peptide's conformation, thereby influencing antibody binding.
Experimental Protocol: Competitive ELISA for N-methylated Peptide Quantification
-
Coating: Coat a 96-well microplate with a known amount of the N-methylated peptide conjugated to a carrier protein (e.g., BSA).
-
Blocking: Block the remaining protein-binding sites on the plate with a blocking buffer (e.g., 5% non-fat dry milk in PBS).
-
Competition: Add standards or unknown samples containing the N-methylated peptide to the wells, followed by the addition of a limited amount of a specific primary antibody against the N-methylated peptide. The free peptide in the sample competes with the coated peptide for antibody binding.
-
Washing: Wash the plate to remove unbound antibody and other components.
-
Detection: Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that recognizes the primary antibody.
-
Substrate Addition: Add a chromogenic substrate that is converted by the enzyme to produce a colored product.
-
Measurement: Measure the absorbance of the colored product using a microplate reader. The signal is inversely proportional to the concentration of the N-methylated peptide in the sample.[11][12]
Workflow: Competitive ELISA
Caption: Workflow for capillary electrophoresis of N-methylated peptides.
Data Presentation: CE Performance Characteristics
| Parameter | Typical Performance | Rationale |
| Resolution | Very High | Capable of separating closely related isoforms. |
| Sample Volume | Nanoliter range | Requires very small sample volumes. |
| Sensitivity (UV) | µg/mL range | Generally less sensitive than LC-MS. |
| Sensitivity (MS) | ng/mL range | CE-MS offers improved sensitivity. [13] |
Method Comparison and Selection Guide
| Feature | LC-MS/MS | ELISA | Capillary Electrophoresis |
| Specificity | Very High | High (antibody dependent) | High |
| Sensitivity | Very High | High | Moderate (UV) to High (MS) |
| Throughput | Moderate | High | Low to Moderate |
| Multiplexing | Yes | Limited | No |
| Development Time | Long | Long (antibody development) | Moderate |
| Cost per Sample | High | Low | Moderate |
| Ideal Application | Regulated bioanalysis, metabolite identification, discovery | High-throughput screening, clinical sample analysis | Isoform analysis, charge variant analysis |
Conclusion
The choice of a bioanalytical method for quantifying N-methylated peptides is a critical decision that should be guided by the specific requirements of the study. LC-MS/MS stands out as the most versatile and specific technique, making it the gold standard for regulatory submissions and in-depth characterization. ELISA offers a high-throughput and cost-effective solution for screening large numbers of samples, provided a highly specific antibody can be developed. Capillary electrophoresis provides unparalleled resolution for separating closely related isoforms and is a valuable tool for characterization and purity assessment. By understanding the principles, advantages, and limitations of each method, researchers can confidently select and develop the most appropriate bioanalytical strategy to advance their research and drug development programs.
References
- Immunoaffinity Enrichment and Mass Spectrometry Analysis of Protein Methylation. (2025, October 27). Vertex AI Search.
- N-Methylated vs. Non-Methylated Peptides: A Comparative Guide to Biological Activity. Benchchem.
- Stability of N-methylated peptides in mouse plasma. Native or... ResearchGate.
- Deep Protein Methylation Profiling by Combined Chemical and Immunoaffinity Approaches Reveals Novel PRMT1 Targets. PMC.
- m6A-ELISA, a simple method for quantifying N6-methyladenosine from mRNA populations. (n.d.).
- Should My Peptide Be Methylated? (2025, September 25). LifeTein.
- LC–MS analysis of all fifteen non‐natural multiply α‐N‐methylated... ResearchGate.
- Immunoaffinity Enrichment and Mass Spectrometry Analysis of Protein Methylation. PMC.
- Separation of Methylated Histone Peptides via Host-Assisted Capillary Electrophoresis. (2018, February 6). PubMed.
- Solid-phase synthesis and characterization of N-methyl-rich peptides. (2005, February 15). PubMed.
- ELISA-based assay for detection of methylated peptides (A) Schematic... ResearchGate.
- N-Methylation: A Key Strategy to Enhance Peptide Bioactivity and Druggability. Benchchem.
- Detection of Protein Methylation Based on LC-MS/MS. Mtoz Biolabs.
- N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. (2025). PubMed.
- Separation of Methylated Histone Peptides via Host-Assisted Capillary Electrophoresis. (2017, December 29). ACS Publications.
- Separation Abilities of Capillary Electrophoresis Coupled with Ion Mobility Mass Spectrometry for the Discrete Detection of Sequence Isomeric Peptides. (2022, April 25). MDPI.
- Sample preparation for peptides and proteins in biological matrices prior to liquid chromatography and capillary zone electrophoresis. (2005, June 15). PubMed.
- Overcoming 5 Peptide Bioanalysis Sample Prep Challenges. (2020, February 6). Waters Blog.
- Key challenges in sample preparation for peptide bioanalysis: a podcast with Mary Lame. (2019, September 6). Bioanalysis Zone.
- Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies. Aragen Life Sciences.
- Peptide ELISA, BioTides and Antibody Response Profiling. (n.d.).
- How to Identify Unknown Peptides by LCMS Testing. (2026, February 11). ResolveMass Laboratories Inc.
- Trends and Challenges in Peptide Bioanalysis and Production. (2023, September 26). Oxford Global.
Sources
- 1. lifetein.com [lifetein.com]
- 2. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection of Protein Methylation Based on LC-MS/MS | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies - Aragen Life Sciences [aragen.com]
- 5. Sample preparation for peptides and proteins in biological matrices prior to liquid chromatography and capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. bioanalysis-zone.com [bioanalysis-zone.com]
- 9. oxfordglobal.com [oxfordglobal.com]
- 10. jpt.com [jpt.com]
- 11. m6A-ELISA, a simple method for quantifying N6-methyladenosine from mRNA populations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Comparative Guide: Solid-Phase vs. Solution-Phase Synthesis for N-Methylated Peptides
Executive Summary: The Steric Bottleneck
N-methylation of peptide backbones is a critical strategy in modern drug discovery to improve metabolic stability, membrane permeability, and oral bioavailability (e.g., Cyclosporin A). However, the introduction of an
The central challenge is not the methylation itself, but the coupling of the subsequent amino acid onto the N-methylated residue . The
This guide objectively compares the two dominant assembly strategies—Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Synthesis —specifically for these difficult sequences.
Decision Matrix: When to Choose Which?
Before detailing protocols, use this decision framework. The choice rarely depends on preference but rather on scale, sequence length, and the position of the
Figure 1: Strategic decision tree for selecting the synthesis modality based on scale and sequence complexity.
Technical Deep Dive: The Performance Gap
The Steric Mechanism
The
Comparative Performance Data
The following data aggregates typical results from internal optimization studies and literature precedents (e.g., Cyclosporin analogues).
| Metric | Solid-Phase (SPPS) | Solution-Phase | Commentary |
| Coupling Efficiency | Moderate (80-95% per step) | High (>98% possible) | Solution phase allows higher temperatures and longer times without resin degradation. |
| Racemization Risk | High (esp. C-terminal activation) | Low to Moderate | SPPS often requires stronger activation (HATU) which increases racemization risk; Solution phase allows milder activation (EDC/HOAt). |
| Purification | Easy (Filtration) | Difficult (Extraction/Column) | SPPS wins on speed; Solution phase wins on intermediate purity control. |
| Diketo-piperazine (DKP) | High Risk | Manageable | In SPPS, the N-Me residue promotes back-biting to cleave the dipeptide from the resin (DKP formation). |
| Reagent Consumption | High (4-10 equivalents) | Low (1.1-1.5 equivalents) | Critical factor for expensive unnatural amino acids. |
Solid-Phase Synthesis (SPPS) Strategy
Best For: Rapid prototyping, libraries, sequences with isolated
The "Gold Standard" Protocol for Difficult Couplings
Standard HBTU/DIPEA coupling will fail here. You must use high-efficiency reagents.
Reagents:
-
Coupling Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU.
-
Base: HOAt (1-Hydroxy-7-azabenzotriazole) or Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).
-
Solvent: DMF is standard, but NMP (N-methylpyrrolidone) swells the resin better and solvates aggregates.[1]
Step-by-Step Protocol:
-
Resin Selection: Use 2-Chlorotrityl Chloride (2-CTC) resin.
-
Why? The steric bulk of the trityl linker prevents DKP formation (premature cleavage).
-
-
Coupling onto the N-Me Residue:
-
Dissolve Fmoc-AA-OH (5.0 eq) and HATU (5.0 eq) in minimal NMP.
-
Add HOAt (5.0 eq) and DIPEA (10.0 eq).
-
Pre-activation: Let the mixture sit for 1-2 minutes (yellow color confirms activation).
-
Add to the resin-bound
-methyl peptide. -
Microwave (Optional but Recommended): Heat to 75°C for 10 minutes (except for Cys/His).
-
Double Coupling: Drain and repeat the coupling step.
-
-
Monitoring: The Kaiser test (ninhydrin) does not work on secondary amines (
-Me). Use the Chloranil Test or Bromophenol Blue .-
Positive (Uncoupled): Blue/Green particles.
-
Negative (Coupled): Yellow/Amber particles.
-
Solution-Phase Strategy
Best For: Multi-gram scale-up, consecutive
Strategy: Fragment Condensation
Instead of building linearly, synthesize small fragments (2-4 residues) and couple them. This avoids the "exponential decay" of purity seen in linear SPPS of difficult sequences.
Protocol for Fragment Coupling (2+2 or 3+3):
-
Fragment Preparation: Synthesize protected fragments (e.g., Boc-AA-NMeAA-OH and H-AA-OBzl).
-
Activation:
-
Use EDC.HCl (1.2 eq) and HOAt (1.2 eq) in DCM/DMF (1:1).
-
Note: Avoid uronium salts (HATU) for fragment coupling as they cause high racemization at the C-terminus of the fragment. Carbodiimides (EDC/DIC) with HOAt are safer.
-
-
Reaction:
-
Stir at 0°C for 1 hour, then Room Temp for 12-24 hours.
-
Monitor by TLC/HPLC.
-
-
Workup:
-
Acid wash (1N HCl) to remove EDC urea.
-
Base wash (NaHCO3) to remove unreacted acid.
-
Visualizing the Challenge: The Steric Clash
The following diagram illustrates why standard coupling fails and how specialized reagents overcome the barrier.
Figure 2: Mechanism of steric occlusion by the N-methyl group and the necessity of highly reactive OAt-esters (via HATU/HOAt) to force the coupling.
Expert Tips for Troubleshooting
-
The "Magic Mixture": If solubility is an issue in solution phase, or swelling is poor in SPPS, use a solvent system of DCM:DMF:NMP (1:1:1) . This balances polarity with the swelling properties of DCM.
-
Capping is Crucial: In SPPS, if the Chloranil test is slightly positive after double coupling, CAP the unreacted amine with Acetic Anhydride/Lutidine. Proceeding without capping will result in "deletion sequences" (N-1 peptides) that are impossible to purify later.
-
On-Resin Methylation: If commercial
-Me amino acids are too expensive, perform on-resin methylation using the Mitsunobu-Miller reaction (o-NBS protection + MeOH + DIAD + PPh3). This is cheaper but adds 3 steps per cycle.
References
-
Albericio, F., & Bomer, J. M. (2011). Coupling Reagents and Methods for the Formation of the Amide Bond. Chemical Reviews. Link
-
Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products. Tetrahedron Letters. Link
-
Chatterjee, J., Gilon, C., & Kessler, H. (2008).[2] N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. Link
-
Teixidó, M., et al. (2005). Solid-Phase Synthesis of N-Methylated Peptides. Journal of Peptide Science. Link
-
Biron, E., et al. (2006). Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science. Link
Sources
Comparative Guide: In Vitro and In Vivo Profiling of N-Methylated vs. Non-Methylated Analogs
Executive Summary N-methylation of the peptide backbone (replacing the amide proton, -NH, with a methyl group, -NCH₃) is a transformative medicinal chemistry strategy.[1] It is primarily employed to convert biologically active but pharmacokinetically poor peptides into robust "drug-like" peptidomimetics. This guide provides a technical framework for comparing these analogs, focusing on the three critical hurdles: proteolytic stability , membrane permeability , and oral bioavailability .
Part 1: The Mechanistic Rationale
Before designing experiments, one must understand the causality. N-methylation alters the physicochemical landscape of a molecule in two distinct ways:
-
Steric Occlusion (Stability): The methyl group introduces steric bulk that physically blocks proteases from accessing the scissile amide bond.
-
Desolvation Energy (Permeability): By replacing a Hydrogen Bond Donor (HBD) with a methyl group, the energy required to "strip" water molecules off the peptide before it enters the lipid bilayer is significantly reduced.
Visualization: Mechanism of Action
The following diagram illustrates how N-methylation protects against enzymatic hydrolysis and facilitates membrane transit.[2]
Caption: Comparative mechanism showing how N-methylation reduces solvation penalties for membrane entry and sterically hinders protease attack.
Part 2: In Vitro Profiling (The Screening Phase)
In the screening phase, the goal is to filter analogs that maintain receptor affinity while improving stability and permeability.
Proteolytic Stability Assay
Objective: Determine the half-life (
Protocol:
-
Preparation: Dissolve compounds (10
M) in pooled plasma (human/rat) or liver microsomes. -
Incubation: Incubate at 37°C in a shaking water bath.
-
Sampling: Aliquot samples at
min. -
Quenching: Precipit proteins with ice-cold acetonitrile containing an internal standard (e.g., Warfarin).
-
Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope determines .
Membrane Permeability (PAMPA/Caco-2)
Objective: Assess the ability to cross biological barriers.[3] Nuance: N-methylation does not guarantee permeability. It must be placed on solvent-exposed residues to mask polarity without disrupting the bioactive conformation (the "Chameleon Effect").
Comparative In Vitro Data Table
The following table represents typical data trends observed when comparing a native cyclic peptide (e.g., Somatostatin analog) with its N-methylated variant.
| Parameter | Assay Type | Native Analog | N-Methylated Analog | Interpretation |
| Affinity ( | Radioligand Binding | 1.2 nM | 2.5 nM | Slight loss often acceptable for PK gain. |
| Metabolic Stability ( | Human Plasma | 15 min | > 480 min | Critical Success Factor. |
| Permeability ( | Caco-2 (A-to-B) | Shift from paracellular to transcellular transport. | ||
| Solubility | Kinetic Solubility | High | Moderate | Methylation increases lipophilicity (LogP increases). |
Part 3: In Vivo Translation (The Validation Phase)
High in vitro stability does not always equal in vivo efficacy. The in vivo phase validates whether the improved permeability translates to systemic exposure (AUC) and oral bioavailability (
Workflow: From Synthesis to PK Analysis
This workflow ensures that only the most promising "N-methyl scan" hits move to animal models.
Caption: Decision tree for escalating N-methylated analogs from synthesis to in vivo pharmacokinetic evaluation.
In Vivo Pharmacokinetic (PK) Protocol
Objective: Quantify Oral Bioavailability (
-
Animals: Male Wistar Rats (n=3 per group), fasted 12h.
-
Dosing:
-
Group A: Intravenous (IV) bolus (e.g., 1 mg/kg).
-
Group B: Oral Gavage (PO) (e.g., 5-10 mg/kg).
-
-
Sampling: Serial blood draws from jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h.
-
Bioanalysis: LC-MS/MS quantification against calibration curve.
-
Key Metrics:
- : Peak plasma concentration.
- : Total exposure.
-
:
.
Case Study Data: The "Cyclosporine Effect"
Using a model hexapeptide, the following data illustrates the typical "rescue" of a peptide drug candidate via N-methylation.
| PK Parameter | Native Peptide (PO) | N-Methylated Analog (PO) | Impact |
| < 10 (Below LOQ) | 450 | Absorption achieved. | |
| N/A | 1.5 | Rapid uptake. | |
| Clearance (CL) | High (Hepatic/Renal) | Low | Reduced metabolic extraction. |
| Bioavailability ( | < 1% | 12 - 25% | Viable for oral dosing. |
Part 4: Synthesis and Technical Challenges
While the biological data is compelling, the production of these analogs presents specific chemical challenges that must be acknowledged in any comparison guide.
-
Coupling Difficulty: The secondary amine of an N-methylated amino acid is sterically hindered. Standard coupling reagents (HBTU/HATU) often fail.
-
Solution: Use COMU or PyBrOP with prolonged reaction times, or use dipeptide building blocks.
-
-
Racemization: N-methylated residues are prone to racemization during activation.
-
Control: Use bases like collidine instead of DIPEA during coupling to minimize proton abstraction.
-
References
-
Chatterjee, J., et al. (2008).[4] N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. Link
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[5] Link
-
Kessler, H. (1982). Conformation and Biological Activity of Cyclic Peptides.[6][7] Angewandte Chemie International Edition. Link
-
Biron, E., et al. (2008).[4] Improving Oral Bioavailability of Peptides by Multiple N-Methylation: Somatostatin Analogues. Angewandte Chemie.[4] Link
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation.Link
Sources
- 1. papers.ssrn.com [papers.ssrn.com]
- 2. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CIPSM - The Effect of Multiple N-Methylation on Intestinal Permeability of Cyclic Hexapeptides [cipsm.de]
- 4. researchgate.net [researchgate.net]
- 5. Improving oral bioavailability of cyclic peptides by N-methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Methyl N-(aminocarbonyl)phenylalaninate
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced environment of scientific research and pharmaceutical development, the safe handling and disposal of chemical reagents are paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl N-(aminocarbonyl)phenylalaninate, ensuring the safety of laboratory personnel and compliance with environmental regulations. As Senior Application Scientists, our goal is to empower you with the knowledge to manage chemical waste responsibly, extending our commitment to you beyond the product itself.
Understanding the Compound: A Safety Profile
Table 1: Inferred Properties of Methyl N-(aminocarbonyl)phenylalaninate
| Property | Inferred Value/Characteristic | Source Analogy |
| Physical State | Solid (Powder) | [3] |
| Appearance | White / Off-white | [3][5] |
| Solubility | Likely soluble in water | [3] |
| Stability | Stable under normal conditions | [2][3] |
| Incompatibilities | Strong oxidizing agents | [3][4] |
| Hazardous Decomposition | Carbon oxides, Nitrogen oxides | [4][6] |
The Cardinal Rule: Waste Characterization
The first and most critical step in proper chemical disposal is to determine if the waste is hazardous. According to the Environmental Protection Agency (EPA), a chemical waste can be classified as hazardous if it is specifically listed on one of four lists (the F, K, P, or U lists) or if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[7]
In the absence of a specific EPA listing for Methyl N-(aminocarbonyl)phenylalaninate, a conservative approach is mandated. Given its chemical structure and the potential for the formation of hazardous decomposition products, it should be treated as a hazardous waste. This ensures the highest level of safety and regulatory compliance.
Segregation and Storage: The Foundation of Safe Disposal
Proper segregation and storage of chemical waste are fundamental to preventing accidental reactions and ensuring safe handling.
Step-by-Step Waste Collection Protocol:
-
Select the Right Container: Use a dedicated, leak-proof container made of a material compatible with the chemical. High-density polyethylene (HDPE) containers are a suitable choice.[7] The container must have a secure, tight-fitting lid.
-
Proper Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "Methyl N-(aminocarbonyl)phenylalaninate," and the date accumulation started. Clear and accurate labeling is a regulatory requirement and crucial for safety.[8]
-
Segregation: Store the waste container in a designated satellite accumulation area (SAA) at or near the point of generation.[9] This area must be under the control of laboratory personnel. Crucially, segregate it from incompatible materials, particularly strong oxidizing agents.[3][4]
-
Container Management: Keep the waste container closed except when adding waste.[9] Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.
Disposal Pathway: A Decision-Making Flowchart
The following flowchart illustrates the decision-making process for the disposal of Methyl N-(aminocarbonyl)phenylalaninate.
Caption: Decision workflow for the safe disposal of Methyl N-(aminocarbonyl)phenylalaninate.
Spill and Emergency Procedures: Preparedness is Key
In the event of a spill, a swift and appropriate response is critical to minimize exposure and environmental contamination.
Minor Spill Cleanup Protocol:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Don Personal Protective Equipment (PPE): At a minimum, this includes safety goggles, gloves, and a lab coat. For larger spills, a respirator may be necessary.[1]
-
Contain the Spill: If it is a solid, carefully sweep or vacuum the material.[3] Avoid creating dust.[3][4] For a solution, use an inert absorbent material like vermiculite or sand to contain the spill.
-
Collect the Waste: Place the swept solid or the absorbent material into a designated hazardous waste container.[4]
-
Decontaminate the Area: Clean the spill area with soap and water.[10]
-
Dispose of Contaminated Materials: All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.[10]
For major spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.[10]
Final Disposal: The Role of Environmental Health & Safety
The ultimate disposal of hazardous chemical waste is a regulated process that must be handled by trained professionals.
-
Request Pickup: Once your waste container is full or you no longer need to accumulate this type of waste, contact your institution's EHS department to schedule a pickup.
-
Documentation: Your EHS department will handle the necessary paperwork, including the hazardous waste manifest, which tracks the waste from your laboratory to its final destination.[11]
-
Transportation and Disposal: The waste will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final disposal in accordance with all federal, state, and local regulations.[8][12]
By adhering to these procedures, you contribute to a safe and sustainable research environment. Your diligence in proper chemical waste management is a testament to your commitment to scientific excellence and corporate responsibility.
References
-
Regulation of Laboratory Waste. American Chemical Society. [Link]
-
How to Manage Chemical Waste Disposal in Academic Labs. Justrite. [Link]
-
Hazardous Waste Disposal Procedures. Environmental Health and Safety, University of Washington. [Link]
-
Chemical Waste. Environmental Health & Safety, Massachusetts Institute of Technology. [Link]
-
How to Properly Dispose Chemical Hazardous Waste. National Science Teaching Association. [Link]
-
MSDS - Safety Data Sheet for a related compound. [Link]
-
CHEMICAL SPILL PROCEDURES. Clarkson University. [Link]
-
Chapter 8: Decontamination, Disinfection and Spill Response. Environmental Health & Safety, West Virginia University. [Link]
-
SAFETY DATA SHEET - Thermo Fisher Scientific for a related compound. [Link]
Sources
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. webdev.durhamtech.edu [webdev.durhamtech.edu]
- 4. peptide.com [peptide.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. fishersci.com [fishersci.com]
- 7. How to Properly Dispose Chemical Hazardous Waste | NSTA [nsta.org]
- 8. justrite.com [justrite.com]
- 9. Chemical Waste – EHS [ehs.mit.edu]
- 10. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 11. acs.org [acs.org]
- 12. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
A Researcher's Guide to the Safe Handling of Methyl N-(aminocarbonyl)phenylalaninate
In the landscape of drug discovery and development, the meticulous handling of novel chemical entities is paramount to ensuring both personnel safety and experimental integrity. This guide provides a detailed protocol for the safe handling and disposal of Methyl N-(aminocarbonyl)phenylalaninate, a compound of interest for researchers in peptide synthesis and pharmaceutical sciences. As a Senior Application Scientist, my aim is to offer not just a set of instructions, but a framework of understanding that empowers you to work with this and similar compounds in a safe and efficient manner.
Understanding the Hazard Profile: A Data-Driven Approach
-
Physical State: Expected to be a solid powder at room temperature[1][2].
-
Primary Routes of Exposure: Inhalation of dust particles, skin contact, and eye contact are the primary routes of occupational exposure[5][7][8].
-
Health Hazards:
It is crucial to handle this compound with the assumption that it may possess these hazards until comprehensive toxicological data becomes available.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is a critical step in mitigating the risks associated with handling Methyl N-(aminocarbonyl)phenylalaninate. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Engineering Controls | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Chemical Fume Hood or Ventilated Balance Enclosure | Nitrile or Latex Gloves | Safety glasses with side shields or safety goggles[7][8] | Laboratory Coat | N95 or P100 respirator if handling large quantities or if ventilation is inadequate[4][10] |
| Solution Preparation | Chemical Fume Hood | Nitrile or Latex Gloves | Safety glasses with side shields or safety goggles[7][8] | Laboratory Coat | Not generally required if performed in a fume hood |
| General Handling and Transfer | Well-ventilated laboratory bench | Nitrile or Latex Gloves | Safety glasses with side shields | Laboratory Coat | Not generally required |
The Rationale Behind PPE Selection:
-
Engineering Controls: A chemical fume hood or a ventilated balance enclosure is essential when handling the solid powder to minimize the inhalation of airborne particles[7][8].
-
Hand Protection: Impermeable gloves, such as nitrile or latex, provide a necessary barrier to prevent skin contact[7][8]. It is good practice to double-glove when handling potent or novel compounds.
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement to protect against accidental splashes or dust particles. For operations with a higher risk of splashing, safety goggles are recommended[7][8].
-
Body Protection: A standard laboratory coat protects the skin and personal clothing from contamination[7][8].
-
Respiratory Protection: While engineering controls are the primary method for controlling airborne hazards, a respirator may be necessary in situations where these controls are insufficient or during spill cleanup[4][10].
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Decision tree for selecting appropriate PPE when handling Methyl N-(aminocarbonyl)phenylalaninate.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational plan is crucial for minimizing exposure and preventing contamination.
3.1. Preparation and Weighing:
-
Designate a Workspace: All handling of solid Methyl N-(aminocarbonyl)phenylalaninate should be performed within a designated area, such as a chemical fume hood or a ventilated balance enclosure, to contain any airborne dust[7][8].
-
Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, vials, etc.) and PPE are readily available.
-
Don PPE: Put on your laboratory coat, safety glasses, and gloves. If not working in a ventilated enclosure, a respirator is recommended.
-
Weighing: Carefully weigh the desired amount of the compound. Use a gentle scooping motion to minimize dust generation.
-
Secure and Label: Tightly cap the stock container and any newly prepared vials. Clearly label all containers with the compound name, concentration, date, and your initials.
3.2. Solution Preparation:
-
Solvent Selection: Choose an appropriate solvent based on your experimental protocol.
-
Dissolution: In a chemical fume hood, add the solvent to the vial containing the weighed compound. Cap the vial and mix gently until the solid is fully dissolved.
-
Transfer: Use a calibrated pipette to transfer the solution as needed for your experiment.
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
4.1. Waste Segregation:
-
Solid Waste: Unused solid Methyl N-(aminocarbonyl)phenylalaninate and any contaminated disposable items (e.g., weigh boats, gloves, paper towels) should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing Methyl N-(aminocarbonyl)phenylalaninate should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.
4.2. Decontamination:
-
Glassware: Reusable glassware should be rinsed with an appropriate solvent (e.g., ethanol or acetone) to remove any residual compound. The rinsate should be collected as hazardous liquid waste. Following the initial rinse, wash the glassware with soap and water.
-
Work Surfaces: Decontaminate the work surface in the fume hood or on the bench with an appropriate solvent and then with soap and water.
4.3. Final Disposal:
All hazardous waste must be disposed of in accordance with your institution's and local environmental regulations. Ensure that all waste containers are properly labeled and sealed before being collected by your institution's environmental health and safety department[7][8].
By following these guidelines, researchers can confidently and safely handle Methyl N-(aminocarbonyl)phenylalaninate, fostering a secure and productive research environment.
References
Sources
- 1. webdev.durhamtech.edu [webdev.durhamtech.edu]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.ie [fishersci.ie]
- 5. cellseco.com [cellseco.com]
- 6. westliberty.edu [westliberty.edu]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. americanchemistry.com [americanchemistry.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
